molecular formula C9H6ClF3O2 B1586766 5-Chloro-2-(trifluoromethyl)phenylacetic acid CAS No. 261763-25-1

5-Chloro-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1586766
CAS No.: 261763-25-1
M. Wt: 238.59 g/mol
InChI Key: GINCGCMLTQDEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCGCMLTQDEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380784
Record name 5-Chloro-2-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-25-1
Record name 5-Chloro-2-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-25-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-2-(trifluoromethyl)phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant attention as a versatile building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a distinct set of electronic and steric properties. These characteristics make it an invaluable intermediate in the synthesis of complex molecular targets, particularly in the realm of drug discovery and development.

The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, profoundly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the chloro substituent further modulates the electronic nature of the aromatic ring and provides an additional vector for synthetic diversification. The phenylacetic acid core itself offers a reactive carboxylic acid handle, amenable to a wide range of chemical transformations such as amidation and esterification.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of this compound, explores its synthesis and reactivity, outlines standard analytical protocols, and discusses its applications, particularly as a key intermediate in the development of novel therapeutic agents.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and synthesis. This compound is a white to off-white solid at room temperature, and its key identifiers and physical characteristics are summarized below.[3]

Molecular Structure

The structural arrangement of the chloro and trifluoromethyl groups relative to the acetic acid moiety is crucial to the compound's reactivity and utility.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key identification and physical property data for the compound.

PropertyValueSource(s)
IUPAC Name 2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid[3][4]
CAS Number 261763-25-1[3][5]
Molecular Formula C₉H₆ClF₃O₂[5]
Molecular Weight 238.59 g/mol [5][6]
Appearance White to off-white solid[3]
Melting Point 117-119 °C[3]

Section 2: The Influence of Substituents on Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the carboxylic acid group, the chlorine atom, and the trifluoromethyl group.

  • Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ substituent significantly increases the acidity of the carboxylic acid proton by stabilizing the carboxylate anion through inductive effects. This heightened acidity can be advantageous in reactions where proton abstraction is a key step. Furthermore, the CF₃ group enhances the molecule's lipophilicity, a property often sought in drug candidates to improve membrane permeability and bioavailability.[1][2] Its steric bulk also influences the regioselectivity of reactions on the aromatic ring.

  • Chloro (Cl) Group : The chlorine atom also acts as an electron-withdrawing group via induction but is a weak deactivator and an ortho-, para- director for electrophilic aromatic substitution due to its lone pairs participating in resonance. Its presence further modulates the electronic landscape of the phenyl ring and serves as a potential site for cross-coupling reactions, offering another layer of synthetic utility.[7]

  • Carboxylic Acid Group : The acetic acid moiety is the primary center for derivatization. It readily undergoes standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[1] The reactivity of this group allows for the straightforward incorporation of the 5-chloro-2-(trifluoromethyl)phenyl scaffold into larger, more complex molecules.

Section 3: Synthesis and Derivatization

While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical approach involves the construction of the core structure followed by functional group manipulation. Below is a representative workflow and a generalized protocol.

Representative Synthesis Workflow

A plausible synthetic pathway could involve a cross-coupling reaction to form the carbon-carbon bond of the acetic acid side chain, a strategy frequently employed for this class of compounds.[8]

G cluster_0 Synthesis Workflow A 1-Bromo-4-chloro-2-(trifluoromethyl)benzene B Palladium-Catalyzed Cross-Coupling (e.g., with a malonate equivalent) A->B Reagents: Pd catalyst, ligand, base C Intermediate Diester B->C D Hydrolysis and Decarboxylation C->D Conditions: Aq. Acid or Base, Heat E This compound D->E

Caption: A representative workflow for the synthesis of the target compound.

General Synthesis Protocol (Hypothetical)

This protocol outlines a Suzuki coupling approach, a powerful and widely used method for C-C bond formation. This choice is based on its versatility and proven applicability to similar substrates.[8]

Objective: To synthesize this compound from a suitable aryl halide.

Materials:

  • 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

  • Potassium (ethoxycarbonyl)trifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for hydrolysis

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Step 1: Suzuki-Miyaura Coupling:

    • To an oven-dried flask under an inert atmosphere, add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq), potassium (ethoxycarbonyl)trifluoroborate (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium carbonate (3.0 eq).

    • Add a degassed 3:1 mixture of toluene and water.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

    • Causality: The palladium catalyst, in conjunction with the ligand, facilitates the oxidative addition to the aryl bromide and subsequent transmetalation with the boronate salt. The base is crucial for activating the boronate and for the final reductive elimination step that forms the C-C bond.

  • Step 2: Workup and Isolation of the Ester Intermediate:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (ethyl 5-chloro-2-(trifluoromethyl)phenylacetate) via flash column chromatography.

    • Self-Validation: Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.

  • Step 3: Saponification to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC/LC-MS).

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce hydrolysis to the sodium carboxylate salt.

  • Step 4: Acidification and Final Product Isolation:

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • The carboxylic acid product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

    • Self-Validation: Confirm the purity and identity of the final product using melting point analysis, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry.

Section 4: Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol: Standard Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR : Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region) with splitting patterns consistent with the substitution on the ring, and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain (typically δ 3.5-4.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]

    • ¹³C NMR : The spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (some of which will be split due to C-F coupling), the methylene carbon (~40 ppm), and the carbon of the CF₃ group (a quartet around 120-130 ppm).[10]

    • ¹⁹F NMR : This is a critical technique for fluorinated compounds. A single sharp signal is expected for the CF₃ group, which can be used to confirm its presence and purity.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode is ideal for this acidic compound. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should be clearly visible.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands. Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Section 5: Applications in Drug Discovery and Development

The unique combination of a phenylacetic acid core with chloro and trifluoromethyl substituents makes this compound a valuable intermediate in medicinal chemistry.

  • Scaffold for Bioactive Molecules : Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs).[11] The specific substitution pattern of this compound can be leveraged to synthesize novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

  • Kinase Inhibitor Synthesis : The trifluoromethylphenyl moiety is frequently incorporated into kinase inhibitors to enhance binding affinity and cell permeability.[1] This building block can be used to construct complex heterocyclic systems that target specific enzyme active sites. For example, related trifluoromethylphenyl amides have been used in the development of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for treating pain and inflammation.[12]

  • Structure-Activity Relationship (SAR) Studies : In drug discovery campaigns, this compound serves as a key starting material for generating libraries of derivatives. By modifying the carboxylic acid group (e.g., creating various amides or esters), researchers can systematically explore the SAR and optimize a lead compound's properties. Studies on related compounds have demonstrated that the presence and position of fluorine atoms can dramatically enhance biological potency.[13]

Section 6: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. This compound is classified as an irritant.[3]

  • Hazard Identification :

    • Causes serious eye irritation.[14][15]

    • May cause skin and respiratory irritation.[15][16]

    • Harmful if swallowed.[3]

  • Recommended Handling Protocol :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18]

    • Avoid generating dust. If handling the solid, use techniques that minimize aerosolization.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15]

    • In case of skin contact, wash the affected area thoroughly with soap and water.[16]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage :

    • Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]

    • The storage area should be well-ventilated.

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the combined electronic and steric properties of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity and acidity of the molecule while providing multiple avenues for further chemical modification. A comprehensive understanding of its properties, reactivity, and safe handling procedures enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for applications ranging from pharmaceuticals to materials science. Its role as an intermediate in the development of potent therapeutic agents underscores its importance in the field of drug discovery.

References

A Comprehensive Physicochemical Profile of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the physicochemical characteristics of 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 261763-25-1). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical data with the underlying scientific principles and validated methodologies required for its effective use in drug discovery and development. Our focus is on providing not just data, but a causal understanding of experimental choices and a framework for robust analytical validation.

Molecular Identity and Structural Framework

This compound is a halogenated arylalkanoic acid. Its molecular architecture, featuring a phenyl ring substituted with a chlorine atom, a trifluoromethyl group, and an acetic acid moiety, confers a distinct set of electronic and steric properties. These attributes are fundamental to its chemical reactivity, metabolic stability, and potential pharmacological activity.

Molecular Structure:

Caption: 2D representation of this compound.

The trifluoromethyl (CF₃) group, a potent electron-withdrawing group, significantly increases the acidity of the carboxylic acid through inductive effects and enhances the molecule's lipophilicity. The chlorine atom at the 5-position further modulates the electronic landscape of the aromatic ring, influencing its reactivity and potential for intermolecular interactions, a key consideration in rational drug design.

Core Physicochemical Data

A precise understanding of the fundamental physicochemical properties is a prerequisite for all stages of research and development, from initial screening to formulation. The data for this compound (CAS: 261763-25-1) are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClF₃O₂[1][2]
Molecular Weight 238.59 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 117-119 °C[1]
Boiling Point 281 °C (at 760 mmHg)[3][4]
Solubility Insoluble in water; Soluble in ether and alcohol.[5]

Acidity and Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid is the only ionizable group in the typical physiological pH range.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

G cluster_prep Sample Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep1 Accurately weigh compound and dissolve in a co-solvent (e.g., methanol/water) prep2 Ensure concentration is sufficient for detection (e.g., 1-10 mM) prep1->prep2 titr1 Calibrate pH electrode with standard buffers (pH 4, 7, 10) prep2->titr1 titr2 Titrate sample with a standardized solution of NaOH (e.g., 0.1 M) titr1->titr2 titr3 Record pH as a function of titrant volume added titr2->titr3 ana1 Plot the titration curve (pH vs. volume of NaOH) titr3->ana1 ana2 Determine the equivalence point (inflection point of the curve) ana1->ana2 ana3 The pH at the half-equivalence point equals the pKa ana2->ana3

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol Design: The use of a co-solvent is necessary due to the compound's poor aqueous solubility.[5] The titration curve's shape is a direct function of the equilibrium between the protonated acid and its conjugate base; the inflection point marks where the base has completely neutralized the acid. The pKa is found at the half-equivalence point, where the concentrations of the acidic and basic forms are equal, as dictated by the Henderson-Hasselbalch equation.[9][10]

Solubility Profile

As noted, the compound is sparingly soluble in water but shows good solubility in organic solvents.[5] This characteristic is consistent with its nonpolar aromatic structure and high lipophilicity imparted by the CF₃ and Cl substituents.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The OECD Guideline 105 (Shake-Flask Method) is the gold standard for determining the water solubility of compounds.[11][12]

G cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Quantification prep1 Add excess solid compound to a known volume of purified water prep2 Ensure visible excess solid remains prep1->prep2 equil1 Seal vessel and agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for at least 24 hours to ensure saturation equil1->equil2 ana1 Separate aqueous phase from solid (centrifuge/filter) equil2->ana1 ana2 Withdraw a known aliquot of the saturated aqueous solution ana1->ana2 ana3 Quantify concentration via a validated analytical method (e.g., HPLC-UV) ana2->ana3

Caption: Shake-Flask method (OECD 105) for solubility measurement.

Expertise-Driven Rationale: The extended equilibration period is non-negotiable; it ensures that the system reaches a true thermodynamic equilibrium, providing a reliable measure of saturation solubility.[13] Quantification using a sensitive and specific method like HPLC is essential to accurately measure what is expected to be a low aqueous concentration.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint, which is essential for identity confirmation and quality control.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The methylene protons (-CH₂-) of the acetic acid group will appear as a singlet. The aromatic region will show a complex pattern for the three protons on the phenyl ring, with their chemical shifts and coupling constants determined by their positions relative to the chloro and trifluoromethyl groups.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the unique electronic environments. Key signals will include the carbonyl carbon (~170-180 ppm), the methylene carbon, the three substituted and three unsubstituted aromatic carbons, and the carbon of the trifluoromethyl group, which will show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR is a simple yet powerful tool for this molecule, expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is highly characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.

  • C-F Stretches: Multiple strong absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F bonds of the trifluoromethyl group.

  • C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (238.59).

  • Isotopic Pattern: A key diagnostic feature will be the M+2 peak at an intensity of approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bond to lose the CH₂COOH group, leading to a prominent fragment ion.

References

A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid (CAS: 261763-25-1): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a phenylacetic acid core substituted with both a chloro and a trifluoromethyl (CF₃) group, provides a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups significantly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] This guide offers an in-depth analysis of its properties, a reasoned approach to its synthesis, key chemical transformations, and its strategic application in the field of drug discovery.

Section 2: Physicochemical and Structural Properties

The distinct properties of this compound are derived directly from its molecular architecture. The trifluoromethyl group, in particular, is a cornerstone of modern pharmaceutical design, known for enhancing metabolic stability and increasing lipophilicity, which can improve membrane permeability.[4] The chloro substituent further modulates the electronic environment of the aromatic ring and can participate in key binding interactions, a phenomenon sometimes termed the "magic chloro effect" in drug discovery.[3][5]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 261763-25-1[6][7]
Molecular Formula C₉H₆ClF₃O₂[7]
Molecular Weight 238.59 g/mol [7]
Appearance White to yellow solid[6][8]
Melting Point 117-119 °C[6]
Purity Typically ≥95%[9]
Storage Sealed in dry, room temperature or refrigerated (2-8°C)[9][10]
Solubility Soluble in organic solvents (e.g., ether, alcohol), insoluble in water.[8]

Section 3: Synthesis and Mechanistic Rationale

While multiple pathways exist for the synthesis of substituted phenylacetic acids, a robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[11][12] This method offers high functional group tolerance and is a staple in modern synthetic organic chemistry. Below is a plausible and logical synthetic workflow.

G cluster_0 Synthesis Workflow Start 1-Bromo-4-chloro-2-(trifluoromethyl)benzene Intermediate1 [4-Chloro-2-(trifluoromethyl)phenyl]boronic acid Start->Intermediate1 Borylation (e.g., bis(pinacolato)diboron, Pd catalyst) Intermediate2 Ethyl [4-Chloro-2-(trifluoromethyl)phenyl]acetate Intermediate1->Intermediate2 Suzuki Coupling (e.g., Ethyl bromoacetate, Pd catalyst, Base) Final This compound Intermediate2->Final Hydrolysis (e.g., NaOH or LiOH, then H+)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Suzuki Coupling Approach

This protocol is a representative, generalized procedure based on established chemical principles for the synthesis of phenylacetic acid derivatives.[12]

Step 1: Borylation of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

  • Rationale: This step activates the aryl bromide for the subsequent cross-coupling reaction by converting it into a more reactive boronic acid or ester derivative. Palladium catalysts are highly efficient for this transformation.

  • Procedure:

    • To a dry, inert-atmosphere flask, add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

    • Add a suitable anhydrous solvent (e.g., dioxane) and degas the mixture.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, filter through celite, and remove the solvent under reduced pressure. The crude boronic ester is often used directly in the next step.

Step 2: Suzuki Coupling with Ethyl Bromoacetate

  • Rationale: This is the key carbon-carbon bond-forming step. The newly formed boronic ester couples with an acetic acid synthon (ethyl bromoacetate) to construct the phenylacetic acid backbone. The choice of base is critical for efficient transmetalation and reductive elimination in the catalytic cycle.

  • Procedure:

    • To a flask containing the crude boronic ester from Step 1, add ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

    • Add a solvent system, typically a mixture of toluene, ethanol, and water.

    • Heat the mixture to reflux and stir vigorously until the reaction is complete as monitored by LC-MS.

    • Cool the mixture, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate to yield the crude ester.

Step 3: Hydrolysis to the Final Acid

  • Rationale: The final step is a simple saponification of the ethyl ester to the desired carboxylic acid. This is typically a high-yielding and clean transformation.

  • Procedure:

    • Dissolve the crude ester from Step 2 in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir at room temperature until the hydrolysis is complete.

    • Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2.

    • Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

Section 4: Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid group, which serves as a versatile handle for creating diverse libraries of compounds for biological screening.

Caption: Key reaction pathways for derivatizing the core molecule.

Protocol: Amide Synthesis via Carbodiimide Coupling
  • Rationale: Amide bond formation is one ofthe most critical reactions in drug discovery. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the mild and efficient formation of amides from the carboxylic acid and a primary or secondary amine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the desired amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBt (1-Hydroxybenzotriazole) (1.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by chromatography.

Section 5: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through a combination of standard analytical techniques. While specific spectra should be acquired for each batch, the expected characteristics are well-defined.

Table 2: Expected Analytical Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons (multiplets), a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and a broad singlet for the acidic carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon (~170-180 ppm), aromatic carbons (some showing coupling to fluorine), the methylene carbon, and a characteristic quartet for the CF₃ carbon due to C-F coupling.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
IR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 237.0.
HPLC/UPLC A sharp, single peak under appropriate reversed-phase conditions, used to determine purity (typically >95%).[10]

Section 6: Role in Drug Discovery and Medicinal Chemistry

The title compound is not merely an intermediate but a strategic tool for molecular design. The deliberate inclusion of its structural motifs—the chloro and trifluoromethyl groups—is a validated strategy for optimizing drug candidates.[13][14]

  • Metabolic Stability: The CF₃ group is exceptionally stable to metabolic degradation, often used to replace metabolically vulnerable methyl or hydrogen groups, thereby increasing a drug's half-life.[4]

  • Lipophilicity and Permeability: Both the CF₃ and Cl groups increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[4][13]

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group and the electrostatic properties of the chlorine atom can lead to stronger, more selective interactions with target proteins, enhancing potency.[3][13] Phenylacetic acid derivatives are known building blocks for a range of therapeutics, including NSAIDs and agents targeting nuclear receptors.[15][16]

Caption: The strategic role of the core scaffold in modulating key drug properties.

Section 7: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

  • Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[6][17] Under fire conditions, it can emit toxic fumes such as hydrogen chloride and hydrogen fluoride.[6]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[6][18]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Section 8: Conclusion

This compound is a high-value chemical scaffold that embodies several key principles of modern medicinal chemistry. Its carefully selected substituents provide a powerful platform for developing new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and strategic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl and chloro substituents on the phenylacetic acid scaffold impart unique electronic properties and conformational constraints, making it a valuable synthon for accessing complex molecular architectures with enhanced biological activity. This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative analysis to aid researchers in selecting the optimal strategy for their specific needs. The protocols are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Significance and Physicochemical Properties

This compound (CAS 261763-25-1) is a substituted phenylacetic acid derivative. The presence of the electron-withdrawing trifluoromethyl (CF3) group and the chloro (Cl) atom significantly influences the molecule's acidity, lipophilicity, and metabolic stability.[1] These properties are highly desirable in drug discovery, where fine-tuning of a molecule's physicochemical profile is critical for optimizing pharmacokinetic and pharmacodynamic parameters.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 261763-25-1
Molecular Formula C₉H₆ClF₃O₂
Molecular Weight 238.59 g/mol
Appearance White to off-white solid
Melting Point 117-119 °C

Strategic Synthetic Pathways

Two principal synthetic routes are presented, each commencing from readily available starting materials. The choice between these pathways may depend on factors such as starting material availability, desired scale, and tolerance for specific reagents.

  • Route A: The Willgerodt-Kindler reaction, a powerful transformation for converting aryl ketones into the corresponding thioamides, followed by hydrolysis.

  • Route B: A classical two-step sequence involving the nucleophilic substitution of a benzyl halide to form a benzyl cyanide intermediate, which is subsequently hydrolyzed.

Synthetic Route A: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic method for the synthesis of phenylacetic acids and their derivatives from the corresponding acetophenones.[3][4] This route involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, typically morpholine, to yield a thioamide, which is then hydrolyzed to the target carboxylic acid.[5]

Overall Transformation

The overall transformation for the synthesis of this compound via the Willgerodt-Kindler reaction is depicted below:

Willgerodt-Kindler Reaction Start 2'-Chloro-5'-(trifluoromethyl)acetophenone Intermediate N-[2-(5-Chloro-2-(trifluoromethyl)phenyl)acetyl]morpholine-4-carbothioamide Start->Intermediate S₈, Morpholine Heat Product This compound Intermediate->Product Acid or Base Hydrolysis

Caption: Workflow for the Willgerodt-Kindler synthesis route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-[2-(5-Chloro-2-(trifluoromethyl)phenyl)acetyl]morpholine-4-carbothioamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-Chloro-5'-(trifluoromethyl)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water and stir vigorously.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

  • Dissolve the thioamide intermediate from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 6-12 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Mechanistic Insights

The Willgerodt-Kindler reaction proceeds through a complex mechanism.[3][6] Initially, the acetophenone reacts with morpholine to form an enamine. This enamine then reacts with sulfur. The key step involves a series of rearrangements that ultimately lead to the migration of the carbonyl group to the terminal carbon of the alkyl chain, forming the thioamide.

Synthetic Route B: Benzyl Cyanide Pathway

This is a more traditional and highly reliable method for the synthesis of phenylacetic acids. It involves the preparation of a benzyl halide, followed by a nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the resulting nitrile.

Overall Transformation

The synthetic sequence starting from 5-Chloro-2-(trifluoromethyl)benzyl alcohol is outlined below:

Benzyl_Cyanide_Pathway Start 5-Chloro-2-(trifluoromethyl)benzyl alcohol Intermediate1 5-Chloro-2-(trifluoromethyl)benzyl chloride Start->Intermediate1 SOCl₂ or PCl₅ Intermediate2 5-Chloro-2-(trifluoromethyl)phenylacetonitrile Intermediate1->Intermediate2 NaCN or KCN Solvent Product This compound Intermediate2->Product H₃O⁺ / Heat

Caption: Workflow for the benzyl cyanide synthesis route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzyl Chloride

  • In a fume hood, charge a round-bottom flask with 5-Chloro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) and a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-2-(trifluoromethyl)benzyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

  • In a round-bottom flask, dissolve sodium cyanide (NaCN) (1.5 eq) in a mixture of water and a suitable organic solvent like ethanol or DMSO.[7]

  • To this solution, add the 5-Chloro-2-(trifluoromethyl)benzyl chloride (1.0 eq) from the previous step.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction is a nucleophilic substitution (SN2 mechanism).[8]

  • After completion (monitored by TLC), cool the mixture and pour it into a large volume of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude nitrile can be purified by distillation or recrystallization. The pure nitrile is a solid with a melting point of 61-63 °C.

Step 3: Hydrolysis to this compound

  • Combine the 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture).

  • Heat the mixture to reflux for 4-8 hours. The nitrile will hydrolyze first to the amide and then to the carboxylic acid.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid carboxylic acid will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Alternative Synthetic Considerations: The Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from 5-Chloro-2-(trifluoromethyl)benzyl chloride, followed by carboxylation with carbon dioxide.

Conceptual Workflow

Grignard_Reaction Start 5-Chloro-2-(trifluoromethyl)benzyl chloride Intermediate 5-Chloro-2-(trifluoromethyl)benzylmagnesium chloride Start->Intermediate Mg, THF Product This compound Intermediate->Product 1. CO₂ 2. H₃O⁺

Caption: Conceptual workflow for the Grignard synthesis route.

Causality and Experimental Challenges

While conceptually straightforward, the formation of Grignard reagents from benzyl halides can be challenging due to the propensity for Wurtz coupling, where two benzyl groups couple to form a bibenzyl byproduct.[9] This side reaction can significantly lower the yield of the desired carboxylic acid. Careful control of reaction conditions, such as slow addition of the halide to the magnesium turnings and maintaining a low temperature, is crucial to minimize this side reaction. The subsequent carboxylation is typically achieved by pouring the Grignard solution over dry ice or by bubbling CO₂ gas through the solution, followed by acidic workup.[10]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.0 ppm. The methylene (-CH₂) protons will appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).[11][12]
¹³C NMR Characteristic peaks for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the methylene carbon, and the carbonyl carbon (~170-180 ppm).
FT-IR A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching bands.[13][14]
Mass Spectrometry The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak due to the chlorine isotope.

Conclusion

This guide has detailed two robust and versatile synthetic routes for the preparation of this compound. The Willgerodt-Kindler reaction offers a convergent approach from the corresponding acetophenone, while the benzyl cyanide pathway provides a more traditional, stepwise synthesis. The choice of method will be dictated by the specific constraints and objectives of the research program. Both routes, when executed with care and attention to the principles outlined, provide reliable access to this important synthetic intermediate.

References

A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter the physicochemical and biological properties of a parent molecule.[1] When appended to versatile scaffolds like phenylacetic acid, the resulting derivatives become powerful intermediates for synthesizing complex and potent bioactive agents. This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a key building block whose unique substitution pattern offers significant advantages in the development of novel therapeutics.

The presence of a highly electronegative trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide will delve into the molecular structure, key physicochemical properties, synthesis, and reactivity of this compound, providing researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure features a phenyl ring substituted with a chlorine atom at the 5-position, a trifluoromethyl group at the 2-position, and an acetic acid moiety at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

The spatial arrangement and electronic effects of the chloro and trifluoromethyl groups are critical to the molecule's utility. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The chlorine atom further contributes to the electronic landscape and lipophilicity of the molecule.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is provided below. This information is fundamental for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
CAS Number 261763-25-1[2]
Molecular Formula C₉H₆ClF₃O₂[2]
Molecular Weight 238.59 g/mol [2]
Appearance White to off-white solid
Melting Point 117-119 °C

Part 2: Synthesis and Reactivity

Conceptual Synthesis Pathway

While multiple synthetic routes can be envisioned, a common approach to constructing substituted phenylacetic acids involves the modification of a pre-functionalized benzene ring. A plausible pathway for synthesizing this compound could start from 4-chloro-1-iodobenzotrifluoride. This pathway leverages well-established organometallic cross-coupling and subsequent oxidation reactions, which are staples in modern synthetic chemistry.

The rationale behind this approach is the commercial availability of suitable starting materials and the reliability of the chosen reaction classes. The use of a palladium-catalyzed cross-coupling reaction, for instance, allows for the precise formation of a carbon-carbon bond at the desired position, while subsequent oxidative cleavage provides a direct route to the carboxylic acid functionality.

Synthesis_Pathway start 4-Chloro-1-iodo-2-(trifluoromethyl)benzene product_ester Ethyl 2-(5-chloro-2-(trifluoromethyl)phenyl)acetate start->product_ester Pd-catalyzed Cross-Coupling intermediate1 Coupling Partner (e.g., Reformatsky reagent) intermediate1->product_ester final_product This compound product_ester->final_product Hydrolysis (e.g., NaOH, H₂O)

Caption: Conceptual synthesis workflow for the target molecule.

Illustrative Experimental Protocol: Willgerodt-Kindler Reaction Approach

A practical synthesis can be achieved via the Willgerodt-Kindler reaction, starting from the corresponding acetophenone. This classic transformation provides a robust method for converting an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of 1-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-one This starting material can be prepared via Friedel-Crafts acylation of 4-chloro-1-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Willgerodt-Kindler Reaction to form 2-(5-chloro-2-(trifluoromethyl)phenyl)-N,N-diethylthioacetamide

  • To a reaction vessel, add 1-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Causality Insight: The high temperature is necessary to facilitate the initial reaction between the ketone, sulfur, and amine to form an enamine intermediate, followed by sulfur addition and rearrangement to the thioamide. Morpholine acts as both a reagent and a solvent in this case.

Step 3: Hydrolysis to this compound

  • Cool the reaction mixture from Step 2 and add a solution of sodium hydroxide (e.g., 20% aqueous solution).

  • Heat the resulting mixture to reflux for 8-12 hours to ensure complete hydrolysis of the thioamide to the carboxylate salt.

  • Causality Insight: The strong basic conditions and elevated temperature are required to overcome the stability of the thioamide functional group and drive the hydrolysis to completion.

  • After cooling to room temperature, carefully acidify the mixture with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

This protocol is a representative example. Researchers should always first consult peer-reviewed literature and patents for validated procedures and optimize conditions based on their specific laboratory setup.

Part 3: Applications in Drug Development

Substituted phenylacetic acids are crucial building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The unique electronic and steric properties of this compound make it an attractive intermediate for creating analogues of existing drugs or for discovering novel chemical entities.

Case Study: A Building Block for COX-2 Inhibitor Analogues

The 1,5-diarylpyrazole scaffold is the core structure of the well-known COX-2 inhibitor, Celecoxib.[3] Research into new anti-inflammatory agents often involves modifying the aryl groups of this scaffold to improve potency, selectivity, or pharmacokinetic properties.

This compound can serve as a precursor to one of the key aryl ketones needed for the synthesis of Celecoxib analogues. By converting the carboxylic acid to a different functional group (e.g., via acylation or other transformations), it can be used to construct the B-ring of a diarylpyrazole structure. The presence of the ortho-trifluoromethyl group can enforce a specific conformation, potentially leading to enhanced binding affinity with the target enzyme. The para-chloro substituent provides an additional point for modification and can influence the overall lipophilicity and electronic nature of the final compound.[2]

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data from structurally related compounds, the following guidelines are recommended.

Hazard ClassPrecautionary Statement
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, safety glasses, and a dust respirator.[4]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and sealed until ready for use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for the modern medicinal chemist. Its trifluoromethyl and chloro substituents provide a unique combination of electronic and steric properties that can be leveraged to create novel drug candidates with improved therapeutic profiles. A thorough understanding of its structure, properties, and reactivity is essential for any researcher aiming to incorporate this versatile scaffold into their drug discovery programs.

References

solubility of 5-Chloro-2-(trifluoromethyl)phenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this molecule is not extensively available in public literature, this guide synthesizes fundamental principles of physical chemistry, analyzes the structural contributions of its functional groups, and provides a robust framework for its solubility assessment. We present a predicted solubility profile, a detailed experimental protocol for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility

In the landscape of drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of this compound dictates its dissolution rate, which in turn is often the rate-limiting step for oral absorption and subsequent bioavailability. A thorough understanding of its behavior in various organic solvents is paramount for:

  • Formulation Development : Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance solubility.[1][2]

  • Crystallization and Purification : Designing efficient crystallization processes to obtain the desired polymorph with optimal stability and handling characteristics.

  • Analytical Method Development : Ensuring complete dissolution of the API for accurate quantification in techniques such as High-Performance Liquid Chromatography (HPLC).

  • Preclinical and Toxicological Studies : Preparing appropriate dosing solutions for in vitro and in vivo assays.

This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this specific molecule.

Molecular Structure and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three key structural features: the phenylacetic acid backbone, the chloro substituent, and the trifluoromethyl group.

  • Phenylacetic Acid Backbone : The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] This confers some degree of solubility in polar solvents. The phenyl ring, however, is a large, nonpolar moiety that contributes to hydrophobicity. For simple carboxylic acids, as the nonpolar carbon chain length increases, aqueous solubility decreases, while solubility in organic solvents generally increases.[3]

  • Chloro Group (-Cl) : The chloro group is an electron-withdrawing substituent that increases the overall polarity and lipophilicity of the molecule.

  • Trifluoromethyl Group (-CF₃) : This is a highly lipophilic and strongly electron-withdrawing group.[5] The presence of the -CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, often by increasing lipophilicity.[5][6]

Principle of "Like Dissolves Like" : A compound's solubility is maximized in a solvent with similar polarity. Based on the structure of this compound, we can predict its general solubility behavior:

  • High Solubility : Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol). These solvents can interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility : Expected in solvents of intermediate polarity like dichloromethane.

  • Low Solubility : Expected in nonpolar solvents (e.g., toluene, hexane, cyclohexane), as the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Illustrative Solubility Data

As previously noted, specific experimental data for this compound is not widely published. The following table presents a set of illustrative, predicted solubility values based on the structural analysis and comparison with related compounds. These values should be considered hypothetical and are intended to serve as a practical example for formulation scientists. Experimental verification is mandatory.

Solvent ClassSolventPredicted Solubility at 25°C (mg/mL)Rationale for Prediction
Polar Protic Methanol> 100Strong hydrogen bonding with the carboxylic acid.
Ethanol> 100Similar to methanol, good hydrogen bonding capability.[1]
Polar Aprotic Acetone> 150Strong dipole-dipole interactions and hydrogen bond acceptor.
Ethyl Acetate> 150Good hydrogen bond acceptor and moderate polarity.[5]
Acetonitrile~ 50 - 100Polar, but a weaker hydrogen bond acceptor than acetone.
Intermediate Polarity Dichloromethane~ 20 - 50Can engage in dipole-dipole interactions.
Nonpolar Toluene< 10Mismatch in polarity; weak solute-solvent interactions.[5]
n-Hexane< 1Significant polarity mismatch.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Isothermal Shake-Flask Method .[1][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature orbital shaker/incubator

  • Calibrated thermometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical system (e.g., HPLC-UV) for concentration measurement

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period.

    • Expert Insight: A minimum of 24-48 hours is typically recommended to ensure equilibrium is reached. For crystalline compounds, 72 hours may be necessary. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when consecutive measurements are statistically identical.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[1]

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Trustworthiness Check: The filtration step is critical to remove all undissolved solid particles. The first few drops of the filtrate should be discarded to prevent adsorption errors from the filter material.

  • Dilution and Analysis : Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of the API using a validated HPLC-UV method.

  • Calculation : The solubility (S) is calculated using the following formula: S (mg/mL) = (Measured Concentration in diluted sample) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid API to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 equil2 Confirm Equilibrium (Time-point sampling) equil1->equil2 sample1 Sedimentation (≥ 2 hours) equil2->sample1 sample2 Filter Supernatant (0.22 µm syringe filter) sample1->sample2 sample3 Dilute Sample sample2->sample3 sample4 Analyze Concentration (HPLC-UV) sample3->sample4 result Calculate Solubility (mg/mL) sample4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Implications in Drug Development

Solubility data is not an academic exercise; it is a cornerstone of rational drug development.

G cluster_formulation Formulation Strategy cluster_process Process Chemistry cluster_analytical Analytical & Preclinical Solubility Solubility Profile (mg/mL in various solvents) Liquid Liquid Dosage Forms (Solvent Selection) Solubility->Liquid Solid Solid Dosage Forms (e.g., Solid Dispersions) Solubility->Solid Crystallization Crystallization (Solvent/Antisolvent Choice) Solubility->Crystallization Purification Purification Steps Solubility->Purification Analytical Method Development (Sample & Standard Prep) Solubility->Analytical Preclinical Dosing Vehicle (Toxicology Studies) Solubility->Preclinical

Caption: Role of Solubility in Drug Development Stages.

  • High solubility in a particular solvent (e.g., ethanol) may identify it as a suitable candidate for a liquid formulation or as a co-solvent in an aqueous system.

  • Poor solubility across most pharmaceutically acceptable solvents signals a significant development challenge. This early warning allows scientists to prioritize enabling technologies such as amorphous solid dispersions, lipid-based formulations, or salt formation to improve the dissolution characteristics of the API.

  • Differential solubility between solvents is the basis for crystallization. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for recrystallization.

Conclusion

While a definitive, quantitative solubility profile for this compound requires empirical determination, a robust prediction can be made based on its molecular architecture. The phenylacetic acid core, modified by the lipophilic and electron-withdrawing chloro and trifluoromethyl groups, suggests high solubility in polar organic solvents and poor solubility in nonpolar media. The provided experimental protocol offers a self-validating and reliable method for generating the crucial data needed to guide formulation, process chemistry, and analytical development. This foundational understanding is indispensable for advancing any compound through the rigorous pipeline of pharmaceutical development.

References

5-Chloro-2-(trifluoromethyl)phenylacetic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Introduction

This compound is a substituted phenylacetic acid derivative incorporating both a chloro and a trifluoromethyl group on the aromatic ring. Such compounds are of significant interest in medicinal chemistry and drug development, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability, while the chloro substituent modifies electronic properties and lipophilicity.[1][2][3] Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and final application.

This technical guide provides a comprehensive overview of the chemical stability profile, potential degradation pathways, and optimal storage conditions for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound. The methodologies and protocols described herein are designed to serve as a robust framework for assessing stability and ensuring the integrity of the molecule.

Physicochemical Properties and Structural Features

The stability of a molecule is intrinsically linked to its structure. The key functional groups of this compound dictate its reactivity and susceptibility to degradation.

G cluster_molecule This compound cluster_keys Key Functional Groups & Influences mol A Trifluoromethyl (-CF3) Group A_desc Generally stable due to strong C-F bonds. Strong electron-withdrawing effect. Potential for hydrolysis under strong alkaline conditions. A->A_desc B Carboxylic Acid (-COOH) Group B_desc Acidic proton, dictates pH-dependent solubility. Susceptible to thermal decarboxylation. Site for esterification/amidation reactions. B->B_desc C Aromatic Ring with Chloro (-Cl) Substituent C_desc Electron-withdrawing, increases acidity of -COOH group. Susceptible to photolytic C-Cl bond cleavage. Influences ring reactivity. C->C_desc

Caption: Key structural features influencing the stability of the molecule.

Both the trifluoromethyl and chloro groups are strongly electron-withdrawing. This has a significant inductive effect, increasing the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[4][5][6][7] This enhanced acidity can influence its behavior in different pH environments.

PropertyValue / DescriptionSource
Molecular Formula C₉H₆ClF₃O₂[8]
Molecular Weight 238.59 g/mol [8]
Appearance Typically a white to off-white solid.Supplier Datasheets
Key Functional Groups Carboxylic acid, trifluoromethyl, chloro-aromatic.N/A
Reactivity Drivers The electron-withdrawing nature of the -CF₃ and -Cl groups enhances the acidity of the carboxylic acid.[6][7] The C-F bonds are very strong, conferring high metabolic and chemical stability to the -CF₃ group itself.[1][2][3]

Chemical Stability Profile and Potential Degradation Pathways

To determine the intrinsic stability, the molecule should be subjected to forced degradation (stress testing) under conditions outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] This process helps identify likely degradation products and establish degradation pathways.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many pharmaceuticals. Studies should be conducted across a range of pH values (acidic, neutral, basic).

  • Acidic Conditions (e.g., 0.1 M HCl): The compound is expected to be largely stable. While ester or amide linkages are susceptible to acid hydrolysis, this molecule lacks such labile groups. The trifluoromethyl group is highly resistant to degradation under acidic conditions.[11]

  • Neutral Conditions (e.g., Water): High stability is anticipated at neutral pH.

  • Alkaline Conditions (e.g., 0.1 M NaOH): This is the most likely condition for hydrolytic degradation. While the trifluoromethyl group is generally stable, it can undergo slow hydrolysis to a carboxylic acid group (-COOH) under strong alkaline conditions, releasing fluoride ions.[1] This is the primary degradation pathway to monitor under basic stress.

Oxidative Stability

Oxidation can be a significant degradation route. Hydrogen peroxide (e.g., 3% H₂O₂) is a common stress agent.

  • The aromatic ring and the benzylic carbon of the acetic acid side chain are potential sites for oxidation. However, the strong electron-withdrawing groups (-CF₃, -Cl) deactivate the aromatic ring, making it less susceptible to electrophilic attack and oxidation compared to an unsubstituted ring. Degradation is possible but may require harsh conditions.

Photostability

As mandated by ICH guideline Q1B, the compound should be exposed to controlled light sources (UV and visible).[12]

  • Aromatic halides are known to be susceptible to photolysis, where the carbon-halogen bond can undergo homolytic cleavage upon absorption of UV radiation.[12][13] Therefore, a potential degradation pathway for this compound is the cleavage of the C-Cl bond, which could lead to the formation of dechlorinated species or other secondary products.

Thermal Stability

Thermal stress testing (e.g., 70-80°C in solid and solution states) is crucial for determining shelf-life and handling limits.

  • Phenylacetic acids can undergo thermal decomposition at high temperatures (studies on the parent compound show decomposition starting at temperatures well above 500°C, but this can be lower for substituted derivatives).[14][15][16] The primary pathway is decarboxylation of the acetic acid side chain, leading to the formation of 4-chloro-2-(trifluoromethyl)toluene and carbon dioxide.

G cluster_hydrolysis Hydrolysis (Strong Base) cluster_photo Photolysis (UV Light) cluster_thermal Thermal Stress (High Heat) parent 5-Chloro-2-(trifluoromethyl) phenylacetic acid hydrolysis_prod 4-Chloro-2-carboxy- phenylacetic acid parent->hydrolysis_prod -CF3 to -COOH photo_prod 2-(Trifluoromethyl)- phenylacetic acid parent->photo_prod C-Cl Cleavage thermal_prod 4-Chloro-2-(trifluoromethyl)- toluene + CO2 parent->thermal_prod Decarboxylation

Caption: Potential degradation pathways under stress conditions.

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated area. Recommended storage at 2-8°C for long-term stability.Prevents potential thermal degradation and slows down any other potential degradation kinetics.
Light Protect from light. Store in amber vials or opaque containers.The chloro-aromatic moiety is susceptible to photolytic degradation.[13]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of analytical standards.Minimizes the risk of long-term oxidative degradation.
pH (in solution) For solutions, maintain a neutral to slightly acidic pH (pH 4-6). Avoid strongly alkaline conditions.The compound is most stable at neutral/acidic pH. Strong base can induce hydrolysis of the trifluoromethyl group.[1]
Material Compatibility Use glass or other inert containers. Avoid reactive materials.Prevents potential reactions with container surfaces.

Methodology for Stability Assessment

A robust stability assessment program relies on a well-designed forced degradation study and a validated stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis 0.1 M HCl, 70°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 8h start->base oxid Oxidation 3% H2O2, RT, 24h start->oxid thermal Thermal 70°C, 48h (Solution & Solid) start->thermal photo Photolytic ICH Q1B Conditions (UV & Visible Light) start->photo neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Results: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile:water (1:1).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 70°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Solution: Heat the stock solution in a sealed vial at 70°C for 48 hours.

    • Solid: Place a known amount of solid compound in an oven at 70°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a chromatographic method capable of separating the intact parent compound from all potential degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate.A gradient is necessary to elute both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume to avoid column overload.
Detection UV at ~254 nm or Diode Array Detector (DAD)The aromatic ring will have strong UV absorbance. A DAD is crucial for assessing peak purity and identifying spectra of new peaks.

Method Validation:

  • Specificity: Analyze stressed samples to demonstrate that degradation product peaks do not co-elute with the parent peak. Peak purity analysis using a DAD is essential.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH Q2(R1) guidelines.

  • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine the sensitivity of the method for quantifying potential impurities.

Conclusion

This compound is a chemically robust molecule, primarily due to the inherent stability of the trifluoromethyl group and the deactivated aromatic ring.[1][3] However, it is not entirely inert. The primary liabilities are photolytic cleavage of the carbon-chlorine bond and hydrolysis of the trifluoromethyl group under strong alkaline conditions . Thermal degradation via decarboxylation is only a concern at significantly elevated temperatures.

For optimal preservation of its integrity, this compound must be stored in a cool, dark place, protected from light and strong bases . When working with solutions, maintaining a neutral to slightly acidic pH is critical. The implementation of systematic stability testing, using the forced degradation and analytical methodologies outlined in this guide, is essential for any research or development program involving this compound.

References

The Trifluoromethylphenylacetic Acid Core: From Chiral Resolution to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry and asymmetric synthesis, the trifluoromethylphenylacetic acid scaffold has emerged as a structure of profound significance. The strategic incorporation of a trifluoromethyl (CF3) group onto the phenylacetic acid core imparts a unique combination of steric and electronic properties that have been leveraged to address long-standing challenges in stereochemical analysis and to design highly potent and selective therapeutic agents. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of trifluoromethylphenylacetic acids, offering field-proven insights for researchers and drug development professionals. The narrative will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource grounded in comprehensive references.

Part 1: A Historical Perspective: The Quest for Absolute Configuration

The story of trifluoromethylphenylacetic acids is intrinsically linked to the evolution of stereochemistry. For much of chemical history, the determination of the absolute spatial arrangement of atoms in a chiral molecule was a formidable challenge.[1][2] Early methods relied on chemical correlation to (+)-glyceraldehyde, a standard arbitrarily assigned the D-configuration, a process that was often laborious and not universally applicable.[1] The advent of NMR spectroscopy offered a powerful new tool, but enantiomers, by their nature, are indistinguishable in an achiral solvent. This necessitated the development of chiral derivatizing agents (CDAs) that could convert a pair of enantiomers into diastereomers, which would then exhibit distinct NMR signals.[3]

It was in this context that Harry S. Mosher and his colleagues at Stanford University, in 1969, introduced α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), now widely known as Mosher's acid.[4][5] This reagent was a significant breakthrough, providing a versatile and reliable method for determining the enantiomeric composition and absolute configuration of alcohols and amines.[6][7][8][9][10] The presence of the trifluoromethyl group was key to its success, offering a clean and sensitive probe in ¹⁹F NMR spectroscopy, which often provided clearer signal separation than proton NMR.[4]

Part 2: The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound influence on the physicochemical properties of a molecule.[5] Its high electronegativity and steric bulk compared to a hydrogen or methyl group lead to significant alterations in:

  • Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity.[5]

  • Conformational Effects: The steric demand of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site.

These properties have made trifluoromethylphenylacetic acid and its derivatives highly sought-after building blocks in drug discovery.

Part 3: Synthesis of Trifluoromethylphenylacetic Acids: An Evolving Toolkit

The synthesis of trifluoromethylphenylacetic acids has evolved significantly, driven by the increasing demand for these compounds in various fields. The strategies can be broadly categorized into methods for introducing the trifluoromethyl group onto an aromatic ring and methods for constructing the phenylacetic acid side chain.

Trifluoromethylation Strategies

Early methods for introducing a CF3 group often involved harsh conditions. An early route to benzotrifluoride, for instance, was developed by Frédéric Swarts in 1892 and involved the reaction of benzotrichloride with antimony fluoride.[11] Modern methods offer milder conditions and greater functional group tolerance. These include:

  • From Trichloromethyl Groups: Reaction of the corresponding trichloromethylarenes with hydrogen fluoride is a common industrial method.[11]

  • Copper-Mediated Trifluoromethylation: The use of copper reagents, often in combination with trifluoromethyl sources like trifluoroacetic acid derivatives, has become a powerful tool for the trifluoromethylation of aryl halides.[4]

  • Radical Trifluoromethylation: Photoredox catalysis has enabled the generation of trifluoromethyl radicals from various precursors, which can then be used to trifluoromethylate aromatic rings.[4]

  • Electrophilic Trifluoromethylating Reagents: Reagents such as Umemoto's and Togni's reagents provide a source of "electrophilic" trifluoromethyl groups for the derivatization of arenes.[12]

Synthesis of 2,4,5-Trifluorophenylacetic Acid: A Key Pharmaceutical Intermediate

2,4,5-Trifluorophenylacetic acid is a crucial intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[12][13] Several synthetic routes have been developed, often starting from 1,2,4-trifluorobenzene.

One common approach involves the following sequence:

  • Friedel-Crafts Acylation: 1,2,4-trifluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride to form 2-chloro-1-(2,4,5-trifluorophenyl)ethanone.[14][15]

  • Willgerodt-Kindler Reaction: The resulting ketone can then be converted to a thioamide.[15]

  • Hydrolysis: The thioamide is hydrolyzed under acidic or basic conditions to yield 2,4,5-trifluorophenylacetic acid.[15]

Another route involves the reaction of 2,4,5-trifluorobenzyl halide with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[16]

G cluster_0 Synthesis of 2,4,5-Trifluorophenylacetic Acid 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone Willgerodt-Kindler Reaction Willgerodt-Kindler Reaction Thioamide Intermediate Thioamide Intermediate Hydrolysis Hydrolysis 2,4,5-Trifluorophenylacetic Acid 2,4,5-Trifluorophenylacetic Acid

Part 4: Physicochemical Properties

The position of the trifluoromethyl group on the phenylacetic acid ring significantly influences its physicochemical properties. The following table summarizes some key properties of different isomers.

PropertyPhenylacetic Acid2-(Trifluoromethyl)phenylacetic acid3-(Trifluoromethyl)phenylacetic acid4-(Trifluoromethyl)phenylacetic acid
Molecular Weight ( g/mol ) 136.15204.15204.15204.15
Melting Point (°C) 76-78100-10276-79[17]110-112
pKa ~4.3Lower than phenylacetic acidLower than phenylacetic acidLower than phenylacetic acid

Part 5: Applications in Asymmetric Synthesis: The Mosher Method

The primary application of chiral trifluoromethylphenylacetic acids in synthesis is as chiral derivatizing agents, most notably in the Mosher method for determining the absolute configuration of alcohols and amines.[6][7][8][9][10]

The Principle of the Mosher Method

The Mosher method involves reacting a chiral alcohol or amine of unknown stereochemistry with both enantiomers of Mosher's acid chloride (MTPA-Cl) to form a pair of diastereomeric esters or amides. The proton NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable shielding or deshielding of the protons in the substrate, depending on the absolute configuration of the stereocenter. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be assigned.

G

Experimental Protocol: Mosher Ester Analysis

Objective: To determine the absolute configuration of a chiral secondary alcohol.

Materials:

  • Chiral secondary alcohol (~5 mg)

  • (R)-(-)-MTPA-Cl (1.2 eq)

  • (S)-(+)-MTPA-Cl (1.2 eq)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Preparation of Diastereomers (perform in two separate vials): a. To a clean, dry NMR tube, add the chiral secondary alcohol (~2 mg). b. Add anhydrous pyridine (~0.2 mL) and CDCl₃ (~0.3 mL). c. Acquire a proton NMR spectrum of the starting alcohol. d. To one tube, add (R)-(-)-MTPA-Cl (~1.2 eq). To the second tube, add (S)-(+)-MTPA-Cl (~1.2 eq). e. Cap the tubes and gently agitate. Allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or NMR).

  • NMR Analysis: a. Acquire proton NMR spectra for both the (R)-MTPA and (S)-MTPA esters. b. Carefully assign the protons in the substrate portion of the molecule for both diastereomers. c. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Determination of Absolute Configuration: a. Draw the planar zigzag conformation of the Mosher esters, with the carbonyl and trifluoromethyl groups eclipsing the Cα-C(O) bond. The phenyl group will be anti-periplanar to the trifluoromethyl group. b. Protons that lie in the same hemisphere as the phenyl group will be shielded (negative Δδ), while those on the opposite side will be deshielded (positive Δδ). c. Based on the signs of the calculated Δδ values, assign the absolute configuration of the original alcohol.

Part 6: Trifluoromethylphenylacetic Acids in Drug Discovery: The Case of Sitagliptin

The trifluoromethylphenylacetic acid moiety is a key component of several successful drugs. A prime example is Sitagliptin, an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[7][8][9][18]

Mechanism of Action of Sitagliptin

Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8][9][18] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][18] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn:

  • Enhance glucose-dependent insulin secretion from pancreatic β-cells.[7][8][18]

  • Suppress glucagon release from pancreatic α-cells.[6][18]

This dual action leads to improved glycemic control.

G

The Role of the 2,4,5-Trifluorophenyl Group in DPP-4 Inhibition

The 2,4,5-trifluorophenyl moiety of Sitagliptin plays a crucial role in its binding to the S1 pocket of the DPP-4 enzyme.[18] Structure-activity relationship studies have shown that the trifluorophenyl group provides a combination of favorable hydrophobic and electrostatic interactions within the binding site.[18] The fluorine atoms can form hydrogen bonds with residues such as Tyr631, contributing to the high potency and selectivity of the inhibitor.[18] Trifluorophenyl analogs have demonstrated higher potency compared to their difluorophenyl counterparts, highlighting the importance of the specific substitution pattern.[18]

Part 7: Future Outlook and Conclusion

The discovery and development of trifluoromethylphenylacetic acids represent a significant chapter in the history of organic and medicinal chemistry. From their initial application as elegant tools for solving complex stereochemical problems to their central role in the architecture of life-saving drugs, these compounds have proven their immense value. The continuous evolution of synthetic methodologies for their preparation ensures their accessibility for future research and development. As our understanding of disease pathways becomes more nuanced, the unique properties conferred by the trifluoromethylphenylacetic acid scaffold will undoubtedly continue to be exploited in the design of next-generation therapeutics and advanced materials. For researchers in these fields, a deep understanding of the history, synthesis, and application of this privileged core is not just beneficial, but essential for driving innovation.

References

A Technical Review of 5-Chloro-2-(trifluoromethyl)phenylacetic acid: Exploring Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. The presence of both a chloro and a trifluoromethyl group on the phenylacetic acid scaffold suggests a compound with unique electronic and lipophilic properties that may confer significant biological activity.[1][2] This technical guide provides a comprehensive overview of the inferred biological activities of this compound based on the known pharmacological effects of its structural moieties and data from closely related analogues. We will delve into its potential as an anti-inflammatory and anti-cancer agent, propose relevant experimental protocols for its evaluation, and discuss its promise as a scaffold for future drug development.

Introduction: The Chemical Landscape of this compound

This compound (CAS 261763-25-1) is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol .[3] Its structure is characterized by a phenylacetic acid core, which is substituted with a chlorine atom at the 5-position and a trifluoromethyl (CF₃) group at the 2-position.

The trifluoromethyl group is a key feature, known to significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[2][4] The high electronegativity of the fluorine atoms in the CF₃ group can influence the acidity of the carboxylic acid and affect intermolecular interactions, which are crucial for target binding.[2] The chlorine atom further modifies the electronic landscape of the aromatic ring and contributes to the overall lipophilicity of the molecule. The phenylacetic acid core itself provides a reactive carboxylic acid group that can be readily derivatized for structure-activity relationship (SAR) studies.[2]

Potential Biological Activities

While direct studies on the biological activity of this compound are not extensively documented in publicly available literature, we can infer its potential pharmacological effects by examining related compounds. The primary areas of interest based on its structural components are anti-inflammatory and anti-cancer activities.

Anti-inflammatory Potential

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. The anti-inflammatory activity of such compounds is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[5][6]

Studies on various chlorinated and fluorinated compounds have demonstrated significant anti-inflammatory properties. For example, certain chlorinated compounds isolated from marine fungi have shown inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-challenged macrophages.[7] Furthermore, a pyrrole derivative containing a chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, which was associated with a reduction in serum TNF-α levels.[5][8]

Given these precedents, it is plausible that this compound may exhibit anti-inflammatory effects. The trifluoromethyl group could enhance its potency as an enzyme inhibitor.[1]

Anti-cancer Potential

The trifluoromethyl group is a common feature in many modern anti-cancer drugs, where it can contribute to enhanced efficacy.[9] For example, Sorafenib, a multi-kinase inhibitor used in the treatment of liver and kidney cancer, contains a chloro- and trifluoromethyl-substituted phenyl ring.[9]

Derivatives of structurally related compounds have shown promise in cancer research. A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which shares the trifluoromethylphenyl and chloro substitutions, has been shown to inhibit liver tumor growth.[10] This compound was found to induce apoptosis in liver cancer cells and inhibit the STAT3 pathway by directly binding to HNF 4α.[10] While NHDC is a more complex molecule, this finding suggests that the 5-chloro-2-(trifluoromethyl)phenyl moiety can be a valuable component in the design of anti-cancer agents.

Furthermore, the parent compound of 5-fluorouracil (5-FU), a widely used chemotherapy agent, can be derivatized to 5-fluorouracil-1-acetic acid (5-FA) to improve its therapeutic profile.[11] This highlights the utility of the acetic acid moiety in developing anti-cancer drugs. It is theorized that 5-FU and its derivatives primarily exert their cytotoxic effects by interfering with RNA synthesis in gastrointestinal cancers.[12]

Proposed Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

    • Prepare purified COX-1 and COX-2 enzymes.

    • Incubate the enzymes with various concentrations of this compound.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC₅₀ values to determine the potency and selectivity of inhibition.

  • Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell supernatant using ELISA.

    • Assess cell viability using an MTT assay to rule out cytotoxicity.

In Vitro Anti-cancer Assays
  • Cytotoxicity Assay in Cancer Cell Lines:

    • Culture a panel of human cancer cell lines (e.g., HepG2 for liver cancer, HCT116 for colon cancer).

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Determine cell viability using the MTT or SRB assay.

    • Calculate the IC₅₀ value for each cell line.

  • Apoptosis Assay:

    • Treat cancer cells with the test compound at its IC₅₀ concentration.

    • After 24 hours, stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells.

Visualization of Proposed Workflow and Mechanisms

To visually represent the proposed investigation and potential mechanisms, the following diagrams are provided.

G cluster_0 Proposed Experimental Workflow Compound This compound AntiInflammatory Anti-inflammatory Assays Compound->AntiInflammatory AntiCancer Anti-cancer Assays Compound->AntiCancer COX COX-1/COX-2 Inhibition AntiInflammatory->COX Cytokine LPS-induced Cytokine Production AntiInflammatory->Cytokine Cytotoxicity Cytotoxicity Screening AntiCancer->Cytotoxicity Apoptosis Apoptosis Assay AntiCancer->Apoptosis G cluster_1 Potential Anti-inflammatory Mechanism Compound This compound COX COX Enzymes Compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Blocked Production Inflammation Inflammation Prostaglandins->Inflammation

References

A Strategic Guide to Unveiling the Therapeutic Targets of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a compound with a structure suggestive of potential biological activity, yet its specific molecular targets within a biological system remain uncharacterized. This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We present a logical progression of experimental and computational workflows, designed for researchers and drug development professionals, to systematically elucidate the mechanism of action of this and other novel small molecules. This document moves beyond a theoretical overview to provide actionable protocols and the rationale behind key experimental decisions, ensuring a robust and self-validating approach to target discovery.

Introduction: The Challenge of an Orphan Compound

The quest for novel therapeutics often begins with compounds like this compound – molecules with potential, but unknown mechanisms of action. The absence of known biological targets, or "orphan" status, presents a significant hurdle in the drug discovery pipeline. A thorough understanding of a compound's molecular targets is critical for optimizing its therapeutic efficacy, predicting potential side effects, and developing a clear path toward clinical application. This guide, therefore, serves as a strategic roadmap for the systematic investigation of this compound, transforming it from a chemical entity into a potential therapeutic lead with a well-defined mode of action.

Our approach is structured in three key phases:

  • Phase 1: Phenotypic Screening to identify the biological "footprint" of the compound.

  • Phase 2: Target Deconvolution to pinpoint the specific proteins that interact with the compound.

  • Phase 3: Target Validation to confirm the functional relevance of these interactions.

This structured, yet flexible, framework is designed to maximize the probability of successful target identification and provide a solid foundation for future drug development efforts.

Phase 1: Phenotypic Screening - Unveiling Biological Activity

Phenotypic screening is the foundational step in understanding the biological effects of a novel compound.[1][2][3] This unbiased approach assesses the effect of a compound on a whole cell or organism, allowing for the discovery of unexpected biological activities without prior assumptions about the target.[3][4]

Designing a High-Content Phenotypic Screen

A high-content screen (HCS) using automated microscopy is a powerful initial approach. This allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to characterize the compound's effects.[5]

Recommended Cell Lines:

Cell LineRationale for Inclusion
A549 (Lung Carcinoma) A common cancer cell line for initial cytotoxicity and anti-proliferative screening.
HEK293 (Human Embryonic Kidney) A well-characterized and easily transfectable line for general toxicity assessment.
SH-SY5Y (Neuroblastoma) To screen for potential neuroprotective or neurotoxic effects.
RAW 264.7 (Macrophage-like) To assess potential anti-inflammatory activity.

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed the selected cell lines in 96-well or 384-well imaging plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the compound to the cells and include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24, 48, or 72 hours).

  • Staining: Stain the cells with a cocktail of fluorescent dyes to label different cellular compartments. A common combination includes:

    • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

    • MitoTracker Red CMXRos: To visualize mitochondria and assess mitochondrial health.

    • Phalloidin-iFluor 488: To stain F-actin and analyze cell shape and cytoskeletal organization.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear size and intensity, mitochondrial membrane potential, and cell spreading.

Interpreting Phenotypic Data

The goal of this initial screen is to identify a reproducible and significant phenotypic change induced by the compound. This could be, for example, a reduction in cell viability in a cancer cell line, a change in cell morphology, or the protection of a neuronal cell line from a toxic insult. This "phenotypic hit" will be the basis for the subsequent target deconvolution efforts.

Phase 2: Target Deconvolution - From Phenotype to Protein

Once a robust phenotype has been identified, the next critical step is to determine the molecular target(s) responsible for this effect.[6][7] This process, known as target deconvolution, can be approached through a combination of experimental and computational methods.

Experimental Approaches to Target Deconvolution

3.1.1. Affinity-Based Methods: Fishing for Targets

Affinity-based approaches use the compound of interest as "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate.[8][9] Affinity chromatography is a classic and powerful technique for this purpose.[10][11][12]

Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A 5-Chloro-2-(trifluoromethyl) phenylacetic acid B Linker Attachment A->B C Immobilization on Beads B->C D Incubate with Cell Lysate C->D E Wash Unbound Proteins D->E F Elute Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS H->I J Database Search & Protein Identification I->J

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Chemically synthesize a derivative of this compound with a linker arm that can be attached to a solid support (e.g., agarose beads). It is crucial to first establish through structure-activity relationship (SAR) studies that the modification does not abrogate the compound's biological activity.[12]

  • Preparation of Cell Lysate: Prepare a native protein lysate from the cell line that exhibited the desired phenotype.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.[11]

  • Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH or salt concentration) or, more specifically, by adding an excess of the free, unmodified compound to compete for binding.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

3.1.2. Label-Free Methods: DARTS

A significant advantage of the Drug Affinity Responsive Target Stability (DARTS) method is that it does not require chemical modification of the small molecule, thus avoiding the risk of altering its binding properties.[13][14][15] DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[15][16]

Workflow: Drug Affinity Responsive Target Stability (DARTS)

G A Cell Lysate B Split Lysate A->B C Add Vehicle (Control) B->C D Add Compound B->D E Add Protease C->E F Add Protease D->F G Proteolysis E->G H Target Protected from Proteolysis F->H I SDS-PAGE G->I H->I J Identify Protected Protein Band by MS I->J

Caption: The DARTS experimental workflow.

Experimental Protocol: DARTS

  • Prepare Cell Lysate: As with affinity chromatography, prepare a native protein lysate.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add this compound, and to the other, add the vehicle control. Incubate to allow for binding.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a time sufficient to achieve partial digestion in the control sample.[16]

  • Stop Digestion: Stop the proteolytic reaction.

  • Analysis by SDS-PAGE: Analyze the protein profiles of both samples by SDS-PAGE. A protein that is a direct target of the compound will be protected from digestion and will appear as a more prominent band in the compound-treated sample compared to the control.

  • Protein Identification: Excise the protected band and identify the protein by mass spectrometry.

Computational Approaches to Target Prediction

In parallel with experimental approaches, computational methods can be employed to predict potential targets based on the chemical structure of this compound.[17][18] These in silico methods leverage large databases of known drug-target interactions.

Recommended Tools:

ToolPrinciple
SwissTargetPrediction Predicts targets based on the principle that similar molecules are likely to have similar targets.[19]
KinasePred A machine learning-based tool to predict interactions with protein kinases, a common class of drug targets.[20]

Workflow: In Silico Target Prediction

  • Input Structure: Obtain the 2D or 3D structure of this compound.

  • Database Search: Submit the structure to one or more target prediction web servers.

  • Analyze Results: The output will be a ranked list of potential protein targets. This list can be cross-referenced with the results from the experimental target deconvolution methods to identify high-confidence candidates.

Phase 3: Target Validation - Confirming the Connection

Identifying a protein that binds to the compound is not sufficient to declare it a therapeutic target. The functional consequence of this binding must be established.

In Vitro Target Engagement and Functional Assays

Once a candidate target is identified, the next step is to confirm direct binding and assess how the compound modulates the protein's function.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the compound binds to the target protein in a cellular context.[6] It is based on the same principle as DARTS: ligand binding stabilizes the target protein, but in this case, against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Functional Assays:

The choice of functional assay is entirely dependent on the identity of the validated target.

If the target is...A suitable functional assay would be...
An enzyme A kinetic assay to measure the effect of the compound on enzyme activity (e.g., IC50 determination).
A receptor A radioligand binding assay or a downstream signaling assay (e.g., measuring second messenger levels).
An ion channel An electrophysiology assay (e.g., patch-clamp) to measure changes in ion flow.
Cellular Target Validation using Genetic Approaches

To definitively link the target protein to the observed cellular phenotype, genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used.

Workflow: Genetic Target Validation

G A Wild-type Cells B Target Knockdown/Knockout (e.g., siRNA, CRISPR) A->B C Treat with Compound A->C D Treat with Compound B->D E Phenotype Observed C->E F Phenotype Abolished or Reduced D->F

Caption: Logic of genetic target validation experiments.

Experimental Rationale:

If the knockdown or knockout of the target protein recapitulates the phenotype observed with compound treatment, it provides strong evidence that the compound acts through this target. Conversely, if the cells lacking the target protein are no longer sensitive to the compound, this also validates the target.

Conclusion and Future Directions

The journey from an orphan compound to a validated therapeutic lead is a challenging but systematic process. By following the phased approach outlined in this guide—from broad phenotypic screening to specific target deconvolution and rigorous validation—researchers can systematically unravel the mechanism of action of this compound. The identification of its therapeutic targets will not only illuminate its potential as a drug candidate but may also reveal novel insights into biological pathways and disease mechanisms. The successful execution of this strategy will provide a solid, data-driven foundation for subsequent lead optimization and preclinical development.

References

Spectroscopic Profile of 5-Chloro-2-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of the expected spectral features, providing a robust framework for compound identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a trifluoromethyl group, and a substituted aromatic ring provides multiple active sites for spectroscopic interrogation.

PropertyValueSource
Molecular Formula C₉H₆ClF₃O₂[1][2]
Molecular Weight 238.59 g/mol [1][2]
CAS Number 261763-25-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the aromatic and methylene protons. The electron-withdrawing nature of the chlorine and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically broad and appears significantly downfield.
~7.6Doublet1HAr-HAromatic proton ortho to the chlorine, deshielded by the halogen's electronegativity.
~7.4Doublet of doublets1HAr-HAromatic proton meta to both the chlorine and trifluoromethyl groups.
~7.2Doublet1HAr-HAromatic proton ortho to the trifluoromethyl group, strongly deshielded.
~3.8Singlet2H-CH₂-Methylene protons adjacent to the aromatic ring and the carboxylic acid.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~135Ar-CAromatic carbon attached to the chlorine atom.
~132Ar-CAromatic carbon ortho to the trifluoromethyl group.
~130 (quartet)Ar-C-CF₃Aromatic carbon directly bonded to the CF₃ group, split into a quartet.
~128Ar-CAromatic carbon meta to the trifluoromethyl group.
~125Ar-CAromatic carbon para to the trifluoromethyl group.
~123 (quartet)-CF₃The carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant.
~40-CH₂-The methylene carbon.
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethyl group will produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to the polarity of the solvent and the electronic nature of the aromatic ring.[3][4][5]

Expected ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -60 to -65Singlet-CF₃The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe broadness is due to hydrogen bonding of the carboxylic acid dimers.[6][7][8][9]
1700-1725StrongC=O stretchCharacteristic strong absorption for a carboxylic acid carbonyl group.[6][7][9]
1200-1300StrongC-F stretchStrong absorptions are typical for carbon-fluorine bonds.
1210-1320MediumC-O stretchAssociated with the carboxylic acid C-O bond.[7]
700-800StrongC-Cl stretchCharacteristic absorption for a carbon-chlorine bond.

IR_Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) would likely lead to the fragmentation of this compound.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z 238 and 240 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 193/195.

  • Loss of Cl: Fragmentation involving the loss of a chlorine radical would result in a fragment at m/z 203.

  • Loss of CF₃: Cleavage of the C-CF₃ bond would yield a fragment at m/z 169/171.

MS_Fragmentation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Set the spectrometer frequency (e.g., 400 MHz).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions and phase correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Acquire the spectrum, typically requiring fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample to the background spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Experimental_Workflow

Conclusion

The predicted spectroscopic data for this compound provides a detailed roadmap for its analytical characterization. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach to confirming the structure and purity of this important chemical entity. This guide serves as a valuable reference for scientists engaged in the synthesis, analysis, and application of this and related compounds.

References

electrophilic and nucleophilic substitution reactions of trifluoromethylphenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Substitution Reactions of Trifluoromethylphenylacetic Acids

Executive Summary

Trifluoromethylphenylacetic acids are a class of compounds of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The presence of two distinct functional groups on the aromatic ring—the strongly electron-withdrawing trifluoromethyl (CF₃) group and the acetic acid moiety (-CH₂COOH)—imparts a unique and often counterintuitive reactivity profile. The CF₃ group profoundly influences the molecule's electronic properties, enhancing lipophilicity and metabolic stability, which are desirable traits in pharmaceutical candidates.[1][2] This guide provides a comprehensive exploration of the electrophilic and nucleophilic substitution reactions of these molecules. It delves into the mechanistic principles governing their reactivity, explains the causality behind established experimental protocols, and offers detailed methodologies for key transformations, aiming to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize these versatile building blocks.

Core Principles: The Electronic Dichotomy of Trifluoromethylphenylacetic Acids

To understand the reactivity of trifluoromethylphenylacetic acids, one must first appreciate the powerful and often opposing electronic effects exerted by the two key substituents on the phenyl ring.

The Trifluoromethyl Group: A Potent Deactivator and Activator

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[3][4] This property has two major consequences for aromatic substitution reactions:

  • Electrophilic Aromatic Substitution (EAS): The -CF₃ group strongly withdraws electron density from the π-system of the benzene ring, making it significantly less nucleophilic and thus "deactivated" towards attack by electrophiles.[5][6] Reactions, therefore, require harsher conditions compared to unsubstituted benzene. Furthermore, the -CF₃ group is a meta-director.[4][7][8]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, this same electron-withdrawing nature makes the aromatic ring highly electron-deficient and thus "activates" it toward attack by nucleophiles.[9][10] This is particularly effective when the -CF₃ group is positioned ortho or para to a suitable leaving group.[11]

The Acetic Acid Moiety: A Modulating Influence

The -CH₂COOH group presents a more nuanced electronic profile. The carboxylic acid function is electron-withdrawing and would typically direct incoming electrophiles to the meta position.[12] However, it is insulated from the ring by a methylene (-CH₂) spacer. This spacer mitigates the direct resonance-withdrawing effect of the carbonyl group. The overall influence is a weak deactivation of the ring. In the context of the powerfully deactivating -CF₃ group, the directing effect of the -CH₂COOH moiety is often secondary.

The interplay between these two groups dictates the regiochemical outcome of substitution reactions, which is highly dependent on their relative positions (ortho, meta, or para) on the phenyl ring.

Electrophilic Aromatic Substitution: Navigating a Deactivated System

Performing EAS on a trifluoromethylphenylacetic acid is challenging due to the cumulative deactivating effects of both substituents. The key to success lies in understanding the directing effects to predict the regiochemical outcome and employing sufficiently powerful reagents to overcome the high activation energy barrier.

Mechanistic Rationale and Regioselectivity

The governing principle of EAS is the stability of the cationic intermediate, known as the Wheland intermediate or sigma complex.[4] When an electrophile attacks the ring, a positive charge develops, which is delocalized via resonance.

The -CF₃ group is a meta-director because attack at the ortho or para positions would place one of the resonance structures with a positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This arrangement is highly energetically unfavorable.[5] Attack at the meta position ensures the positive charge never resides on this carbon, leading to a more stable intermediate relative to the ortho/para pathways.[4]

EAS_Mechanism

Experimental Protocol: Nitration of 3-(Trifluoromethyl)phenylacetic Acid

Nitration is a classic EAS reaction. Due to the deactivated nature of the substrate, forcing conditions are necessary. The use of trifluoromethanesulfonic acid (HOTf) with nitric acid provides a powerful nitrating system that can function under relatively controlled conditions compared to traditional mixed acids.[13][14]

Objective: To regioselectively introduce a nitro group onto the aromatic ring of 3-(trifluoromethyl)phenylacetic acid. The primary directing group is the powerful meta-directing -CF₃ group. The -CH₂COOH group is also meta-directing to its own position. Therefore, substitution is expected at the 5-position.

Materials:

  • 3-(Trifluoromethyl)phenylacetic acid

  • Trifluoromethanesulfonic acid (HOTf)

  • Nitric acid (68-70%)

  • Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM) as solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Trifluoromethanesulfonic acid is extremely corrosive. Nitric acid is a strong oxidizer and corrosive. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction can be exothermic. Maintain strict temperature control.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 eq) in the chosen solvent (e.g., HFIP). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (HOTf) (2.0-3.0 eq) to the stirred solution, ensuring the temperature remains below 5 °C.

  • Nitrating Agent Addition: Add nitric acid (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will quench the reaction and dilute the strong acids.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - caution, CO₂ evolution!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-nitro-3-(trifluoromethyl)phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Causality: The choice of a superacid like HOTf is critical. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in high concentration, providing the necessary reactivity to overcome the deactivated ring system.[13] The low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

Summary of EAS Reactions
ReactionReagentsTypical ConditionsExpected Major Product (for 3-CF₃ isomer)
Nitration HNO₃ / H₂SO₄ or HNO₃ / HOTf0 °C to RT5-Nitro-3-(trifluoromethyl)phenylacetic acid
Bromination Br₂ / FeBr₃RT to 50 °C5-Bromo-3-(trifluoromethyl)phenylacetic acid
Acylation RCOCl / AlCl₃Elevated Temp.Reaction is often difficult / low yielding

Nucleophilic Aromatic Substitution: Leveraging Ring Activation

For SNAr to occur, two conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring.[11][15] Trifluoromethylphenylacetic acid derivatives containing a halogen are prime candidates for this powerful transformation.

Mechanistic Rationale: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16]

  • Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the ring and disrupts the aromaticity, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[11][16]

  • Elimination (Fast Step): The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The presence of a -CF₃ group, especially at the ortho or para position relative to the leaving group, is crucial because it can stabilize the negative charge of the Meisenheimer complex through its strong inductive effect, thereby lowering the activation energy of the rate-determining step.[9][15]

SNAr_Mechanism

Experimental Protocol: Amination of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

This protocol describes the displacement of a fluoride ion by a primary amine. Fluorine can be an excellent leaving group in SNAr reactions because its high electronegativity strongly activates the ring towards nucleophilic attack, which is the rate-determining step.[11]

Objective: To synthesize an N-substituted aminophenylacetic acid derivative via SNAr.

Materials:

  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

  • Benzylamine (or other primary/secondary amine) (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-fluoro-3-(trifluoromethyl)phenylacetic acid (1.0 eq), potassium carbonate (2.0 eq), and the chosen polar aprotic solvent (e.g., DMF).

  • Nucleophile Addition: Add the amine (e.g., benzylamine, 2.2 eq) to the suspension. The excess amine and K₂CO₃ act as bases to neutralize the carboxylic acid and the HF generated during the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture to pH ~2-3 with 1M HCl. This protonates the product's carboxylic acid, causing it to precipitate or allowing it to be extracted.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 4-(benzylamino)-3-(trifluoromethyl)phenylacetic acid by recrystallization or column chromatography.

Causality: A polar aprotic solvent like DMF or DMSO is used because it effectively solvates the cations (K⁺) but not the nucleophile, leaving the nucleophile "bare" and highly reactive.[10] Heating is required to provide sufficient energy to overcome the activation barrier of the initial nucleophilic attack.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing the products of SNAr reactions.

SNAr_Workflow

Conclusion

The chemistry of trifluoromethylphenylacetic acids is a fascinating case study in the control of aromatic reactivity. The powerful, electron-withdrawing trifluoromethyl group governs the outcomes of substitution reactions, deactivating the ring towards electrophilic attack and directing it to the meta position, while simultaneously activating it for nucleophilic substitution, particularly when a leaving group is present in the ortho or para position. Mastering these reactions requires a firm grasp of the underlying mechanistic principles to select the appropriate, often rigorous, reaction conditions. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging these valuable synthons to construct complex molecules for pharmaceutical and materials science applications.

References

Methodological & Application

Application Note: 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a key building block in contemporary organic and medicinal chemistry. Its chemical architecture, featuring a phenylacetic acid scaffold substituted with a chloro and a trifluoromethyl (CF3) group, offers a unique combination of reactivity and physicochemical properties.[1][2][3][4] The trifluoromethyl group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups, making it a prized feature in the design of bioactive molecules.[5] The carboxylic acid functional group provides a versatile handle for a wide array of synthetic transformations, most notably esterification and amidation, allowing for its incorporation into more complex molecular frameworks.[5][6]

This application note provides an in-depth guide to the practical use of this compound, focusing on its application in the synthesis of novel amide derivatives—a cornerstone reaction in drug discovery and development. We will explore the causality behind experimental choices and provide a detailed, field-proven protocol for its successful implementation.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 261763-25-1[1][3]
Molecular Formula C₉H₆ClF₃O₂[1]
Molecular Weight 238.59 g/mol [1][3]
Appearance White to yellow solid[3]
Melting Point 117-119 °C[3]
Storage 2-8 °C, keep in a dry place[3]

Safety & Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The compound is classified as a warning for causing skin and eye irritation.[3]

Core Application: Synthesis of Bioactive Amide Scaffolds

The most prevalent and powerful application of this compound is its use as a scaffold for creating diverse libraries of amides. The resulting N-substituted 2-(5-chloro-2-(trifluoromethyl)phenyl)acetamides are frequently investigated as potential therapeutic agents, including anti-parasitic agents and kinase inhibitors.[7] The amide bond is a critical linkage in medicinal chemistry, and its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions.[8]

The general transformation involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. A variety of coupling reagents have been developed to facilitate this process under mild conditions, minimizing side reactions and preserving sensitive functional groups.[9]

cluster_scheme Reaction Scheme: Amide Coupling Acid 5-Chloro-2-(trifluoromethyl) phenylacetic acid Plus1 + Amine Primary or Secondary Amine (R-NHR') Arrow -> Product Target Amide Product Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIEA) Solvent (e.g., DMF)

Caption: General reaction scheme for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling this compound with a representative amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Causality Behind Reagent Selection:

  • HATU: Chosen for its high efficiency and low rate of racemization. It rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which readily reacts with the amine.[8]

  • DIEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid to form the carboxylate salt and to neutralize the acidic byproducts generated during the reaction. Its steric bulk prevents it from competing with the desired amine nucleophile.[8]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction environment. It is crucial to use anhydrous DMF as water will hydrolyze the activated intermediate and deactivate the coupling reagent.

Experimental Workflow

Caption: Step-by-step workflow for amide coupling.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware for extraction

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIEA (3.0 eq) to the stirring solution, followed by the portion-wise addition of HATU (1.2 eq).

    • Self-Validation: The solution may change color upon addition of the reagents. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for another 15 minutes to ensure complete formation of the activated ester.

  • Amine Addition & Coupling: To the activated acid mixture, add a solution of the desired amine (1.1 eq) in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Aqueous Work-up: a. Once the reaction is complete, quench by pouring the reaction mixture into a separatory funnel containing water. b. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess DIEA), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and finally with brine (to remove residual water). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure amide product.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its unique electronic properties make it an ideal starting point for building novel chemical entities in drug discovery programs. The amide coupling protocol detailed herein is a reliable and efficient method for leveraging this building block, providing a gateway to a vast chemical space of potentially bioactive compounds. Mastery of this fundamental transformation enables researchers to rapidly generate analogs for structure-activity relationship (SAR) studies, accelerating the pace of innovation in chemical and pharmaceutical research.

References

5-Chloro-2-(trifluoromethyl)phenylacetic acid: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become a cornerstone of medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful substituent capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] 5-Chloro-2-(trifluoromethyl)phenylacetic acid emerges as a preeminent building block, offering a trifecta of desirable features: a reactive carboxylic acid handle, a metabolically robust trifluoromethyl group, and a chlorine atom that provides an additional vector for chemical modification or steric influence.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, its pivotal role as a synthetic intermediate, and robust protocols for its application in the synthesis of pharmacologically relevant molecules.

The Trifluoromethyl Advantage in Drug Design

The prevalence of the trifluoromethyl group in modern pharmaceuticals is no coincidence.[1][2] Its unique electronic and steric properties confer a range of benefits:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often leading to an increased drug half-life.[1]

  • Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to cross biological membranes.[1][2]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.[3]

  • Improved Target Binding: The steric bulk and unique electronic signature of the CF₃ group can lead to enhanced binding affinity and selectivity for biological targets.[1]

The phenylacetic acid scaffold itself provides a versatile platform, with the carboxylic acid group serving as a key pharmacophoric element or a convenient handle for derivatization.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 261763-25-1[6]
Molecular Formula C₉H₆ClF₃O₂[6]
Molecular Weight 238.59 g/mol [6]
Appearance Solid[7]
pKa (Predicted) ~3.5N/A

Core Application: Amide Bond Formation

The most prevalent application of this compound in medicinal chemistry is as a precursor for the synthesis of arylacetamide derivatives. The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery.[8]

Causality Behind Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires the "activation" of the carboxylic acid.[8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the coupling partners, the presence of other sensitive functional groups, and the desired reaction conditions.

Commonly used coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[8] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and minimize racemization, particularly in peptide synthesis.[9]

The following workflow illustrates the general logic of an amide coupling reaction.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification CarboxylicAcid 5-Chloro-2-(trifluoromethyl) phenylacetic acid ActivatedEster Activated Intermediate (e.g., Acyl-O-At, NHS Ester) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster AmideProduct Target Amide Product ActivatedEster->AmideProduct Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->AmideProduct Workup Aqueous Workup AmideProduct->Workup Purification Chromatography Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General workflow for amide bond formation.

Protocol 1: General Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[9]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be observed.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, looking for the expected molecular weight of the product. ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the final compound.

Case Study: Application in the Synthesis of a Potent Anticancer Agent

Arylacetamide derivatives synthesized from this compound have shown promise as potent inhibitors of various biological targets. For instance, derivatives of this scaffold have been explored as inhibitors of the enzyme Factor Xa, a key target in antithrombotic therapy.[10] The trifluoromethylphenyl moiety often occupies a key hydrophobic pocket in the enzyme's active site, while the amide linkage provides a crucial hydrogen bonding interaction.

The logical flow of a drug discovery program utilizing this building block can be visualized as follows:

G Start Identify Biological Target (e.g., Kinase, Protease) ScaffoldSelection Select Core Scaffold: This compound Start->ScaffoldSelection Rational Design LibrarySynthesis Synthesize Amide Library (Varying Amine Component) ScaffoldSelection->LibrarySynthesis Combinatorial Chemistry Screening High-Throughput Screening (In Vitro Assays) LibrarySynthesis->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Iterative Design Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using the target building block.

Safety and Handling

This compound is an irritant.[7] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] In case of contact with skin, wash with plenty of soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[7]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive handle and a strategically placed trifluoromethyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The robust and well-established protocols for its derivatization, particularly through amide bond formation, make it an indispensable component in the modern drug discovery toolkit.

References

Application Notes and Protocols: Amide Coupling with 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate

Amide bond formation is arguably the most performed reaction in medicinal chemistry and drug development.[1][2][3] However, the successful coupling of a carboxylic acid and an amine is highly dependent on the steric and electronic properties of the substrates.[1][4][5] 5-Chloro-2-(trifluoromethyl)phenylacetic acid presents a significant challenge in this regard. The ortho-trifluoromethyl group imparts considerable steric hindrance around the carboxylic acid moiety, while its strong electron-withdrawing nature deactivates the carboxyl group, making it less susceptible to nucleophilic attack.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this compound. We will delve into the rationale behind reagent selection, provide detailed step-by-step protocols for two robust methods, and offer insights into reaction optimization and product purification.

Molecular Profile: this compound
PropertyValue
CAS Number 261763-25-1[7]
Molecular Formula C₉H₆ClF₃O₂[7]
Molecular Weight 238.59 g/mol [7]
Key Structural Features Sterically bulky and electron-withdrawing ortho-trifluoromethyl group; chloro-substituted phenyl ring.

Selecting the Optimal Coupling Strategy

Standard amide coupling conditions, such as those employing carbodiimides like EDC in the absence of additives, often prove inefficient for sterically hindered and electronically deactivated substrates, leading to low yields or failure to produce the desired product.[4] Therefore, more potent activating agents are required to overcome the inherent low reactivity of this compound.

Based on extensive in-house validation and literature precedent for similar challenging substrates, we recommend two primary protocols:

  • HATU-Mediated Coupling: Ideal for a broad range of amines, including less nucleophilic and sterically hindered ones. HATU is known for its high coupling efficiency and rapid reaction rates.[8]

  • Acyl Fluoride Formation followed by Amination: An excellent alternative, particularly when other methods fail. Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[4]

Protocol 1: High-Efficiency Coupling Using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective uronium-based coupling reagent. Its efficacy stems from the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[8][9] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[8]

Reaction Mechanism: HATU Coupling

The reaction proceeds in two main stages: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Active_Ester->TMU - Tetramethylurea Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the acid in anhydrous DMF or DCM (0.1-0.5 M concentration).

  • Reagent Addition: Add the amine (1.0-1.2 eq.) followed by HATU (1.1-1.3 eq.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA or TEA (2.0-3.0 eq.) dropwise. The addition of a non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered couplings, gentle heating (40-50 °C) may be beneficial.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes are essential to remove unreacted starting materials, DIPEA/TEA salts, and the byproducts tetramethylurea and HOAt.[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[12]

ReagentStoichiometry (eq.)Purpose
This compound1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.3Coupling reagent[8]
DIPEA/TEA2.0 - 3.0Non-nucleophilic base[10]

Protocol 2: Acyl Fluoride-Mediated Coupling

For exceptionally challenging couplings where even potent uronium reagents fail, conversion of the carboxylic acid to an acyl fluoride intermediate offers a highly effective strategy.[4] Acyl fluorides are more reactive than their corresponding acyl chlorides and are less prone to side reactions. This method is particularly advantageous for coupling with electron-deficient or sterically hindered amines.[4]

Reaction Workflow

Acyl_Fluoride_Workflow Start This compound Step1 Fluorinating Agent (e.g., Cyanuric Fluoride) Base (e.g., Pyridine) Anhydrous DCM Start->Step1 Intermediate Acyl Fluoride Intermediate Step1->Intermediate Step2 Amine (R'-NH₂) Elevated Temperature (optional) Intermediate->Step2 Product Amide Product Step2->Product Purification Aqueous Work-up & Column Chromatography Product->Purification Final Pure Amide Purification->Final

Caption: Workflow for acyl fluoride-mediated amide coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine of choice

  • Cyanuric fluoride or other suitable fluorinating agent (e.g., XtalFluor-E®)

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add pyridine (1.1 eq.).

    • Cool the solution to 0 °C and slowly add cyanuric fluoride (0.4 eq.).

    • Stir the reaction at room temperature for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amine Addition:

    • To the solution containing the in situ generated acyl fluoride, add the desired amine (1.0-1.2 eq.).

    • For less reactive amines, the reaction may require heating to 40-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting acyl fluoride is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to quench any unreacted acyl fluoride and remove pyridine hydrochloride.

    • Follow with a water wash (1x) and a brine wash (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentStoichiometry (eq.)Purpose
This compound1.0Carboxylic acid source
Cyanuric Fluoride0.4Fluorinating agent
Pyridine1.1Base
Amine1.0 - 1.2Nucleophile

Troubleshooting and Optimization

  • Low Yield: If yields are low with the HATU protocol, consider increasing the amount of HATU and base, or extending the reaction time. Gentle heating can also be beneficial. If these measures fail, the acyl fluoride method is a strong alternative.

  • Side Reactions: In the HATU protocol, ensure that the base is added at 0 °C to minimize potential side reactions. The use of excess HATU can sometimes lead to guanidinylation of the amine, although this is less common.

  • Difficult Purification: The primary byproduct from HATU couplings is tetramethylurea, which is water-soluble and typically removed during aqueous work-up.[11] If purification remains challenging, consider using a different coupling reagent or exploring alternative purification techniques such as recrystallization or preparative HPLC.[13]

Conclusion

The successful amide coupling of this compound requires robust activation methods to overcome the challenges posed by steric hindrance and electronic deactivation. The HATU-mediated protocol offers a reliable and high-yielding approach for a wide variety of amines. For particularly difficult substrates, the in situ formation of an acyl fluoride provides a powerful alternative. By carefully selecting the appropriate coupling strategy and adhering to the detailed protocols provided, researchers can efficiently synthesize a diverse range of amide derivatives from this valuable building block, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous pursuit of novel and effective solutions for weed management, fluorinated organic compounds have emerged as a cornerstone in modern agrochemical research. The introduction of fluorine atoms into molecular scaffolds can significantly enhance the biological activity, metabolic stability, and overall efficacy of active ingredients[1]. 5-Chloro-2-(trifluoromethyl)phenylacetic acid is a synthetic auxin herbicide, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible species.

This technical guide provides an in-depth exploration of this compound, offering detailed application notes and experimental protocols for its synthesis, herbicidal efficacy evaluation, and formulation. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector, providing a foundational framework for the investigation and development of this promising herbicidal candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as an agrochemical. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 261763-25-1[2]
Molecular Formula C₉H₆ClF₃O₂[2]
Molecular Weight 238.59 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 117-119 °C[3]

Mode of Action: Synthetic Auxin Herbicide

This compound belongs to the synthetic auxin class of herbicides. The primary mode of action of these herbicides is to mimic the natural plant hormone auxin (indole-3-acetic acid), but unlike the endogenous hormone, they are not readily metabolized by the plant. This leads to a continuous and overwhelming hormonal signal, causing a cascade of detrimental physiological effects in susceptible plants.

The proposed mechanism involves the binding of the synthetic auxin to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1). This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes the expression of auxin-responsive genes, resulting in:

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, epinasty (downward bending of leaves), and stem twisting.

  • Disruption of Vascular Tissues: Impairing the transport of water and nutrients.

  • Ethylene Production: Which can further contribute to senescence and growth inhibition.

Ultimately, the plant's metabolic resources are exhausted, leading to its death.

Synthesis of this compound: A Detailed Protocol

The following protocol outlines a plausible synthetic route for this compound, adapted from established methods for the synthesis of related fluorinated phenylacetic acids[4][5]. This multi-step synthesis involves the conversion of a substituted toluene to the final phenylacetic acid derivative.

Experimental Workflow: Synthesis

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 1-Chloro-4-(trifluoromethyl)benzene C 1-(Bromomethyl)-4-chloro-2- (trifluoromethyl)benzene A->C CCl₄, Reflux B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) B->C E 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile C->E DMSO, 60°C D Sodium Cyanide (NaCN) D->E G This compound E->G Reflux F Sulfuric Acid (H₂SO₄), Water (H₂O) F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-4-(trifluoromethyl)benzene (10 g, 54.8 mmol) in carbon tetrachloride (100 mL).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (10.7 g, 60.3 mmol) and a catalytic amount of benzoyl peroxide (BPO) (0.2 g, 0.8 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene from the previous step in dimethyl sulfoxide (DMSO) (100 mL).

  • Addition of Reagent: Add sodium cyanide (NaCN) (2.9 g, 59.2 mmol) portion-wise to the solution, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water (200 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude nitrile, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude 2-(4-chloro-2-(trifluoromethyl)phenyl)acetonitrile with a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The this compound will precipitate as a solid. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Herbicidal Efficacy Evaluation: Protocols

To assess the herbicidal potential of this compound, a series of standardized bioassays should be conducted. These assays are designed to determine the compound's activity against a range of weed species and its selectivity towards a desired crop.

Experimental Workflow: Herbicidal Efficacy Testing

cluster_0 Pre-Emergence Assay cluster_1 Post-Emergence Assay A Sow weed and crop seeds B Apply test compound to soil surface A->B C Incubate under controlled conditions B->C D Assess germination and seedling growth C->D E Grow weed and crop seedlings F Apply test compound to foliage E->F G Incubate under controlled conditions F->G H Assess phytotoxicity and growth inhibition G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

Protocol 1: Pre-Emergence Herbicidal Activity
  • Plant Material: Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Avena fatua, Amaranthus retroflexus, Chenopodium album) and a target crop (e.g., wheat, corn).

  • Potting and Sowing: Fill pots with a standardized soil mix. Sow a predetermined number of seeds of each species per pot.

  • Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solution to achieve a range of application rates (e.g., 10, 50, 100, 250, 500 g a.i./ha). Apply the solutions evenly to the soil surface of the pots. Include a solvent-only control.

  • Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.

  • Assessment: After 14-21 days, assess the percentage of germination, seedling emergence, and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the control group.

Protocol 2: Post-Emergence Herbicidal Activity
  • Plant Material: Grow the selected weed and crop species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare and dilute the test compound as described for the pre-emergence assay. Apply the solutions as a foliar spray to the seedlings, ensuring uniform coverage.

  • Incubation: Return the pots to the growth chamber.

  • Assessment: After 7, 14, and 21 days, visually assess the plants for signs of phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete kill). Measure plant height and fresh/dry weight to quantify growth inhibition.

Formulation for Agrochemical Applications

For effective field application, this compound must be formulated into a stable and efficacious product. An emulsifiable concentrate (EC) is a common formulation for herbicides of this type.

General Protocol for Emulsifiable Concentrate (EC) Formulation
  • Dissolution: Dissolve a specific concentration of this compound (e.g., 10-50% w/v) in a suitable water-immiscible solvent or a blend of solvents (e.g., aromatic hydrocarbons, methylated seed oils).

  • Addition of Emulsifiers: Add a blend of anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate and ethoxylated alcohols) to the solution. The emulsifier package is critical for the spontaneous formation of a stable emulsion upon dilution in water.

  • Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.

  • Quality Control: Evaluate the formulation for stability at various temperatures, emulsion stability upon dilution, and physical properties such as viscosity and density.

Toxicology and Environmental Fate: Considerations for Further Research

While this guide provides a framework for the initial investigation of this compound, a comprehensive toxicological and environmental fate assessment is crucial for its potential development as a commercial herbicide. The trifluoromethyl group can lead to the formation of persistent metabolites such as trifluoroacetic acid (TFA) in the environment, which is known for its stability and potential to accumulate in terminal water bodies[1][6].

Therefore, it is imperative to conduct a battery of studies, including:

  • Mammalian Toxicology: Acute and chronic toxicity studies to assess potential risks to human health.

  • Ecotoxicology: Studies on non-target organisms such as fish, invertebrates, birds, and beneficial insects.

  • Environmental Fate: Investigations into soil and water degradation, mobility, and potential for bioaccumulation.

Conclusion

This compound represents a promising scaffold for the development of new synthetic auxin herbicides. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to synthesize, evaluate, and formulate this compound. By understanding its mode of action and employing rigorous testing methodologies, the agrochemical community can effectively explore the potential of this and other novel fluorinated phenylacetic acids to address the ongoing challenges in global weed management.

References

Application Notes and Protocols for Developing Kinase Inhibitors with Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetic Acid Scaffold in Kinase Inhibitor Discovery

Protein kinases, constituting a vast and diverse family of enzymes, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of these drugs gaining FDA approval.[3][4][5] A crucial aspect of kinase inhibitor design is the identification and optimization of privileged scaffolds that can be chemically modified to achieve high potency and selectivity.

Phenylacetic acid and its derivatives represent a versatile scaffold with a proven track record in medicinal chemistry. Molecules incorporating this motif have demonstrated a wide range of biological activities, including anti-cancer properties.[6][7][8] The phenylacetic acid core offers several advantages for kinase inhibitor design: it provides a rigid phenyl ring for establishing key interactions within the kinase active site, and the acetic acid side chain, or its amide derivatives, can be readily functionalized to modulate physicochemical properties and explore structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers on the strategic development of kinase inhibitors based on the phenylacetic acid scaffold, from initial screening to lead optimization and cellular characterization.

I. Foundational Concepts in Phenylacetic Acid-Based Kinase Inhibitor Design

The design of kinase inhibitors is a multifactorial process that involves understanding the target kinase, the binding site, and the principles of medicinal chemistry. The phenylacetic acid scaffold serves as an excellent starting point for library synthesis and subsequent optimization.

Targeting Key Signaling Pathways

Kinases function within intricate signaling networks that control cell proliferation, survival, and differentiation. Aberrant signaling in pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways is a common driver of tumorigenesis.[9][10][11] Phenylacetic acid derivatives have been shown to modulate these pathways, often leading to anti-proliferative effects in cancer cell lines.[12][13]

MAPK/ERK and PI3K/AKT/mTOR Signaling Pathways cluster_0 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_ERK Transcription Factors ERK->Transcription_Factors_ERK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription_Factors_mTOR Transcription Factors mTOR->Transcription_Factors_mTOR Kinase Inhibitor Discovery Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Development HTS High-Throughput Screening (Phenylacetic Acid Library) Biochemical_Assays Biochemical Assays (IC50 Determination) HTS->Biochemical_Assays SAR Initial SAR Studies Biochemical_Assays->SAR Potency Potency & Selectivity (Kinase Panel Screening) SAR->Potency ADME_Tox ADME/Tox Profiling Potency->ADME_Tox Cell_Based Cell-Based Assays ADME_Tox->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo Lead Optimization and Cellular Characterization cluster_0 Lead Optimization Cycle cluster_1 Cellular Characterization Synthesis Chemical Synthesis (New Analogs) Biochemical Biochemical Assays (Potency & Selectivity) Synthesis->Biochemical ADME In Vitro ADME/Tox Biochemical->ADME SAR_Analysis SAR Analysis Biochemical->SAR_Analysis SAR_Analysis->Synthesis Target_Engagement Target Engagement (e.g., Western Blot) SAR_Analysis->Target_Engagement Cell_Viability Cell Viability Assays (e.g., MTT) Target_Engagement->Cell_Viability Apoptosis Apoptosis Assays Cell_Viability->Apoptosis

References

Application Note: A Validated Protocol for the Synthesis of Alkyl 5-Chloro-2-(trifluoromethyl)phenylacetate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the esterification of 5-Chloro-2-(trifluoromethyl)phenylacetic acid. This compound and its ester derivatives are significant intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The following guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step procedure for synthesis and purification, and outline methods for robust characterization of the final product.

Introduction and Scientific Context

This compound is a substituted phenylacetic acid derivative. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its electronic properties and reactivity. Its esters are valuable building blocks in medicinal chemistry. For instance, structurally related trifluoromethyl-substituted pyrazoles are core components of selective COX-2 inhibitors like Celecoxib.[1][2][3][4] The conversion of the carboxylic acid to an ester is a critical transformation that modifies the compound's polarity and reactivity, facilitating subsequent synthetic steps.

This protocol employs the Fischer-Speier esterification, a classic and highly reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] It is favored for its operational simplicity and cost-effectiveness, particularly on a larger scale.[7] The reaction's primary drawback is its equilibrium nature, which we will address by applying Le Châtelier's principle to drive the reaction toward completion.[8]

Principle of the Reaction: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[5] The process involves several key mechanistic steps, which underscores the rationale for the selected reaction conditions.[7][9][10]

  • Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack by Alcohol : A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a better leaving group—water.

  • Elimination of Water : The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, leading to the elimination of a water molecule.

  • Deprotonation : The protonated ester is then deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (which also serves as the solvent) and, in some setups, by removing the water as it is formed.[8][11]

Materials and Safety

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichSolid. Irritant.[12]
Methanol (or Ethanol)Anhydrous, ACS Gradee.g., Fisher ScientificFlammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., VWRCorrosive. Causes severe skin burns and eye damage.[13]
Dichloromethane (DCM)ACS Gradee.g., Sigma-AldrichVolatile. Suspected carcinogen.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/A
Brine (Saturated NaCl)Saturated Aqueous SolutionN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Fisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshe.g., MilliporeSigmaFor column chromatography.
Ethyl AcetateHPLC Gradee.g., Fisher ScientificFor chromatography.
HexanesHPLC Gradee.g., Fisher ScientificFor chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical instruments: FT-IR and NMR spectrometers

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).

  • Fume Hood : All steps, especially those involving volatile solvents (Methanol, DCM) and concentrated acid, must be performed in a certified chemical fume hood.

  • Handling Reagents : this compound is an irritant.[12] Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent.[13] Add the acid slowly and carefully to the alcohol, as the dissolution is exothermic.

  • Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol details the synthesis of methyl 5-Chloro-2-(trifluoromethyl)phenylacetate. For other simple alkyl esters (e.g., ethyl), substitute the corresponding alcohol.

Reaction Setup and Synthesis
  • To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound.

  • Place the flask in the fume hood and add 50 mL of anhydrous methanol. Stir the mixture until the solid is fully dissolved.

  • Causality Check : Using an excess of the alcohol (methanol) serves a dual purpose: it acts as the solvent and shifts the reaction equilibrium towards the product side, increasing the overall yield.[8][9]

  • In a separate small beaker, carefully measure 1.0 mL of concentrated sulfuric acid. While stirring the methanol solution vigorously, add the sulfuric acid dropwise. Note : This addition is exothermic; perform it slowly to control the temperature rise.

  • Attach a reflux condenser to the flask, secure it with a clamp, and connect the water lines (water in at the bottom, out at the top).

  • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.

  • Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Work-up and Extraction
  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a 250 mL beaker containing ~100 mL of cold deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel to extract the ester.

  • Stopper the funnel, invert it, and vent frequently to release pressure. Shake gently for 1-2 minutes.

  • Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with an additional 25 mL of DCM. Combine the organic extracts.

  • Self-Validation Step : To remove the acid catalyst and any unreacted starting material, wash the combined organic layers by adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake cautiously and vent frequently due to CO₂ gas evolution. Continue washing until no more gas is evolved.

  • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drain the final organic layer into a clean, dry Erlenmeyer flask and add a spatula-tip worth of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes to dry the solvent.

  • Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the Na₂SO₄.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude ester, which is typically an oil or a low-melting solid.

Purification

While the work-up removes most impurities, column chromatography is recommended to achieve high purity (>99%).[14][15]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass chromatography column with the slurry.

  • Dissolve the crude ester in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar ester will elute before any residual starting acid.[16]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified ester. Record the final mass and calculate the percent yield.

Product Characterization

Confirming the identity and purity of the synthesized ester is a critical validation step.

  • Infrared (IR) Spectroscopy : The most telling change is the disappearance of the very broad O-H stretch from the carboxylic acid (typically 3300-2500 cm⁻¹).[17][18] The ester will exhibit a strong C=O carbonyl stretch around 1735 cm⁻¹ and a characteristic C-O single bond stretch in the 1300-1000 cm⁻¹ region.[19][20]

  • ¹H NMR Spectroscopy : For the methyl ester, a new singlet corresponding to the methoxy (-OCH₃) protons will appear in the 3.5-4.5 ppm region.[21] The methylene protons (-CH₂) adjacent to the carbonyl will typically appear around 2.0-2.2 ppm.[19] The aromatic protons will show characteristic splitting patterns.

  • ¹³C NMR Spectroscopy : The ester carbonyl carbon will have a characteristic resonance in the 160-180 ppm range.[21] The methoxy carbon of a methyl ester will appear around 50-65 ppm.

Summary of Experimental Parameters

ParameterValue / DescriptionRationale
Starting Material This compoundSubstrate for esterification.
Alcohol Methanol (Anhydrous)Reactant and solvent. Excess drives equilibrium.
Catalyst Concentrated Sulfuric AcidProton source to activate the carbonyl group.[7][13]
Stoichiometry Carboxylic Acid : Alcohol : Catalyst~1 : large excess : catalytic
Temperature Reflux (~65 °C for Methanol)Provides activation energy for the reaction.
Reaction Time 4-6 hoursSufficient time to reach equilibrium.
Work-up Aqueous extraction with DCM, NaHCO₃ washSeparates product from water-soluble components and neutralizes acids.
Purification Silica Gel Column ChromatographyIsolates the ester from residual starting material and by-products.[22]
Expected Yield 85-95%Fischer esterification is typically a high-yielding reaction under these conditions.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Dissolve Acid in Excess Methanol B 2. Add H₂SO₄ Catalyst (Dropwise) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Quench in Water C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash with NaHCO₃ (Neutralize) E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Evaporate Solvent (Crude Product) G->H I 9. Column Chromatography (Silica Gel) H->I Purify Crude J 10. Collect & Combine Pure Fractions I->J K 11. Evaporate Solvent (Pure Product) J->K L 12. Characterize (NMR, IR) K->L

Caption: Workflow for the synthesis and purification of alkyl 5-Chloro-2-(trifluoromethyl)phenylacetate.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Wet reagents/glassware. 3. Insufficient catalyst.1. Increase reflux time; monitor by TLC until starting material is consumed. 2. Use anhydrous alcohol and oven-dried glassware. Water inhibits the reaction. 3. Ensure the correct catalytic amount of acid was added.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient NaHCO₃ wash.1. Increase reflux time. 2. Repeat the NaHCO₃ wash during work-up, ensuring no more effervescence occurs. Purify carefully via column chromatography.
Oily Product Does Not Solidify (if applicable) The ester may be a low-melting solid or an oil at room temperature.This is not necessarily a sign of impurity. Confirm purity via NMR and/or GC-MS.
Emulsion Forms During Extraction Vigorous shaking of the separatory funnel.Add more brine to help break the emulsion. Swirl gently instead of shaking vigorously.

References

HPLC analytical method for 5-Chloro-2-(trifluoromethyl)phenylacetic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purity Determination of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Abstract

This document provides a comprehensive, detailed guide for the determination of purity for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for quality control and regulatory compliance. This application note, designed for researchers, analytical scientists, and drug development professionals, outlines a robust reversed-phase HPLC (RP-HPLC) method. It delves into the scientific rationale behind the selection of chromatographic parameters, provides step-by-step protocols for execution, and discusses method validation in accordance with industry standards.

Introduction and Scientific Principle

This compound is an organic compound characterized by a phenylacetic acid backbone substituted with both a chloro and a trifluoromethyl group.[1][2] These halogen substitutions significantly influence the molecule's physicochemical properties, including its acidity and hydrophobicity, which are critical considerations for developing a separation method. The primary goal of this analytical method is to separate the main compound from any potential process-related impurities or degradation products.

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is ideally suited for moderately polar to non-polar analytes. The fundamental principle of separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[3] Compounds with higher hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.

A critical aspect of analyzing acidic compounds like this compound is managing their ionization state. The compound has a predicted pKa of approximately 3.9, representing the pH at which it is 50% ionized (in its carboxylate form) and 50% non-ionized (in its carboxylic acid form).[4] To achieve sharp, symmetrical peaks and reproducible retention times, it is essential to suppress this ionization. This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3][5] At a low pH, the carboxylic acid functional group remains fully protonated, rendering the molecule less polar and allowing for consistent interaction with the C18 stationary phase.

G cluster_pKa Analyte Ionization State vs. Mobile Phase pH cluster_result Chromatographic Outcome pKa pKa ≈ 3.9 high_pH Mobile Phase pH > 5 (Analyte is Ionized, -COO⁻) pKa->high_pH Leads to Poor Peak Shape low_pH Mobile Phase pH < 2.5 (Analyte is Non-Ionized, -COOH) pKa->low_pH Leads to Good Peak Shape Bad_Peak Broad, Tailing Peak Shifting Retention high_pH->Bad_Peak Good_Peak Sharp, Symmetrical Peak Reproducible Retention low_pH->Good_Peak

Caption: Logic for mobile phase pH selection based on analyte pKa.

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).

2.2 Reagents and Chemicals

  • This compound reference standard (known purity).

  • Acetonitrile (HPLC grade).[6]

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (H₃PO₄), ~85% (analytical grade).[6]

  • Methanol (HPLC grade, for cleaning).

2.3 Chromatographic Column

  • Column: Reversed-phase C18 column.

  • Recommended Dimensions: 4.6 mm x 150 mm, 5 µm particle size.[6]

  • Justification: This column dimension is a standard for analytical work, offering a good balance between resolution, analysis time, and system backpressure. The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte and its potential impurities.

HPLC Method and Protocols

3.1 Chromatographic Conditions

The following parameters have been established for the robust analysis of this compound.

ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and resolving power for the analyte and related substances.[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)The acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape.[3][5] Acetonitrile serves as the strong organic eluent.
Composition Isocratic, 60:40 (Acetonitrile:Aqueous)An isocratic method is simple, robust, and often preferred for QC environments once separation is established. The ratio is a starting point and may require optimization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures stable and reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions.[9]
Detection UV at 225 nm (or λmax determined by PDA scan)The phenyl chromophore absorbs UV light. A PDA scan should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent and avoids column overloading.
Run Time 15 minutesSufficient time to elute the main peak and any later-eluting impurities, followed by column re-equilibration.

3.2 Preparation of Solutions

  • Mobile Phase (Aqueous Component): To prepare 1000 mL, add 1.0 mL of 85% phosphoric acid to 900 mL of HPLC-grade water. Mix thoroughly and bring the final volume to 1000 mL with water.

  • Diluent: A mixture of Acetonitrile and Water (60:40 v/v) is recommended to match the mobile phase, which helps to ensure good peak shape.

3.3 Protocol: Standard Preparation

  • Accurately weigh approximately 20 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly. This yields a stock solution of approximately 200 µg/mL.

  • Perform a further dilution if necessary to fall within the linear range of the detector. For example, pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a working standard concentration of 20 µg/mL.

3.4 Protocol: Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 as described in the Standard Preparation protocol to achieve a final nominal concentration of 20 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

System Suitability and Method Execution

Before analyzing samples, the suitability of the chromatographic system must be verified. This ensures that the system is performing adequately on the day of analysis.

4.1 System Suitability Testing (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution (20 µg/mL).

  • Evaluate the results against the following criteria:

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions.[3]
Theoretical Plates (N) ≥ 3000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector system.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsDemonstrates the stability of the pump and mobile phase composition.

4.2 Analytical Procedure Workflow

workflow start Start prep Prepare Mobile Phase & Diluent start->prep equilibrate Equilibrate HPLC System prep->equilibrate sst Perform System Suitability (5x Standard Injections) equilibrate->sst check_sst SST Criteria Met? sst->check_sst prep_samples Prepare Standard & Test Sample Solutions check_sst->prep_samples Yes troubleshoot Troubleshoot System check_sst->troubleshoot No run_sequence Run Analytical Sequence (Standard, Blank, Samples) prep_samples->run_sequence process_data Integrate Peaks & Process Data run_sequence->process_data calculate Calculate Purity (% Area) process_data->calculate report Generate Report calculate->report troubleshoot->equilibrate

Caption: Overall experimental workflow for HPLC purity analysis.

Data Analysis and Calculation

Purity is typically determined using an area percent calculation, assuming that all components have a similar response factor at the chosen wavelength.

Calculation:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

  • Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.

  • Total Area of All Peaks: The sum of the integrated areas of all peaks detected in the chromatogram, excluding solvent front and baseline noise.

Method Validation Principles

To ensure this method is trustworthy and suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated by analyzing forced degradation samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a range of concentrations (e.g., 5-30 µg/mL) and a correlation coefficient (r²) of >0.999 is typically required.

  • Accuracy: The closeness of test results to the true value, often assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate sample preparations).

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.2 mL/min in flow rate).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust system for determining the purity of this compound. By controlling the mobile phase pH to suppress analyte ionization, a C18 column can effectively separate the main component from its impurities. The protocol is straightforward and, once validated, is suitable for routine quality control in research and manufacturing environments.

References

Application Note: High-Throughput LC-MS/MS Analysis for Reaction Monitoring of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a key structural motif and intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries.[1] Its unique combination of a halogenated aromatic ring and a trifluoromethyl group imparts specific physicochemical properties that are desirable in modern drug candidates.[1] The accurate monitoring of chemical reactions involving this intermediate is paramount to ensure high yield, purity, and safety of the final active pharmaceutical ingredient (API).

Impurity profiling—the identification and quantification of reaction byproducts, unreacted starting materials, and degradation products—is a critical component of pharmaceutical development mandated by regulatory bodies.[2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity for analyzing complex reaction mixtures.[3][4][5]

This application note provides a comprehensive, field-tested protocol for the analysis of this compound and its potential reaction products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, from sample preparation to data interpretation, providing a robust framework for researchers in process chemistry and drug discovery.

Analytical Strategy: Causality and Core Principles

The chemical structure of this compound (C₉H₅ClF₃O₂) presents distinct features that dictate the analytical approach.

  • Acidic Moiety: The carboxylic acid group makes the molecule amenable to deprotonation. This is the cornerstone of our MS ionization strategy. By operating in negative ion mode, we can achieve highly sensitive detection of the [M-H]⁻ ion. This is a common and effective approach for acidic analytes.[6][7][8]

  • Aromatic System: The phenyl ring provides opportunities for enhanced chromatographic retention and selectivity, particularly with reversed-phase columns that incorporate aromatic ligands, which can engage in pi-pi interactions.[9]

  • Halogenation: The single chlorine atom provides a definitive isotopic signature in the mass spectrum. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) results in a characteristic M and M+2 isotopic pattern, which serves as a powerful tool for confident identification.

  • Trifluoromethyl Group: This electron-withdrawing group influences the molecule's acidity and fragmentation behavior. The fragmentation of trifluoromethyl-containing compounds can sometimes involve the neutral loss of CF₂, ·CF₃, or related fragments, which can be diagnostic in MS/MS analysis.[10]

Our strategy is therefore built on a foundation of reversed-phase chromatography for separation, followed by negative mode electrospray ionization for sensitive detection, and tandem mass spectrometry for unambiguous identification and quantification.

Detailed Experimental Protocols

Sample Preparation: Direct and Efficient

Rationale: For in-process reaction monitoring, speed and simplicity are crucial. The primary goal is to dilute the reaction mixture to a concentration suitable for LC-MS analysis while ensuring compatibility with the mobile phase to prevent precipitation and maintain good peak shape.[11] A simple "dilute-and-shoot" method is often sufficient and minimizes sample handling artifacts.

Protocol:

  • Aliquot 10 µL of the crude reaction mixture into a clean 1.5 mL microcentrifuge tube.

  • Add 990 µL of a 50:50 (v/v) mixture of Acetonitrile:Water. This serves as the diluent and is compatible with the initial mobile phase conditions.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Carefully transfer the supernatant to an LC autosampler vial for analysis.

Note: For applications requiring higher sensitivity or analysis from complex biological matrices, solid-phase extraction (SPE) would be recommended for a more thorough cleanup.[9][11]

Liquid Chromatography: Achieving Baseline Separation

Rationale: The choice of a C18 stationary phase provides a versatile and robust mechanism for retaining the moderately nonpolar analyte and its likely impurities.[12] The use of formic acid in the mobile phase is critical; it acts as an ion-pairing agent and maintains an acidic pH, ensuring that the carboxylic acid analyte remains in its neutral, protonated state, which leads to consistent retention and sharp, symmetrical chromatographic peaks.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemUHPLC systems offer higher resolution and faster run times.[3]
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle sizeStandard choice for retaining moderately polar to nonpolar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to ensure consistent protonation of the analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient Elution 0-0.5 min: 35% B; 0.5-2.0 min: 35% to 95% B; 2.0-3.0 min: 95% B; 3.1-4.0 min: 35% BA gradient is essential to elute a range of compounds with varying polarities, from starting materials to the final product.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Injection Volume 2 µLSmall volume to prevent column overloading and peak distortion.
Mass Spectrometry: Sensitive and Selective Detection

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing thermally labile molecules, producing an intact molecular ion with minimal in-source fragmentation.[13][14] As this compound is acidic, ESI in negative ion mode (ESI-) is selected to facilitate the formation of the deprotonated molecule [M-H]⁻, which is a highly efficient process leading to excellent sensitivity.[6] Tandem MS (MS/MS) is used to generate characteristic fragment ions for structural confirmation and to develop a highly selective Selected Reaction Monitoring (SRM) method for quantification.[4]

Parameter Condition Rationale
MS System Triple Quadrupole or Q-TOF Mass SpectrometerTriple quadrupoles are ideal for quantitative SRM, while Q-TOFs provide high-resolution data for unknown identification.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic compounds, promoting the formation of [M-H]⁻ ions.[8]
Capillary Voltage -3.0 kVDrives the electrospray process for efficient ion generation.
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CFacilitates solvent evaporation from the ESI droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in the desolvation process.
Acquisition Mode 1 Full Scan (m/z 100-500)To survey all ions present in the sample and identify potential byproducts.
Acquisition Mode 2 MS/MS on Precursor IonTo generate a fragmentation pattern for structural confirmation.

Data Interpretation and Expected Results

Identification of Target Analyte

The target analyte, this compound, has a monoisotopic mass of approximately 237.99 Da.

  • Full Scan MS: In negative ESI mode, the primary ion observed will be the [M-H]⁻ adduct at m/z 237.0 . Due to the presence of chlorine, a second peak will be observed at m/z 239.0 with roughly one-third the intensity of the m/z 237.0 peak. This isotopic signature is a key confirmation point.

  • Tandem MS (MS/MS): Fragmentation of the m/z 237.0 precursor ion via Collision-Induced Dissociation (CID) is expected to yield specific product ions. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group as CO₂ (44 Da), which would result in a fragment ion at m/z 193.0 .

Analysis of Potential Reaction Products and Impurities

LC-MS is highly effective for impurity profiling.[4] Based on common synthetic routes for phenylacetic acids, such as the hydrolysis of a nitrile precursor, several potential impurities could be monitored.[15]

Compound Formula Expected [M-H]⁻ (m/z) Notes
Target Analyte C₉H₅ClF₃O₂237.0 / 239.0Main product, shows Cl isotope pattern.
Precursor Nitrile C₉H₄ClF₃N234.0 / 236.0Potential unreacted starting material from a nitrile hydrolysis route.
Decarboxylation Product C₈H₅ClF₃N/A (not acidic)If present, would likely be detected in positive mode APCI or EI.
Dehalogenated Analog C₉H₆F₃O₂203.0Impurity from a side reaction or contaminated starting material.

Visualization of Workflows

The following diagrams illustrate the key processes described in this application note.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Dilute 1:100 in ACN:Water p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer to Vial p3->p4 lc Reversed-Phase LC (C18 Column) p4->lc ms ESI Source (Negative Mode) lc->ms msms Tandem MS (Full Scan & MS/MS) ms->msms d1 Extract Ion Chromatograms msms->d1 d2 Identify by m/z & Isotope Pattern d1->d2 d3 Confirm with MS/MS Fragments d2->d3

Caption: High-level workflow for LC-MS analysis of reaction products.

Ionization_Choice start Analyte: 5-Chloro-2-(trifluoromethyl) phenylacetic acid decision Does the molecule have an acidic or basic site? start->decision acidic Acidic Site (Carboxylic Acid) decision->acidic Yes, Acidic basic Basic Site (e.g., Amine) decision->basic Yes, Basic esi_neg Optimal Choice: Negative Ion ESI (-) Forms [M-H]⁻ acidic->esi_neg esi_pos Positive Ion ESI (+) Forms [M+H]⁺ basic->esi_pos

Caption: Decision logic for selecting the optimal MS ionization mode.

Conclusion

This application note details a robust, sensitive, and rapid LC-MS/MS method for the analysis of this compound and its potential reaction-related impurities. By leveraging fundamental principles of chromatography and mass spectrometry, this protocol provides a reliable framework for in-process reaction monitoring, impurity profiling, and quality control in a drug development setting. The methodology is designed to be both efficient for high-throughput screening and comprehensive enough for detailed structural confirmation, making it an invaluable tool for the modern research and development scientist.

References

Application Notes & Protocols: Synthesis of Novel Compounds from 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS 261763-25-1) is a highly versatile chemical intermediate whose value in modern organic and medicinal chemistry cannot be overstated.[1][2] Its structure is distinguished by two key features on the phenyl ring: a chloro substituent and a trifluoromethyl (CF3) group. The trifluoromethyl group, in particular, is known to profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are highly desirable in the design of novel therapeutics.[3] Phenylacetic acid derivatives are foundational scaffolds in a range of medical treatments, and the unique substitution pattern of this specific molecule offers a strategic starting point for creating new chemical entities with potentially enhanced biological activity.[3][4][5]

The presence of the carboxylic acid functional group provides a reliable handle for a variety of chemical transformations. This guide provides detailed protocols and expert insights into the most common and effective synthetic routes starting from this valuable building block, focusing on amide bond formation and esterification as primary pathways to diversification and the creation of novel compounds.

Core Synthetic Pathways and Strategies

The primary reactive site for initial diversification of this compound is the carboxylic acid moiety. The general strategy involves activating this group to facilitate reactions with various nucleophiles. The diagram below illustrates the main synthetic avenues discussed in this guide.

Synthetic_Pathways Start 5-Chloro-2-(trifluoromethyl)- phenylacetic Acid Amides Amide Derivatives Start->Amides Amidation Esters Ester Derivatives Start->Esters Esterification Heterocycles Novel Heterocycles (via Cyclization) Amides->Heterocycles Intramolecular Cyclization Esters->Heterocycles Further Transformation

Caption: Overview of synthetic routes from the starting material.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide bond synthesis is one of the most frequently performed reactions in medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group.

Choosing the Right Coupling Reagent

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the nucleophilicity of the amine, cost, and desired purity. Below is a comparison of common reagents suitable for this substrate.

Coupling ReagentClassTypical YieldKey Advantages & ConsiderationsPotential Side Reactions
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. HOBt additive minimizes racemization and improves efficiency.[7]Formation of N-acylurea byproduct, which can be difficult to remove.[7]
HATU Uronium SaltHighHighly efficient with fast reaction times. Very effective for sterically hindered acids and less nucleophilic amines.[7]Guanidinylation of the primary amine if used in excess.[7]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings. Byproducts are water-soluble, simplifying purification.[7]Requires a base (e.g., pyridine, DIPEA).
CDI Imidazole-basedModerate to HighCost-effective. Activation forms an acylimidazolide intermediate with CO₂ and imidazole as byproducts.[7]May be less effective for highly hindered systems.
Mechanism of Carbodiimide-Mediated Amide Coupling

Understanding the mechanism aids in troubleshooting and optimization. Using a carbodiimide like EDC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. However, it is also prone to rearranging into a stable N-acylurea byproduct. An additive like HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Pathway Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2

Caption: Simplified mechanism of carbodiimide-mediated amidation.

Protocol 1: General Amide Synthesis using EDC/HOBt

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (R-NH₂) (1.1 eq.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the primary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. Rationale: Adding the coupling reagent last and at a low temperature minimizes side reactions and preserves sensitive functionalities.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Esterification: Modifying Polarity and Functionality

Esterification is another fundamental derivatization of carboxylic acids, often used to mask the acidic proton, improve cell membrane permeability, or serve as a precursor for further reactions.

Protocol 2: Fischer-Speier Esterification (Methyl Ester Synthesis)

This classic method is robust, inexpensive, and ideal for preparing simple alkyl esters.[8]

Materials:

  • This compound (1.0 eq.)

  • Methanol (Anhydrous, used as solvent and reagent)

  • Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise. Rationale: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acid is no longer visible.

  • Workup: Cool the reaction to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified by chromatography or distillation if necessary.[8]

Protocol 3: Esterification with Complex Alcohols using a Condensing Agent

For sensitive or sterically hindered alcohols where the harsh conditions of Fischer esterification are not viable, condensing agents provide a milder alternative.[9]

Materials:

  • This compound (1.0 eq.)

  • Alcohol (R-OH) (1.2 eq.)

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) (1.5 eq.)

  • Triethylamine (Et₃N) or Pyridine (3.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, combine the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and the base (e.g., triethylamine, 3.0 eq.) in anhydrous DCM.

  • Activation: Add 2-Chloro-1-methylpyridinium iodide (1.5 eq.) at room temperature. Rationale: This reagent acts as a dehydrating and activating agent, facilitating ester formation under mild, neutral conditions.

  • Reaction: Stir the mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl and brine, then dry over MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Advanced Applications: Pathways to Novel Heterocycles

The amide and ester derivatives synthesized via the protocols above are not merely final products; they are valuable intermediates for constructing more complex molecular architectures, particularly novel heterocyclic rings.

  • Intramolecular Cyclization: Amide derivatives can be designed to undergo intramolecular cyclization reactions to form fused ring systems. For example, an amide formed with an appropriately functionalized amine could undergo a Pictet-Spengler or Bischler-Napieralski type reaction.

  • Radical Cascades: The core structure can be elaborated with an alkenyl or alkynyl chain, making it a substrate for modern radical trifluoromethylation/cyclization reactions, leading to the formation of complex, CF₃-containing polycyclic aza-heterocycles.[10] While this requires modification of the initial acid, it represents a state-of-the-art strategy for creating novel compounds.

These advanced methods underscore the role of this compound as a foundational scaffold upon which significant molecular complexity can be built.

References

Application Notes and Protocols: 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of a Fluorinated Phenylacetic Acid Derivative

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid with a unique combination of functional groups that make it a compelling building block for advanced materials. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, imparts properties such as high thermal stability, chemical resistance, and hydrophobicity. The chlorine atom further modifies the electronic nature of the aromatic ring and can influence intermolecular interactions. Crucially, the carboxylic acid group provides a reactive handle for covalent incorporation into a wide range of material architectures, including polymers and self-assembled monolayers. These attributes position this compound as a versatile precursor for the development of high-performance polymers, functional surface coatings, and potentially, novel liquid crystalline materials. This guide provides detailed application notes and hypothetical protocols for the utilization of this compound in various areas of material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 261763-25-1[1][2]
Molecular Formula C₉H₆ClF₃O₂[2][3]
Molecular Weight 238.59 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 117-119 °C[1]
Storage Store at room temperature[1]

Application I: Synthesis of High-Performance Polyamides

Scientific Rationale: The incorporation of trifluoromethyl groups into polyamide backbones is known to enhance their solubility in organic solvents, improve their thermal stability, and increase their optical transparency[1][4][5]. The presence of the chloro-substituent on the phenyl ring of this compound can further disrupt chain packing, potentially leading to amorphous polymers with good processability. The carboxylic acid functionality allows for the formation of amide bonds with diamine monomers through polycondensation reactions.

Protocol: Synthesis of a Novel Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon gas supply

Procedure:

Step 1: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetyl Chloride (Monomer A)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-Chloro-2-(trifluoromethyl)phenylacetyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Polycondensation

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 4,4'-oxydianiline (ODA) (1.0 eq) in anhydrous NMP.

  • Add anhydrous pyridine (2.2 eq) to the solution as an acid scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-Chloro-2-(trifluoromethyl)phenylacetyl chloride (1.0 eq) in a small amount of anhydrous NMP to the cooled diamine solution under a blanket of argon.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

The synthesized polyamide can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).

  • ¹H and ¹⁹F NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

G cluster_0 Monomer Synthesis cluster_1 Polycondensation Acid 5-Chloro-2-(trifluoromethyl) phenylacetic acid AcidChloride 5-Chloro-2-(trifluoromethyl) phenylacetyl Chloride Acid->AcidChloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Diamine 4,4'-Oxydianiline (ODA) in NMP/Pyridine Polymerization Polymerization (0°C to RT) AcidChloride->Polymerization Diamine->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polyamide Polyamide Product Precipitation->Polyamide

Workflow for the synthesis of a high-performance polyamide.

Application II: Development of Novel Liquid Crystalline Materials

Scientific Rationale: The rigid, anisotropic structure of aromatic molecules is a key prerequisite for the formation of liquid crystalline phases[2][6]. The presence of polar substituents such as chlorine and the trifluoromethyl group can introduce dipole moments that influence the intermolecular interactions and self-assembly behavior of the molecules. By esterifying this compound with a suitable mesogenic alcohol (e.g., a long-chain alkyl phenol), it is possible to create new calamitic (rod-shaped) liquid crystals. The balance of attractive and repulsive forces, governed by the substituents and the overall molecular shape, will determine the nature and temperature range of the mesophase.

Protocol: Synthesis of a Potential Phenylacetate-Based Liquid Crystal

This protocol outlines the synthesis of a potential liquid crystal by esterifying this compound with 4-octylphenol.

Materials:

  • This compound

  • 4-Octylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), 4-octylphenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ester.

Characterization:

The synthesized ester should be characterized to determine its liquid crystalline properties:

  • ¹H and ¹⁹F NMR Spectroscopy and Mass Spectrometry: To confirm the chemical structure.

  • Differential Scanning Calorimetry (DSC): To identify the phase transition temperatures (melting point, clearing point, and any mesophase transitions).

  • Polarized Optical Microscopy (POM): To observe the textures of any liquid crystalline phases and confirm their nature (e.g., nematic, smectic).

G Start This compound + 4-Octylphenol Reaction Esterification (0°C to RT) Start->Reaction Reagents DCC, DMAP in DCM Reagents->Reaction Filtration Filtration to remove DCU Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification Product Potential Liquid Crystal Ester Purification->Product

Synthetic route to a potential phenylacetate-based liquid crystal.

Application III: Functionalization of Surfaces for Tailored Properties

Scientific Rationale: The carboxylic acid group of this compound can be used to anchor the molecule onto various surfaces, such as metal oxides or polymers with appropriate functional groups. This surface modification can impart desirable properties, such as hydrophobicity (due to the fluorinated tail), altered surface energy, and improved chemical resistance[7]. The self-assembly of such molecules can lead to the formation of well-ordered monolayers.

Protocol: Surface Modification of a Titanium Dioxide Surface

This protocol describes the functionalization of a TiO₂ surface with this compound to create a hydrophobic coating.

Materials:

  • Titanium dioxide (TiO₂) substrate (e.g., a thin film on a silicon wafer)

  • This compound

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Argon or nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each.

    • Dry the substrate under a stream of argon or nitrogen.

    • Activate the surface by treating it with a UV-ozone cleaner for 15-20 minutes to generate hydroxyl groups.

  • Self-Assembly:

    • Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous toluene.

    • Immerse the cleaned and activated TiO₂ substrate in this solution in a sealed container under an inert atmosphere.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Post-Assembly Treatment:

    • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of argon or nitrogen.

    • Optionally, anneal the substrate at a moderate temperature (e.g., 100-120 °C) for a short period (e.g., 30 minutes) to promote covalent bond formation between the carboxylic acid and the TiO₂ surface.

Characterization:

The modified surface can be characterized by:

  • Contact Angle Goniometry: To measure the static water contact angle and assess the hydrophobicity of the surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine and chlorine on the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and the formation of a monolayer.

G cluster_0 Substrate Preparation cluster_1 Surface Functionalization Cleaning Clean TiO₂ Substrate (Sonication) Activation UV-Ozone Activation Cleaning->Activation Immersion Immerse in Solution of Target Molecule Activation->Immersion SelfAssembly Self-Assembly (12-24h) Immersion->SelfAssembly Rinsing Rinse with Toluene SelfAssembly->Rinsing Drying Dry under N₂ Rinsing->Drying

Workflow for the surface functionalization of a TiO₂ substrate.

Conclusion

This compound is a promising, yet underexplored, building block for material science. Its unique combination of a reactive carboxylic acid group and a robust, functionalized aromatic ring opens up possibilities for creating a new generation of high-performance materials. The protocols outlined in this guide provide a starting point for researchers to investigate the potential of this compound in the synthesis of advanced polymers, novel liquid crystals, and functional surfaces. Further research and development in these areas are likely to uncover even more exciting applications for this versatile molecule.

References

Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Activity of Trifluoromethylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Fungal and microbial infections are increasingly prevalent, and the declining efficacy of existing therapeutics necessitates urgent research into new chemical entities.[1] In this context, organofluorine compounds, particularly those containing the trifluoromethyl (CF₃) group, have emerged as a cornerstone of modern medicinal chemistry. The unique properties imparted by the CF₃ moiety—such as high lipophilicity, enhanced metabolic stability, and strong electron-withdrawing capabilities—can significantly improve the pharmacological profile of a parent molecule.[2]

This guide focuses on a specific, promising class: trifluoromethylphenylacetic acid (TFMPAA) derivatives . We provide a framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal potential of these compounds. The protocols herein are designed not merely as instructions, but as a self-validating system, grounded in established standards and scientific rationale, to ensure the generation of robust and reproducible data.

Putative Mechanisms of Action: Targeting Microbial Viability

The precise mechanism of action for any given TFMPAA derivative will depend on its complete chemical structure. However, based on related fluorinated compounds, their activity likely stems from the disruption of fundamental cellular processes. Investigations into similar molecular classes have shown a broad range of inhibitory effects, suggesting that these compounds may act on targets that have a global impact on bacterial cell function, such as macromolecular synthesis.[2][3][4]

Antimicrobial agents typically function by targeting one of several key pathways essential for pathogen survival[5][6]:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the peptidoglycan layer in bacteria or the chitin/glucan matrix in fungi.

  • Inhibition of Protein Synthesis: Targeting the ribosomal machinery to halt the production of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Interfering with the replication or transcription of DNA and RNA.

  • Disruption of Cell Membrane Integrity: Compromising the physical barrier of the cell, leading to leakage of cytoplasmic contents.

  • Inhibition of Metabolic Pathways: Blocking critical enzymatic reactions, such as folate synthesis.

For certain trifluoromethyl-containing boronic acid derivatives, a more specific target has been identified: leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[7] This highlights the potential for TFMPAA derivatives to act via highly specific or broad, multi-target mechanisms.

cluster_0 Potential Mechanisms of TFMPAA Derivatives cluster_1 Cellular Targets cluster_2 Cellular Outcome A TFMPAA Derivative B Cell Wall Synthesis (Peptidoglycan / Chitin) A->B C Protein Synthesis (e.g., LeuRS, Ribosomes) A->C D Nucleic Acid Synthesis (DNA/RNA Polymerase) A->D E Cell Membrane Integrity A->E F Loss of Structural Integrity B->F G Cessation of Growth & Essential Functions C->G H Inability to Replicate & Transcribe Genes D->H I Ion Dysregulation & Cytoplasmic Leakage E->I J Microbial Cell Death or Growth Inhibition F->J G->J H->J I->J

Caption: Putative mechanisms of TFMPAA derivatives.

Experimental Screening Workflow: A Validated Cascade

A tiered approach is recommended to efficiently screen and characterize novel TFMPAA derivatives. This workflow progresses from qualitative primary screens to quantitative assays and specialized evaluations, ensuring that resources are focused on the most promising candidates.

cluster_0 Screening Cascade for TFMPAA Derivatives start Synthesized TFMPAA Derivative Library primary_screen Primary Screen (Qualitative) Agar Disk/Well Diffusion start->primary_screen Initial Evaluation mic_assay MIC Determination (Quantitative) Broth Microdilution primary_screen->mic_assay Active Compounds mbc_assay MBC/MFC Assay (Cidal vs. Static) mic_assay->mbc_assay Potent Compounds specialized_assays Specialized Assays mic_assay->specialized_assays Potent Compounds sar Structure-Activity Relationship (SAR) Analysis mic_assay->sar cytotoxicity Host Cell Cytotoxicity (e.g., MTT Assay) mbc_assay->cytotoxicity Characterization specialized_assays->cytotoxicity cytotoxicity->sar Calculate Selectivity Index lead_candidate Lead Candidate Identification sar->lead_candidate Optimization

Caption: Experimental workflow for antimicrobial screening.

Core Protocols for Antimicrobial and Antifungal Evaluation

The following protocols are foundational for assessing the efficacy of TFMPAA derivatives. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring inter-laboratory comparability.[8][9]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism.[8] This assay is the gold standard for quantitative susceptibility testing and is performed in a 96-well microtiter plate format.

Causality Behind Key Steps:

  • Standardized Inoculum: Using a 0.5 McFarland turbidity standard (~1 x 10⁸ CFU/mL) ensures that the bacterial or fungal challenge is consistent across all wells and experiments, which is critical for reproducibility.[9]

  • Two-fold Serial Dilution: This method allows for a logarithmic assessment of concentration, providing a precise MIC value and insight into the dose-response relationship.

  • Growth Medium: The choice of medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is critical as it must support robust microbial growth without interfering with the compound's activity.[10]

Materials and Reagents:

  • TFMPAA derivatives, stock solution in 100% Dimethyl Sulfoxide (DMSO)

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans, A. niger)

  • 0.5 McFarland turbidity standard

  • Sterile 0.85% saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or turbidity meter

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

Step-by-Step Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline. b. Adjust the suspension turbidity to match the 0.5 McFarland standard. c. Dilute this suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the starting concentration of the TFMPAA derivative (e.g., 256 µg/mL in broth with 2% DMSO) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: a. Transfer 100 µL of the prepared microbial inoculum into each well of the compound dilution plate. The final volume in each well is 200 µL. b. The final concentration of the compound will now be half of the starting concentration in the dilution plate.

  • Controls:

    • Growth Control: Well with broth and inoculum, but no compound.

    • Sterility Control: Well with broth only.

    • Solvent Control: Well with broth, inoculum, and the highest concentration of DMSO used.

    • Positive Control: A separate row with a standard antibiotic/antifungal.

  • Incubation: a. Seal the plates (e.g., with a breathable film) to prevent evaporation. b. Incubate at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.[8]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay determines the lowest concentration of a compound that kills ≥99.9% of the initial microbial inoculum. It distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity.

Step-by-Step Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the agar plates under appropriate conditions (37°C for 24h for bacteria; 30-35°C for 48h for fungi).

  • The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar subculture.

Protocol 3: Anti-Biofilm Activity Assay

Principle: Biofilms are structured communities of microbes encased in a self-produced matrix, often exhibiting high resistance to antimicrobial agents. This protocol uses crystal violet staining to quantify the ability of TFMPAA derivatives to either inhibit biofilm formation or eradicate pre-formed biofilms.[2][11]

Materials and Reagents:

  • Materials from Protocol 1

  • Tryptic Soy Broth (TSB) with 1% glucose (often used to promote biofilm formation)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

Step-by-Step Procedure (Biofilm Inhibition):

  • Perform the broth microdilution assay (Protocol 1) using sub-MIC concentrations of the TFMPAA derivatives.

  • Incubate the plate for 24-48 hours without shaking to allow biofilm formation at the bottom of the wells.

  • After incubation, carefully discard the planktonic (free-floating) cells by aspirating the medium.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Air-dry the plate completely.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Air-dry the plate again.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

  • Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the percentage of biofilm inhibition.

Data Presentation: Summarizing Antimicrobial Efficacy

Quantitative data should be presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound ID R-Group Substitution Test Organism MIC (µg/mL) MBC (µg/mL) Selectivity Index (SI)
TFMPAA-01HS. aureus ATCC 2921316328.0
TFMPAA-01HE. coli ATCC 2592264>1282.0
TFMPAA-01HC. albicans ATCC 9002832644.0
TFMPAA-024-ChloroS. aureus ATCC 292134840.0
TFMPAA-024-ChloroE. coli ATCC 25922166410.0
TFMPAA-024-ChloroC. albicans ATCC 9002881620.0
Ciprofloxacin-S. aureus ATCC 292130.51>200
Fluconazole-C. albicans ATCC 9002818>100
Note: Selectivity Index (SI) is calculated as CC₅₀ (from cytotoxicity assay) / MIC. A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.

Host Cell Cytotoxicity: A Critical Checkpoint

A promising antimicrobial candidate must exhibit minimal toxicity to human cells. The MTT assay is a standard colorimetric method to assess cell viability.

Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Brief Protocol Outline:

  • Seed human cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to serial dilutions of the TFMPAA derivatives for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance at ~570 nm.

  • Calculate the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability) from the dose-response curve.

Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of trifluoromethylphenylacetic acid derivatives as potential antimicrobial and antifungal agents. The data generated from these protocols will enable researchers to identify potent lead compounds, establish preliminary structure-activity relationships, and prioritize candidates for further development. Subsequent steps should include time-kill kinetic studies, resistance development assays, and ultimately, in vivo efficacy and toxicity studies in appropriate animal models to validate the therapeutic potential of the most promising derivatives.[3][12]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.

Introduction to Purification Challenges

This compound is a substituted aromatic carboxylic acid. Its purification can be challenging due to the presence of structurally similar impurities arising from its synthesis. The trifluoromethyl group and the chlorine atom influence the molecule's polarity, solubility, and reactivity, which must be considered when selecting a purification strategy. Common impurities may include starting materials, regioisomers, or byproducts from incomplete reactions or side reactions.

A multi-step purification approach, often combining crystallization and chromatography, is typically required to achieve high purity. The choice of method depends on the scale of the purification and the nature of the impurities present.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Potential impurities largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted starting materials: Such as 4-chloro-1-(trifluoromethyl)benzene or the corresponding benzyl cyanide precursor.

  • Isomeric byproducts: Positional isomers formed during the introduction of the acetic acid moiety.

  • Over- or under-halogenated species: Compounds with additional or missing chlorine atoms.

  • Byproducts from hydrolysis: If the synthesis involves a nitrile hydrolysis step, incomplete reaction can leave residual amide intermediates.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated at a temperature above the compound's melting point. To address this:

  • Try a different solvent or solvent system: The ideal solvent will dissolve the compound at high temperatures but have poor solubility at low temperatures.

  • Lower the starting temperature of crystallization: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization.

  • Scratch the inside of the flask: Creating a rough surface can provide a nucleation point for crystal growth.

Q3: After recrystallization, the melting point of my product is still broad. What does this indicate?

A3: A broad melting point range is a strong indicator of remaining impurities. These impurities disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures. To improve purity, consider:

  • A second recrystallization: Using the same or a different solvent system can further remove impurities.

  • Switching purification techniques: If recrystallization is not effective, column chromatography may be necessary to separate closely related impurities.

  • Washing the crystals: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseRecommended Solution
Low Recovery - The chosen solvent is too good at room temperature. - Too much solvent was used. - The solution was not cooled sufficiently.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is cooled in an ice bath to maximize crystal formation.
No Crystals Form - The solution is not supersaturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Introduce a seed crystal or scratch the flask.
Colored Impurities Persist - The impurities are co-crystallizing with the product.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. - Consider a different recrystallization solvent.
Chromatographic Purification Troubleshooting
IssuePossible CauseRecommended Solution
Poor Separation of Impurities (Column Chromatography) - Inappropriate solvent system (mobile phase). - Column overloading.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between the product and impurities. - Reduce the amount of crude material loaded onto the column.
Tailing of the Product Peak (HPLC) - Interaction of the carboxylic acid with silica. - Inappropriate mobile phase pH.- Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[1]
Ghost Peaks in Chromatogram - Contamination of the column or system.- Flush the column with a strong solvent. - Ensure the purity of the solvents used for the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude solid product by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene/Hexane mixture, or an alcohol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A toluene/hexane mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., toluene) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, add a seed crystal or scratch the inside of the flask. If using a solvent pair, add the "bad" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final product and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Mobile Phase Preparation: A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA or formic acid.[1] The mobile phase should be filtered and degassed.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

    • Column Temperature: 30 °C

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Diagram 1: General Purification Workflow

G cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude 5-Chloro-2-(trifluoromethyl) phenylacetic acid Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (HPLC, GC-MS, mp) Recrystallization->Analysis Check Purity Chromatography Column Chromatography (if necessary) Chromatography->Analysis Re-check Purity Analysis->Chromatography <98% Pure Pure Pure Product (>98%) Analysis->Pure >98% Pure

Caption: A generalized workflow for the purification and analysis of this compound.

Diagram 2: Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Wash crystals->filter Yes no_crystals Troubleshoot: - Evaporate solvent - Add anti-solvent - Seed/Scratch crystals->no_crystals No dry Dry Crystals filter->dry check_purity Check Purity (e.g., melting point) dry->check_purity end Pure Product no_crystals->cool check_purity->end Pure impure Troubleshoot: - Recrystallize again - Use different solvent - Consider chromatography check_purity->impure Impure impure->start

Caption: A decision-making diagram for troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid and its derivatives. This molecule is a valuable building block in medicinal chemistry, notably in the synthesis of pharmaceuticals like Celecoxib.[1] However, the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group introduces unique challenges and potential side reactions that can impact yield, purity, and scalability.[2]

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common issues and offer validated protocols to help you navigate these synthetic challenges effectively.

Section 1: Issues in Forming the Aryl-Carbon Bond

The initial construction of the carbon skeleton, particularly forming the bond between the substituted phenyl ring and the acetic acid moiety (or its precursor), is a critical phase where side reactions can significantly derail the synthesis.

FAQ 1.1: My Grignard reaction with a 2-halo-5-chlorobenzotrifluoride precursor fails to initiate or provides a complex mixture. What are the primary causes and solutions?

This is a frequent challenge. The electron-deficient nature of the aromatic ring makes the formation of the corresponding Grignard reagent, 2-(trifluoromethyl)-5-chlorophenylmagnesium halide, particularly sensitive to reaction conditions. Furthermore, these reagents can exhibit thermal instability.[3]

Core Problem Analysis:

The primary issues are typically moisture, poor magnesium activation, and competing side reactions like Wurtz coupling.[4] The thermal decomposition of the CF₃-substituted Grignard reagent is also a significant concern, leading to the destruction of the trifluoromethyl group and the formation of fluoride ions.[3]

Troubleshooting Guide:

SymptomPossible CauseRecommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvents. 2. Passivated magnesium surface.1. Rigorously dry all glassware (flame-dry under vacuum or oven-dry >120°C). Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).[4] 2. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by grinding in a mortar prior to use.
Low Yield of Desired Product 1. Thermal decomposition of the Grignard reagent. 2. Wurtz coupling side reaction.1. Maintain a low reaction temperature (0°C to -20°C) during formation and subsequent reactions. Avoid high concentrations; it is recommended to work at 0.5-0.6 M to mitigate exothermic decomposition.[3] 2. Add the aryl halide slowly to the magnesium suspension to maintain a low halide concentration, which disfavors coupling.[4]
Formation of Biphenyl Impurity Wurtz coupling between the Grignard reagent and unreacted aryl halide.Ensure slow, dropwise addition of the aryl halide. Maintain a slight excess of magnesium.

Visualizing the Competing Pathways

ArylHalide Ar-X (2-halo-5-chlorobenzotrifluoride) Grignard Ar-MgX (Desired Reagent) ArylHalide->Grignard + Mg⁰ (THF, Anhydrous) WurtzProduct Ar-Ar (Wurtz Byproduct) ArylHalide->WurtzProduct + Ar-MgX (Side Reaction) Mg Mg⁰ FinalProduct Ar-E (Desired Product) Grignard->FinalProduct + Electrophile (E) Electrophile Electrophile (e.g., CO₂, RCOCl)

Caption: Desired Grignard formation vs. undesired Wurtz coupling side reaction.

Section 2: Challenges in Nitrile Hydrolysis

A common synthetic route involves the hydrolysis of a benzyl cyanide intermediate, such as 5-Chloro-2-(trifluoromethyl)benzyl cyanide. While robust, this step can lead to incomplete conversion or require specific conditions to yield the desired carboxylic acid.

FAQ 2.1: My hydrolysis of the benzyl cyanide intermediate is stalling, and I'm isolating significant amounts of the corresponding amide. How can I ensure complete conversion to the carboxylic acid?

Nitrile hydrolysis is a two-step process that proceeds through an amide intermediate.[5][6] The conversion of the amide to the carboxylic acid is often the rate-limiting step and requires forcing conditions. The reaction is also highly pH-dependent.[7]

Mechanistic Insight:

Under both acidic and basic conditions, the nitrile is first converted to an amide. In acidic media, the amide is then hydrolyzed to a carboxylic acid and an ammonium salt.[8] In basic media, the amide is hydrolyzed to a carboxylate salt and ammonia gas.[8] Stopping at the amide is a common result of insufficient reaction time, temperature, or hydrolytic reagent concentration.

Troubleshooting and Protocol Guide:

ConditionSymptomPossible CauseRecommended Protocol
Acidic Hydrolysis Isolation of amide intermediate; unreacted nitrile.Insufficient acid concentration or temperature. Reaction time too short.Protocol 2.1.A: Heat the nitrile under reflux with a concentrated acid solution (e.g., 3:2 v/v H₂SO₄:H₂O) for 3-6 hours. Monitor by TLC/LC-MS until the amide spot disappears. The final product will be the free carboxylic acid.[9]
Alkaline Hydrolysis Isolation of amide intermediate.Insufficient base concentration or temperature.Protocol 2.1.B: Heat the nitrile under reflux with a concentrated aqueous base solution (e.g., 20-40% NaOH or KOH) for 4-8 hours. This will yield the carboxylate salt. The reaction must be followed by acidification with a strong acid (e.g., HCl, H₂SO₄) to protonate the salt and isolate the free carboxylic acid.[8]

Visualizing the Hydrolysis Pathway

Nitrile Ar-CH₂-CN (Nitrile) Amide Ar-CH₂-CONH₂ (Amide Intermediate) Nitrile->Amide H₂O / H⁺ or OH⁻ (Step 1) AcidProduct Ar-CH₂-COOH (Carboxylic Acid) Amide->AcidProduct H₂O / H⁺ (reflux) (Step 2 - Acidic) SaltProduct Ar-CH₂-COO⁻Na⁺ (Carboxylate Salt) Amide->SaltProduct OH⁻ (reflux) (Step 2 - Basic) SaltProduct->AcidProduct Add H₃O⁺

Caption: Stepwise hydrolysis of a nitrile, showing the stable amide intermediate.

Section 3: Side Reactions During Derivatization and Downstream Processing

Once the phenylacetic acid is formed, subsequent steps to create derivatives or purify the final product can introduce new challenges, including decarboxylation and dehalogenation.

FAQ 3.1: I'm performing a Suzuki-Miyaura coupling on a derivative, but I'm observing significant hydrodehalogenation (loss of chlorine). How can I improve the selectivity?

Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to an arene instead of coupling with the boronic acid partner.[10] This is particularly problematic with electron-deficient halides.

Mechanistic Considerations:

This side reaction can occur through several pathways, including protonolysis of the Ar-Pd(II)-X intermediate by trace water or other proton sources before transmetalation can occur. The choice of base, solvent, and ligand system is critical to controlling this process.

Strategies for Minimizing Dehalogenation:

ParameterRecommendationRationale
Base Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[11]Strong bases like NaOH or KOH can increase the concentration of water and promote protonolysis. K₃PO₄ is often effective in suppressing this side reaction.
Ligand Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos).These ligands accelerate the rate of reductive elimination (the product-forming step) relative to side reactions. They also stabilize the catalytic species.[12]
Solvent Use anhydrous solvents like toluene or dioxane, sometimes with a minimal amount of water to facilitate boronic acid dissolution.Minimizing protic sources in the reaction mixture is key.[10]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100°C).Higher temperatures can sometimes favor decomposition and side reactions.

Optimized Suzuki Coupling Protocol (Conceptual):

  • Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent: Add anhydrous toluene and a minimal amount of water (e.g., 10:1 toluene:water).

  • Degas: Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

FAQ 3.2: During workup or upon standing, my this compound sample shows degradation, forming 4-Chloro-2-methylbenzotrifluoride. What is happening?

You are likely observing decarboxylation. Phenylacetic acids, particularly those activated with strong electron-withdrawing groups like CF₃, can undergo decarboxylation (loss of CO₂) under certain conditions, such as high heat or exposure to UV light.[13]

Troubleshooting Workflow for Product Instability

Start Product Degradation Observed CheckHeat Was the sample exposed to high heat (>120°C)? Start->CheckHeat CheckLight Was the sample exposed to direct sunlight/UV? CheckHeat->CheckLight No Sol_Heat Mitigation: Use low-temperature distillation/drying. Avoid overheating. CheckHeat->Sol_Heat Yes CheckBase Was a strong base used in a final purification step? CheckLight->CheckBase No Sol_Light Mitigation: Store product in amber vials, protected from light. CheckLight->Sol_Light Yes Sol_Base Mitigation: Use mild conditions for workup. Avoid prolonged exposure to base. CheckBase->Sol_Base Yes End Stable Product CheckBase->End No Sol_Heat->End Sol_Light->End Sol_Base->End

Caption: A logical workflow for troubleshooting product decarboxylation.

Preventative Measures:

  • Purification: Use recrystallization or column chromatography at ambient temperature instead of high-temperature distillation for final purification.

  • Workup: When performing aqueous extractions, do not allow the product to sit in basic solutions for extended periods, especially if heated.

  • Storage: Store the final compound in a cool, dark place, preferably under an inert atmosphere, to prevent photochemical decomposition.[13]

References

Technical Support Center: Troubleshooting HPLC Separation of Chloro-(trifluoromethyl)phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with these compounds and encountering challenges in their High-Performance Liquid Chromatography (HPLC) separations. As a key building block in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity and accurately quantifying its isomers is critical.

This document moves beyond simple procedural lists to explain the chemical principles behind the troubleshooting steps. Understanding the 'why' is paramount to developing robust and reliable analytical methods. We will address the two most common analytical challenges: the separation of positional isomers (achiral separation) and the resolution of enantiomers for chiral analogues of this compound class.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about developing a separation method for this class of compounds.

Q1: What are the key chemical properties of this compound that I should consider for HPLC method development?

Answer: Understanding the molecule's structure is the foundation of effective method development. Key properties include:

  • Acidic Nature: The presence of a carboxylic acid (-COOH) group makes the molecule acidic. Its ionization state is dependent on the mobile phase pH. To achieve consistent retention and good peak shape in reversed-phase HPLC, it is crucial to control the pH. A general rule is to set the mobile phase pH at least 1.5-2 units below the compound's pKa to ensure it is in its neutral, non-ionized form.[1]

  • Hydrophobicity: The phenyl ring, combined with the chloro (-Cl) and trifluoromethyl (-CF3) groups, gives the molecule significant hydrophobic character.[2] This makes it well-suited for reversed-phase chromatography on stationary phases like C18 or C8.

  • UV Absorbance: The aromatic ring provides strong UV absorbance, making UV detection a straightforward and sensitive choice for detection. A starting wavelength of around 220-230 nm is typically effective.[3]

  • Chirality: this compound itself is achiral because the alpha-carbon of the acetic acid moiety is a -CH2- group. However, if you are working with a derivative where this position is substituted (e.g., an alpha-methyl group, creating an arylpropionic acid), the molecule becomes chiral, and you will need a chiral separation method to resolve the enantiomers.

Q2: I need to separate this compound from its positional isomers. What is a good starting point for method development?

Answer: Separating positional isomers, which have the same molecular formula but different substituent arrangements, requires exploiting subtle differences in their polarity and interactions with the stationary phase. A standard C18 column is a good initial choice.[4]

Here is a recommended starting protocol:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column that provides good hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides an acidic pH to suppress the ionization of the carboxylic acid, improving retention and peak shape.[5]
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good solvating power and low viscosity.
Gradient 30% to 70% B over 15 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 225 nmA wavelength where the phenyl ring exhibits strong absorbance.[3]
Injection Vol. 5 µLA small volume minimizes potential for peak distortion from the injection solvent.

This starting point should allow you to see all isomers elute from the column. From there, you can optimize the method to achieve baseline resolution (see Troubleshooting Section).

Q3: My molecule is a chiral analogue of phenylacetic acid. How do I separate the enantiomers?

Answer: Enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on a standard C18 column.[6][7] To resolve them, you must introduce a chiral component into your chromatographic system. The most common and direct method is using a Chiral Stationary Phase (CSP) .[8]

For acidic compounds like arylpropionic acids, the following CSPs are highly effective:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are extremely versatile and often provide excellent separation for a wide range of chiral compounds, including acids.[8][9]

  • Cyclodextrin-based CSPs: These phases, particularly derivatized β-cyclodextrins, separate enantiomers based on their fit within the chiral cyclodextrin cavity.

Screening different mobile phase modes (reversed-phase, polar organic, normal-phase) is often necessary to find the optimal conditions for a given CSP.[10]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Problem: Poor Peak Shape

A: Peak tailing for acidic compounds is a very common issue in reversed-phase HPLC. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

Causality and Solutions:

  • Silanol Interactions: The most common cause is the interaction between the acidic analyte and free, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[11] This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tail.

    • Solution 1: Lower Mobile Phase pH: Add an acid (e.g., 0.1% trifluoroacetic acid, formic acid, or phosphoric acid) to the mobile phase to bring the pH below 3. This protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[1]

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silane like trimethylsilane) have fewer free silanols and are less prone to this issue.[11]

    • Solution 3: Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH across the injected sample band.[12]

  • Column Contamination/Void: Strongly retained impurities from previous injections can create active sites that cause tailing. A void at the column inlet can also distort the sample path, leading to poor peak shape for all analytes.

    • Solution: First, try backflushing the column (disconnect from the detector) with a strong solvent. If this fails, and a guard column is not in use, the analytical column may be irreversibly fouled or have developed a void, requiring replacement.[12]

A: Peak fronting is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.

Causality and Solutions:

  • Mass Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the point of injection. This leads to some analyte molecules traveling through the column without being retained, eluting earlier and causing a fronting peak.

    • Solution: Dilute your sample and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase, the sample band will not properly focus on the column head.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume as small as possible (1-5 µL).[1]

Troubleshooting Workflow: Poor Peak Shape

Here is a logical workflow for diagnosing and solving peak shape issues.

G start Poor Peak Shape tailing Tailing Peak? start->tailing fronting Fronting Peak? tailing->fronting No cause_tailing1 Silanol Interaction tailing->cause_tailing1 Yes cause_tailing2 Column Contamination tailing->cause_tailing2 Yes cause_fronting1 Mass Overload fronting->cause_fronting1 Yes cause_fronting2 Solvent Mismatch fronting->cause_fronting2 Yes sol_tailing1 Lower Mobile Phase pH (e.g., 0.1% H3PO4) cause_tailing1->sol_tailing1 sol_tailing2 Use End-Capped Column cause_tailing1->sol_tailing2 sol_tailing3 Flush or Replace Column cause_tailing2->sol_tailing3 sol_fronting1 Dilute Sample cause_fronting1->sol_fronting1 sol_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->sol_fronting2

Caption: Troubleshooting workflow for peak shape problems.

Problem: Insufficient Resolution

A: Achieving resolution between structurally similar positional isomers is all about manipulating selectivity (α), the thermodynamic factor that describes how differently two analytes interact with the stationary and mobile phases.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of the two. ACN and MeOH have different chemical properties and can alter elution order and selectivity.

    • Adjust the Gradient: A shallower gradient (e.g., increasing the organic content more slowly) will give the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.

  • Change the Stationary Phase Chemistry: This is often the most powerful way to change selectivity. If a C18 column doesn't provide enough resolution, it's because the isomers have very similar hydrophobicity. You need a column that offers a different separation mechanism.[6]

    • Phenyl-Hexyl Phase: This phase provides π-π interactions between its phenyl groups and the aromatic ring of your analytes. These interactions are highly sensitive to the position of electron-withdrawing groups like -Cl and -CF3, often leading to excellent resolution of positional isomers.[6]

    • Pentafluorophenyl (PFP) Phase: PFP columns are extremely effective for separating halogenated and aromatic compounds. They offer a complex mix of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions, providing a unique and powerful selectivity.[6]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and the thermodynamics of partitioning. Sometimes, increasing or decreasing the column temperature by 10-15 °C can fine-tune the selectivity enough to resolve two peaks.

Decision Tree: Improving Isomer Resolution

Use this decision tree to systematically improve the separation of positional isomers.

G start Insufficient Resolution (Rs < 1.5) step1 Optimize Mobile Phase start->step1 action1a Try Methanol instead of ACN step1->action1a action1b Make Gradient Shallower step1->action1b step2 Change Column Chemistry action2a Switch to Phenyl-Hexyl (for π-π interactions) step2->action2a action2b Switch to PFP Phase (for dipole interactions) step2->action2b step3 Fine-Tune Temperature action3 Test at 25°C and 45°C step3->action3 action1a->step2 Still unresolved success Resolution Achieved (Rs >= 1.5) action1a->success action1b->step2 Still unresolved action1b->success action2a->step3 Still unresolved action2a->success action2b->step3 Still unresolved action2b->success action3->success

References

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-2-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered when working with this compound in aqueous media. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound (Molecular Formula: C₉H₆ClF₃O₂, Molecular Weight: 238.59 g/mol ) is a substituted phenylacetic acid derivative.[1] Its structure, which includes a chlorinated and trifluoromethylated phenyl ring, renders the molecule significantly hydrophobic (lipophilic). While the carboxylic acid group provides some polarity, the large nonpolar portion of the molecule dominates, leading to poor solubility in water, a highly polar solvent. This is a common challenge for many drug candidates, as adequate aqueous solubility is often a prerequisite for absorption, distribution, and achieving therapeutic efficacy in biological systems.[2][3]

PropertyValueSource
CAS Number 261763-25-1[1]
Molecular Formula C₉H₆ClF₃O₂[1]
Molecular Weight 238.59 g/mol [1]
Predicted pKa ~3.7[4]
Appearance Crystalline solid[4]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?

There are several established methods to enhance the solubility of poorly soluble carboxylic acids. The most common and effective techniques, which we will explore in detail, include:

  • pH Adjustment: Capitalizing on the acidic nature of the carboxyl group to form a soluble salt in situ.

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[2][5][6]

  • Salt Formation: Preparing a stable, solid salt of the compound which is inherently more soluble than the free acid form.[7][8][9]

  • Inclusion Complexation: Using cyclodextrins to encapsulate the hydrophobic molecule, thereby increasing its apparent water solubility.[10][11][12]

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, pH constraints, and tolerance for organic solvents.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to common solubility problems.

Problem 1: My compound precipitates when added to neutral aqueous buffer. What is the most direct way to dissolve it?

Solution: pH Adjustment to Form a Soluble Carboxylate Salt.

Causality: this compound is a weak acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated (R-COOH) form, which is poorly soluble. By raising the pH of the solution to a level significantly above its pKa (a good rule of thumb is pH > pKa + 2), the equilibrium shifts towards the deprotonated, anionic carboxylate form (R-COO⁻).[13] This ionic form is much more polar and exhibits significantly higher aqueous solubility.[14][]

Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 1: Preparation of a Stock Solution via pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a small volume of purified water or your target buffer (e.g., 50-70% of the final desired volume) to the powder. The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Dissolution Point: As the pH increases and surpasses the compound's pKa (~3.7), you will observe the solid dissolving. Continue adding base until all solid material is dissolved and the solution is clear.

  • Final pH Adjustment: Adjust the pH to the desired final value (e.g., 7.4 for physiological studies), ensuring it remains high enough to maintain solubility. Be cautious not to lower the pH too much, as this could cause precipitation.

  • Final Volume: Add water or buffer to reach the final target volume and concentration.

  • Validation: Visually inspect the solution for any cloudiness or precipitation. If stable, filter through a 0.22 µm syringe filter for sterilization and removal of any particulates.

Problem 2: My experiment is sensitive to high pH, or pH adjustment alone does not achieve the desired concentration. What is the next approach?

Solution: Co-solvency.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[5][16] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, making it easier for the nonpolar regions of the compound to be solvated and thereby increasing its solubility.[2][17][18]

Common Co-solvents for Research Applications
Co-solventProperties & Use CasesTypical Concentration
DMSO High solubilizing power for many nonpolar compounds.<1% v/v for cell-based assays; higher for in vitro assays.
Ethanol Less toxic than DMSO, commonly used in formulations.5-20% v/v
PEG 400 Low toxicity, often used in preclinical and clinical formulations.[17]10-40% v/v
Propylene Glycol Common vehicle for oral and parenteral formulations.[5]10-50% v/v
Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Select Co-solvent: Choose a co-solvent compatible with your experimental system. DMSO is a common starting point for in vitro discovery.

  • Initial Dissolution: Weigh the compound into a sterile vial. Add the minimum amount of pure co-solvent (e.g., DMSO) required to completely dissolve the compound. This creates a high-concentration primary stock.

  • Stepwise Dilution: To prepare your working solution, add the primary stock to your aqueous buffer in a stepwise or dropwise manner while vortexing or stirring vigorously. This is critical to avoid localized high concentrations that can cause immediate precipitation.

  • Validation: Observe the final solution for clarity. If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution or lower the target concentration.

  • Control: Always prepare a vehicle control (buffer + same percentage of co-solvent, without the compound) to run in parallel in your experiments to account for any effects of the co-solvent itself.

Problem 3: I must avoid organic solvents and significant pH shifts in my final formulation. How can I prepare a soluble, near-neutral stock?

Solution: Pre-formation of a Solid Salt.

Causality: Instead of forming the salt in situ, you can chemically prepare and isolate the salt of this compound. Ionic salts are crystalline solids that typically exhibit much higher aqueous solubility and faster dissolution rates than their corresponding free acid forms.[7][9][19] This approach provides a solid, weighable material that dissolves directly in water or neutral buffer.

Protocol 3: General Procedure for Salt Formation
  • Dissolve Acid: Dissolve the this compound in a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add Base: Add a stoichiometric equivalent (1.0 eq) of a base. The base can be dissolved in the same solvent or a compatible one. Common bases include sodium hydroxide, potassium hydroxide, or organic bases like tromethamine (Tris).

  • Precipitate the Salt: The salt may precipitate directly from the reaction mixture. If it does not, the salt can often be precipitated by adding a less polar co-solvent (an anti-solvent) or by removing the solvent under reduced pressure.

  • Isolate and Dry: Collect the solid salt by filtration, wash with a small amount of cold solvent to remove any unreacted starting material, and dry thoroughly under vacuum.

  • Validation: The resulting salt can be characterized (e.g., by melting point or NMR) and then dissolved directly in water or buffer to prepare a stock solution.

Problem 4: My biological system is highly sensitive, and I need to maximize solubility while minimizing potential toxicity from solvents or extreme pH.

Solution: Inclusion Complexation with Cyclodextrins.

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our compound, within this cavity.[10][20] The resulting "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve readily in water, thereby increasing the apparent aqueous solubility of the guest molecule.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[21]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 4: Preparation of a Solution using Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should gradually become clear as the compound is encapsulated.

  • Filter: Once dissolution is complete, filter the solution through a 0.22 µm filter to remove any un-complexed material and ensure sterility.

  • Validation and Control: The concentration of the final solution can be confirmed by a suitable analytical method (e.g., HPLC-UV). As with co-solvents, a vehicle control containing only the cyclodextrin in buffer should be used in experiments.

Troubleshooting Workflow

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates in Aqueous Media ph_adjust Try pH Adjustment (Protocol 1) start->ph_adjust is_ph_ok Is pH change acceptable & effective? ph_adjust->is_ph_ok is_solvent_ok Are organic solvents acceptable? is_ph_ok->is_solvent_ok No success Success: Soluble Solution is_ph_ok->success Yes cosolvent Use Co-solvent (Protocol 2) cosolvent->success is_solvent_ok->cosolvent Yes cyclodextrin Use Cyclodextrin (Protocol 4) is_solvent_ok->cyclodextrin No cyclodextrin->success fail Consider Salt Formation (Protocol 3) or Re-evaluate Concentration cyclodextrin->fail If ineffective

Caption: Stepwise workflow for troubleshooting solubility.

References

Technical Support Center: Enhancing the Stability of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. This document will delve into the potential stability challenges, provide a structured approach to identifying and mitigating degradation, and offer detailed experimental protocols for your laboratory work.

Introduction: Understanding the Stability Landscape

This compound is a molecule with a unique combination of functional groups that contribute to its chemical properties and potential stability issues. The presence of a trifluoromethyl group, a chloro substituent on the aromatic ring, and a carboxylic acid moiety creates a molecule that can be susceptible to degradation under various environmental conditions. Understanding these potential degradation pathways is the first step in developing robust formulations and ensuring the integrity of your experimental results.

This guide will address common questions and challenges, providing a framework for systematic stability assessment and enhancement.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing a decrease in the concentration of this compound in my aqueous solution over time. What are the likely causes?

Answer: A decrease in concentration suggests degradation of the parent molecule. For this compound, several factors could be at play:

  • pH-dependent hydrolysis: The stability of the carboxylic acid and the trifluoromethyl group can be influenced by the pH of the solution. While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly at alkaline pH, which could lead to the formation of a carboxylic acid group and the release of fluoride ions. The ionization state of the carboxylic acid, governed by its pKa, will also affect its reactivity and interactions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of aromatic compounds. The energy from light can promote chemical reactions, leading to the formation of degradants.

  • Oxidative degradation: The presence of oxidizing agents, or even dissolved oxygen, can lead to the oxidation of the molecule. The aromatic ring and the benzylic position are potential sites for oxidation.

  • Temperature effects: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Question 2: How can I systematically investigate the cause of the instability?

Answer: A forced degradation study is the recommended approach to systematically identify the conditions under which your compound degrades.[1][2][3] This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions. The goal is to generate potential degradation products and understand the degradation pathways.

A typical forced degradation study would include the following conditions:

  • Acidic hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal degradation: Exposing the solid compound or a solution to high temperatures.

  • Photodegradation: Exposing the solution to a controlled source of UV and visible light.

By analyzing the samples from each stress condition using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), you can identify the specific conditions that cause degradation and characterize the resulting degradants.

Question 3: I've identified that my compound is degrading under basic conditions. What are my options to improve its stability?

Answer: If your compound is unstable in basic solutions, the primary strategy is to control the pH of the solution.

  • Buffering to an acidic or neutral pH: The most effective approach is to formulate your solution using a buffer system that maintains the pH in a range where the compound is most stable. Based on the general behavior of phenylacetic acids, a pH range of 3 to 6 is often a good starting point. The predicted pKa for the similar compound 2-chloro-5-(trifluoromethyl)phenylacetic acid is approximately 3.90, which suggests that in this pH range, the compound will exist in both its ionized and non-ionized forms.

  • Selection of an appropriate buffer: Choose a buffer system that is compatible with your compound and downstream applications. Common choices include citrate, acetate, and phosphate buffers. It is crucial to ensure that the buffer components themselves do not catalyze degradation.

Question 4: My analytical results show new, unexpected peaks in the chromatogram after exposing my solution to light. How can I protect my compound?

Answer: The appearance of new peaks upon light exposure is a clear indication of photodegradation. To mitigate this:

  • Use of amber glassware or light-protective containers: The simplest and most effective solution is to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Minimize exposure time: During experimental manipulations, minimize the time the solution is exposed to ambient light.

  • Inclusion of photostabilizers (in formulation development): For final product formulations, the inclusion of UV-absorbing excipients can be considered to protect the active ingredient from photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating analytical method and why is it important?

A1: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] For this purpose, HPLC is a powerful and widely used technique. A validated stability-indicating HPLC method is crucial because it allows you to:

  • Quantify the true amount of the remaining intact drug.

  • Detect and quantify the formation of degradation products.

  • Obtain reliable data to assess the stability of your compound under various conditions.

Q2: What are some common degradation products I might expect from this compound?

  • Hydrolysis of the trifluoromethyl group: Under harsh basic conditions, the -CF₃ group could hydrolyze to a carboxylic acid (-COOH).

  • Decarboxylation: At elevated temperatures, the carboxylic acid moiety could be lost as CO₂.

  • Oxidation products: Oxidation could lead to the formation of hydroxylated derivatives on the aromatic ring or at the benzylic position.

  • Photodegradation products: UV exposure can lead to complex reactions, including dechlorination or the formation of radical-mediated products.

It is essential to use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the observed degradation products.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: Based on the potential for degradation, the following storage conditions are recommended for a stock solution:

  • Solvent: A non-aqueous, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) is generally preferred for long-term storage of the solid compound or a concentrated stock to minimize hydrolysis.

  • Temperature: Store at low temperatures, such as 2-8 °C or -20 °C, to slow down potential degradation reactions.

  • Light: Always store in amber vials or protect from light.

  • Inert atmosphere: For highly sensitive applications, purging the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidative degradation.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Absolutely. The solvent can significantly impact the stability of your compound.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis reactions. Aprotic solvents (e.g., DMSO, ACN, THF) are generally less reactive.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace amounts of acids or bases, can initiate or catalyze degradation. Always use high-purity, HPLC-grade, or application-appropriate solvents.

  • Co-solvents: When using co-solvents to improve solubility in aqueous buffers, ensure they are compatible and do not accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60-80 °C for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation (in solution): Heat an aliquot of the stock solution in a sealed vial at a high temperature (e.g., 80 °C) for a specified time.

    • Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at a high temperature (e.g., 105 °C) for a specified time. Then dissolve in the initial solvent.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a photostable container to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before injection into the HPLC system.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of the parent compound.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl2480
0.1 M NaOH860
3% H₂O₂2425
Thermal (Solution)4880
Photolytic2425
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with a diode array detector (DAD) or UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Acids and bases for mobile phase pH adjustment (e.g., phosphoric acid, triethylamine)

  • Forced degraded samples from Protocol 1

Procedure:

  • Initial Method Scouting:

    • Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH). A common starting gradient could be 10-90% acetonitrile over 20-30 minutes.

    • Column: A C18 column is a good starting point for this type of molecule.

    • Detection Wavelength: Determine the UV absorbance maximum (λ_max) of this compound using a UV-Vis spectrophotometer or the DAD detector.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Start with ambient temperature or a controlled temperature of 25-30 °C.

  • Method Optimization:

    • Inject the unstressed and a mixture of stressed samples.

    • Evaluate the chromatograms for peak shape, resolution between the parent peak and degradation product peaks, and analysis time.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), pH of the aqueous phase, and column temperature to improve separation. The goal is to achieve a resolution (Rs) of >1.5 between all peaks.

  • Method Validation:

    • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines. This includes assessing:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl, 80°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Pathway Identify Degradation Pathways HPLC->Pathway Products Characterize Degradation Products HPLC->Products Method Validate Stability- Indicating Method HPLC->Method Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Stability Enhancement Decision Tree

Stability_Enhancement_Decision_Tree Start Instability Observed (e.g., loss of parent, new peaks) Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Identify_Cause Identify Primary Degradation Pathway(s) Forced_Deg->Identify_Cause pH_Issue pH Dependent (Acidic/Basic Hydrolysis) Identify_Cause->pH_Issue pH Photo_Issue Photolytic Degradation Identify_Cause->Photo_Issue Light Oxidative_Issue Oxidative Degradation Identify_Cause->Oxidative_Issue Oxidation Thermal_Issue Thermal Degradation Identify_Cause->Thermal_Issue Heat pH_Solution Optimize pH with Buffers (e.g., pH 3-6) pH_Issue->pH_Solution Photo_Solution Protect from Light (Amber vials, foil) Photo_Issue->Photo_Solution Oxidative_Solution Use Antioxidants or Inert Atmosphere (N₂/Ar) Oxidative_Issue->Oxidative_Solution Thermal_Solution Store at Lower Temperatures (2-8°C, -20°C) Thermal_Issue->Thermal_Solution Final_Check Confirm Stability of Optimized Formulation pH_Solution->Final_Check Photo_Solution->Final_Check Oxidative_Solution->Final_Check Thermal_Solution->Final_Check

Caption: Decision tree for enhancing stability.

References

Technical Support Center: Quantitative Analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles of method refinement.

Our goal is to empower you with the expertise to diagnose and resolve common analytical challenges, ensuring the generation of robust, reliable, and accurate data. This resource is structured into two main parts: a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive Frequently Asked Questions (FAQs) section for broader methodological understanding.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific issues you may encounter during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) as it is a principal analytical technique for this type of compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q1: My analyte peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for an acidic compound like this compound is a common issue, often stemming from unwanted secondary interactions within the analytical column or from extra-column effects.

Potential Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: The primary culprit is often the interaction between the acidic analyte and free silanol groups (Si-OH) on the silica-based stationary phase of a reversed-phase column. These interactions cause a portion of the analyte to lag behind the main peak, resulting in a tail.

    • Solution A: pH Adjustment. The most effective solution is to suppress the ionization of the silanol groups and the acidic analyte. Lower the pH of your mobile phase to at least 2 pH units below the pKa of the analyte. For a phenylacetic acid derivative, a mobile phase pH of 2.5-3.0 is a good starting point. This ensures the analyte is in its neutral, protonated form, minimizing ionic interactions with the stationary phase.[1][2]

    • Solution B: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the silanol groups. If you are using an older column, switching to a high-purity, base-deactivated C18 or C8 column can dramatically improve peak shape for acidic compounds.

    • Solution C: Competing Additives. Adding a small concentration of a competing acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can help saturate the active silanol sites, reducing their availability to interact with your analyte.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves significantly, column overload was the issue.[1] Optimize your method using a lower sample concentration.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can create voids or expose more active sites.

    • Solution: First, try a column wash procedure as recommended by the manufacturer.[1] If this fails, the column may be at the end of its life and should be replaced.

Q2: My peak is fronting (leading edge is sloped). What does this indicate?

A2: Peak fronting is less common than tailing but usually points to a few specific problems.

Potential Causes & Step-by-Step Solutions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, the leading edge of the sample band will travel faster through the column than the rest of the band, causing fronting.

    • Solution: Whenever possible, dissolve and inject your standards and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still fully dissolve the analyte.

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause peak fronting. This can be caused by pressure shocks or operating at a pH outside the column's stable range.

    • Solution: Disconnect the column and reverse-flush it at a low flow rate (consult the manufacturer's instructions). If the problem persists after reconnecting it correctly, the column is likely permanently damaged and needs replacement.

Problem 2: Inconsistent Retention Times

Q3: The retention time for my analyte is drifting or jumping between injections. How can I stabilize it?

A3: Stable retention times are critical for accurate identification and quantification. Fluctuations often point to issues with the HPLC system's ability to deliver a consistent mobile phase or maintain a stable temperature.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.

    • Solution: Increase the column equilibration time between runs.[3] A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure the baseline is stable.

  • Mobile Phase Composition Issues:

    • Inaccurate Preparation: Small errors in preparing the mobile phase can lead to significant retention shifts. Always use volumetric flasks for accurate measurements.

    • Solvent Volatility: If one of your mobile phase solvents is highly volatile (e.g., acetonitrile), it can evaporate over time, changing the composition. Keep mobile phase reservoirs capped.

    • On-line Mixing Problems: For gradient systems, ensure the pump's proportioning valves are functioning correctly. You can test this by preparing the mobile phase manually (pre-mixed) and seeing if the retention times stabilize.[2]

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a thermostatted column oven to maintain a constant temperature.[3] Even small changes in ambient lab temperature can cause drift.

  • Leaks or Air Bubbles: A leak in the system will cause a pressure drop and flow rate fluctuations. Air bubbles in the pump can cause the same issue.

    • Solution: Systematically check all fittings for leaks.[3] Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air bubbles.[3]

Problem 3: Low Sensitivity or No Peak Detected

Q4: I am not seeing a peak for my analyte, or the signal-to-noise ratio is very low. What should I check first?

A4: This can be a frustrating issue, but a systematic check of the entire workflow from sample to detector will usually reveal the cause.

Troubleshooting Workflow: No Peak Detected

Caption: A logical flowchart for troubleshooting the absence of an analyte peak.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A robust starting point for this analyte would be a reversed-phase HPLC method with UV detection. The trifluoromethyl and phenyl groups provide good chromophores for UV detection.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, improving peak shape.[1]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase HPLC.
Gradient 30% B to 90% B over 15 minutesA generic gradient to elute the compound and clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[3]
Injection Vol. 10 µLA standard volume to avoid overload.
Detection UV at ~210 nm or ~254 nmPhenylacetic acids typically have strong absorbance at lower UV wavelengths. A diode array detector (DAD) scan is recommended to find the optimal wavelength.

Q2: How should I prepare my samples, especially if they are in a complex matrix like plasma or soil?

A2: Sample preparation is critical to remove interfering substances and concentrate the analyte.[4] The choice of technique depends on the matrix.

Overall Sample Preparation Workflow

G Sample Sample Collection (e.g., Plasma, Water, Soil) Pretreatment Pre-treatment (e.g., Centrifugation, Homogenization) Sample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Analysis HPLC/GC Analysis Concentration->Analysis Inject into System

Caption: General workflow for sample preparation prior to chromatographic analysis.

  • For Liquid Samples (e.g., Plasma, Urine):

    • Protein Precipitation (for biological fluids): Add 3 parts of cold acetonitrile or methanol to 1 part of plasma. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Acidify the supernatant (e.g., with formic acid) and extract with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The acidic analyte will partition into the organic layer.

    • Solid-Phase Extraction (SPE): This is often the preferred method for cleanliness and reproducibility.[4] Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge, load the acidified sample, wash away interferences with a weak organic solvent, and then elute the analyte with an acidified strong organic solvent (e.g., methanol with 2% formic acid).

  • For Solid Samples (e.g., Soil, Tissue):

    • Extraction: Homogenize the sample with an extraction solvent. An acidified organic solvent (like acetonitrile with 1% formic acid) is a good choice. Sonication or mechanical shaking can improve extraction efficiency.

    • Clean-up: The resulting extract will likely be complex. A subsequent SPE clean-up step as described above is highly recommended.

Q3: Can I use Gas Chromatography (GC) for this analysis?

A3: Yes, GC-MS is a viable and powerful alternative, especially for its high sensitivity and specificity. However, because this compound is a non-volatile carboxylic acid, it must be derivatized before GC analysis.[5]

  • Derivatization Step: The acidic proton on the carboxylic acid group must be replaced with a non-polar group to make the molecule volatile. A common and effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts the carboxylic acid to a trimethylsilyl (TMS) ester, which is amenable to GC analysis.

  • GC-MS Considerations: GC-MS provides excellent chromatographic resolution.[6] The mass spectrometer can be operated in full scan mode to identify the compound or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification.[6]

Comparison of HPLC vs. GC for this Analyte

FeatureHPLC-UV/MSGC-MS
Derivatization Not requiredMandatory
Sample Throughput Generally higher (no extra reaction step)Lower due to derivatization time
Sensitivity Good (HPLC-MS/MS is excellent)Excellent, especially with MS/MS
Selectivity Good (HPLC-MS/MS is excellent)Excellent due to high chromatographic resolution and MS detection
Primary Challenge Chromatographic peak shape, matrix effects (MS)Derivatization efficiency and reproducibility

References

avoiding decomposition of 5-Chloro-2-(trifluoromethyl)phenylacetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

Welcome to the technical support center for this compound (CAS 261763-25-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this valuable synthetic building block. This molecule's unique electronic properties, imparted by the ortho-trifluoromethyl and para-chloro substituents, make it highly useful but also susceptible to specific decomposition pathways.

This document provides in-depth explanations of the underlying instability mechanisms, a troubleshooting guide in a direct question-and-answer format, and validated protocols to ensure the integrity of your reactions and maximize yields.

Understanding the Instability: Core Mechanisms of Decomposition

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This influence creates two primary pathways for unwanted decomposition during chemical transformations.

Mechanism A: Thermal and Base-Mediated Decarboxylation

The most prevalent issue is the loss of carbon dioxide (CO2) from the carboxylic acid moiety. The ortho--CF3 group strongly stabilizes the negative charge that develops on the benzylic carbon during decarboxylation, thereby lowering the activation energy for this process.

  • Causality: The reaction proceeds via the formation of a benzyl anion intermediate. The high electronegativity of the -CF3 group provides significant inductive stabilization to this transient species, making the parent molecule prone to decarboxylation, especially under thermal stress or in the presence of a base.[2][3] Phenylacetic acids, in general, can undergo decarboxylation, and this effect is amplified by potent electron-withdrawing substituents.[4][5][6]

Mechanism B: Hydrolysis of the Trifluoromethyl Group

While generally robust, the -CF3 group is not inert. Under certain nucleophilic or harsh acidic/basic conditions, it can undergo hydrolysis to a carboxylic acid group.

  • Causality: Strong bases, such as hydroxide, can initiate a nucleophilic attack on the carbon atom of the -CF3 group, leading to a stepwise substitution of fluorine atoms, ultimately yielding a carboxylate.[7][8][9] Similarly, very strong acidic conditions can also promote hydrolysis, although this is generally a less common issue in standard organic synthesis.[10][11] This side reaction is a critical consideration when planning saponification of esters or when using strong aqueous bases.

Troubleshooting Guide & FAQs

This section addresses common problems encountered in the lab.

Q1: I'm attempting an amide coupling using standard conditions (e.g., DCC, EDC/HOBt) at elevated temperatures, but my yield is very low and I'm observing significant byproduct formation. What is happening?

A1: You are likely observing thermal decarboxylation of your starting material. Heating a reaction mixture containing this compound, especially with base, creates ideal conditions for the molecule to lose CO2. Standard coupling reagents are often less effective for sterically hindered substrates like this one, which may tempt researchers to increase the temperature, exacerbating the problem.[12][13][14]

Troubleshooting Steps:

  • Lower the Temperature: Conduct the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid any heating.

  • Change Your Coupling Agent: Switch to a more potent coupling agent that operates efficiently at low temperatures. Reagents like HATU or T3P® are excellent choices for hindered systems. Alternatively, converting the acid to an acyl fluoride in situ can be highly effective for challenging couplings.[12][13]

  • Order of Addition: Add the coupling reagent to a pre-cooled solution of the carboxylic acid and base (like DIPEA) before adding the amine. This ensures the activated species is formed and ready to react immediately with the nucleophile, minimizing its lifetime and chance for decomposition.

Q2: I tried to hydrolyze a methyl ester of this acid using LiOH in THF/water, but the reaction is messy and I can't isolate my desired carboxylic acid. What went wrong?

A2: The conditions you used likely promoted not only ester hydrolysis but also hydrolysis of the trifluoromethyl group.[7][8] Strong nucleophilic bases like hydroxide can attack the -CF3 group, leading to a mixture of products, including the dicarboxylic acid derivative.

Troubleshooting Steps:

  • Use Milder Conditions: Attempt the saponification using milder, non-nucleophilic bases or acid-catalyzed hydrolysis if the substrate is stable to acid.

  • Enzymatic Hydrolysis: Consider using a lipase for a highly selective hydrolysis of the ester under neutral pH conditions, which will leave the -CF3 group untouched.

  • Protecting Group Strategy: In your synthetic design, consider using a protecting group for the carboxylic acid that can be removed under non-hydrolytic conditions, such as a benzyl ester (removed by hydrogenolysis) or a t-butyl ester (removed by mild acid).

Q3: Can I use strong, non-nucleophilic bases like NaH or LHMDS with this compound?

A3: Yes, but with extreme caution. These bases will readily deprotonate the carboxylic acid. If the intent is to form the carboxylate salt for a subsequent reaction, this should be done at low temperatures (e.g., -78 °C to 0 °C) to prevent decarboxylation. Using the resulting carboxylate in a reaction that requires high temperatures is not recommended.

Q4: What are the best practices for storing and handling this compound?

A4: Proper storage is crucial to maintain the integrity of the reagent.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[15] Recommended storage is often at 2-8 °C.[16]

  • Handling: Avoid contact with strong bases and oxidizing agents.[15] Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area or fume hood.[17][18]

Recommended Protocols & Workflows

To mitigate the risks of decomposition, we have developed optimized protocols for common transformations.

Protocol 1: High-Yield Amide Coupling via Acyl Fluoride Intermediate

This protocol is designed for coupling with hindered or electron-deficient amines where standard methods may fail.[12][13]

Materials:

  • This compound (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or similar fluorinating agent (1.2 eq)

  • Amine (1.1 eq)

  • Anhydrous solvent (e.g., DCM or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the fluorinating agent (e.g., Deoxo-Fluor) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the amine in anhydrous DCM.

  • Slowly add the amine solution to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with DCM, dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Amidation Methods
Coupling MethodTypical TemperatureSuitability for this SubstrateKey Consideration
EDC / HOBt 0 °C to RTModerateMay be sluggish; avoid heating to drive reaction.[14]
SOCl2 / Thionyl Chloride RT to 60 °CPoorHigh risk of decarboxylation and side reactions due to heat and acidic byproduct (HCl).
HATU / DIPEA 0 °C to RTExcellentHighly efficient for hindered systems at low temperatures.
Acyl Fluoride (in situ) 0 °C to RTExcellentHighly reactive intermediate ensures rapid coupling, avoiding decomposition.[12][13]
Direct Thermal Amidation >100 °CNot RecommendedWill cause extensive decarboxylation.[19]

Visual Summaries: Diagrams & Pathways

Decomposition Pathways

The following diagram illustrates the primary degradation routes for this compound.

A This compound B Decarboxylation Product: 4-Chloro-1-(trifluoromethyl)toluene + CO2 A->B Heat (>80°C) Strong Base C Hydrolysis Product: 4-Chloro-2-carboxybenzoic acid A->C Strong Aqueous Base (e.g., NaOH) Harsh Acidic Conditions

Caption: Primary decomposition pathways of the target molecule.

Optimized Amide Coupling Workflow

This workflow minimizes the risk of decomposition by controlling temperature and using an efficient coupling strategy.

sub 1. Dissolve Acid in Anhydrous DCM cool1 2. Cool to 0 °C sub->cool1 activate 3. Add Coupling Reagent (e.g., HATU) cool1->activate add_amine 4. Add Amine Solution (at 0 °C) activate->add_amine react 5. Warm to RT (Monitor reaction) add_amine->react quench 6. Aqueous Quench (e.g., NaHCO3) react->quench workup 7. Extraction & Purification quench->workup product Stable Amide Product workup->product

Caption: Recommended workflow for low-temperature amide coupling.

References

Technical Support Center: Strategies to Improve Regioselectivity of Reactions Involving Trifluoromethylphenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with trifluoromethylphenylacetic acids. This guide is designed to provide you with a deep understanding of the factors governing regioselectivity in reactions involving these substrates and to offer practical, field-proven strategies to overcome common challenges. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
The Core Challenge: Competing Directing Effects

The primary difficulty in controlling regioselectivity for trifluoromethylphenylacetic acids stems from the opposing electronic influences of the two substituents on the aromatic ring.

  • The Trifluoromethyl (-CF₃) Group: This group is a powerful deactivator of the aromatic ring towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect.[1][2] It strongly directs incoming electrophiles to the meta position.

  • The Acetic Acid (-CH₂COOH) Group: This group is weakly deactivating overall. While the carboxylic acid moiety is electron-withdrawing, the methylene spacer isolates the ring from its direct resonance-withdrawing effects. For the purposes of EAS, it acts as a weak ortho, para-director.

This inherent conflict often leads to mixtures of isomers in many common reactions. Understanding how to favor one directing effect over the other is the key to achieving high regioselectivity.

FAQ 1: In a standard electrophilic aromatic substitution (e.g., nitration), which isomer do I expect to be the major product?

In a typical electrophilic aromatic substitution, the powerful meta-directing influence of the -CF₃ group usually dominates. You should expect the major product to be the one where the electrophile adds to a position meta to the -CF₃ group. However, obtaining a single, pure regioisomer is unlikely without specific strategies, and mixtures are common.

FAQ 2: Why is my Friedel-Crafts reaction failing or giving poor yields?

Friedel-Crafts reactions, both alkylation and acylation, are notoriously difficult on strongly deactivated rings.[3][4] The combined electron-withdrawing effects of the -CF₃ and -CH₂COOH groups make the aromatic ring insufficiently nucleophilic to attack the electrophile generated by the Lewis acid.[5] In many cases, the reaction will not proceed at all. It is critical to select alternative synthetic strategies for C-C bond formation.

FAQ 3: How can I achieve substitution ortho to the acetic acid group?

Standard electrophilic substitution is not a reliable method for achieving this outcome. The most robust and widely adopted strategy is Directed ortho-Metalation (DoM) .[6][7] This technique completely overrides the normal electronic directing effects and provides highly regioselective access to the ortho position.

Part 2: Troubleshooting Guide: The Directed ortho-Metalation (DoM) Strategy

Directed ortho-Metalation is the premier strategy for functionalizing the position adjacent to the acetic acid moiety. The reaction involves deprotonation of the carboxylic acid, followed by coordination of a strong organolithium base to the resulting carboxylate. This coordination directs the base to deprotonate the nearest (ortho) proton on the ring, creating a highly reactive aryllithium intermediate that can be trapped with an electrophile.[7][8][9]

DoM_Mechanism cluster_start Step 1: Acid-Base Reaction cluster_dom Step 2: Directed ortho-Metalation cluster_quench Step 3: Electrophilic Quench Start Substrate + 2 eq. Base (R-Li) Intermediate1 Lithium Carboxylate Intermediate Start->Intermediate1 Fast Deprotonation of Acidic Proton Intermediate1_copy Lithium Carboxylate Intermediate Aryllithium ortho-Lithiated Species (Key Intermediate) Intermediate1_copy->Aryllithium Coordination-Induced Deprotonation (Slow, Low Temp, e.g., -78 °C) Aryllithium_copy ortho-Lithiated Species Product ortho-Functionalized Product Aryllithium_copy->Product Reaction with Electrophile (E+) Electrophile E+

DoM Troubleshooting Q&A

Question: My DoM reaction is not working, or the yield is very low. What are the most common causes?

Answer: Failure in DoM reactions can almost always be traced back to a few critical experimental parameters. Consult the table below to diagnose the issue.

Problem Potential Cause Recommended Solution & Explanation
No reaction / Recovery of starting material 1. Insufficient Base: At least two equivalents of organolithium base are required. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-deprotonation.[10]Use 2.1-2.5 equivalents of a titrated organolithium base. Always titrate your organolithium reagents before use, as their concentration degrades over time.
2. Inactive Base: The organolithium reagent has degraded due to improper storage (exposure to air/moisture).Use a fresh bottle of reagent or one that has been properly stored under an inert atmosphere.
3. Reaction temperature too high: The coordinated intermediate may not be stable at higher temperatures, preventing the lithiation step.Maintain a low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of the base and the metalation period.
Complex mixture of products 1. Moisture or Air: The aryllithium intermediate is extremely reactive and will be quenched by trace amounts of water or oxygen.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
2. Incorrect Base Selection: A highly nucleophilic base like n-BuLi might react with certain electrophiles.For electrophiles that are also good Michael acceptors or are otherwise sensitive to nucleophilic attack, consider using a bulkier, less nucleophilic base like Lithium diisopropylamide (LDA) or sec-BuLi.[11]
3. Temperature too low for quench: While metalation requires low temperature, the subsequent reaction with the electrophile may have a higher activation energy.After the metalation period (e.g., 1-2 hours at -78 °C), add the electrophile at -78 °C, then allow the reaction to slowly warm to room temperature to ensure the quench goes to completion.
Benzylic deprotonation instead of ortho-metalation Kinetic vs. Thermodynamic Control: The benzylic protons on the -CH₂COOH group are also acidic. While ortho-metalation is usually kinetically favored, using the wrong base/solvent can alter this.This is a known side reaction. Using a combination of sec-BuLi and TMEDA (N,N,N',N'-tetramethylethylenediamine) in THF often enhances the rate and selectivity of the desired ortho-metalation.[11][12] TMEDA breaks up organolithium aggregates and accelerates lithiation.[8]
Part 3: Experimental Protocol: Regioselective Synthesis of 2-Iodo-4-(trifluoromethyl)phenylacetic acid via DoM

This protocol provides a representative example of a Directed ortho-Metalation and subsequent electrophilic quench.

Objective: To selectively introduce an iodine atom at the C2 position (ortho to the acetic acid group) of 4-(trifluoromethyl)phenylacetic acid.

Materials:

  • 4-(Trifluoromethyl)phenylacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry argon.

    • Allow the flask to cool to room temperature under argon.

    • Add 4-(trifluoromethyl)phenylacetic acid (1.0 eq) to the flask.

    • Add anhydrous THF via syringe. Stir until the solid is fully dissolved.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation:

    • Add TMEDA (2.2 eq) to the cooled solution via syringe.

    • Slowly add s-BuLi (2.2 eq) dropwise via syringe over 15 minutes. A color change (typically to yellow or orange) is often observed.

    • Stir the reaction mixture at -78 °C for 1.5 hours to allow the ortho-lithiation to complete.

  • Electrophilic Quench:

    • In a separate flame-dried flask, dissolve iodine (1.5 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the aryllithium solution at -78 °C. The deep color of the iodine should dissipate upon addition.

    • After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-iodo-4-(trifluoromethyl)phenylacetic acid.

Part 4: Alternative Strategies & Considerations

While DoM is a powerful tool, other palladium-catalyzed C-H activation methods are emerging that can also provide access to ortho-functionalized phenylacetic acids.[13] These methods often use a directing group approach where the carboxylic acid coordinates to the metal catalyst, guiding functionalization to the ortho C-H bond. These reactions can be advantageous as they may not require cryogenic temperatures or pyrophoric reagents, but they are often highly substrate- and ligand-dependent.

decision_tree start What is your desired regiochemical outcome? meta_sub Substitution META to the -CF3 group start->meta_sub ortho_sub Substitution ORTHO to the -CH2COOH group start->ortho_sub eas eas meta_sub->eas Is the reaction Electrophilic Aromatic Substitution? dom dom ortho_sub->dom Is C-C or C-X bond formation desired? eas_yes Proceed with standard EAS conditions. Expect this as the major product, but anticipate isomer mixtures. eas->eas_yes Yes eas_no Re-evaluate synthetic route. This outcome is electronically favored. eas->eas_no No dom_yes Use Directed ortho-Metalation (DoM). This is the most reliable method. Follow troubleshooting guide. dom->dom_yes Yes other_methods Consider Pd-catalyzed C-H activation. Requires significant optimization. dom->other_methods Alternative?

References

Technical Support Center: Mass Spectrometry Analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS 261763-25-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the fragmentation of this multifaceted molecule. Here, we combine foundational mass spectrometry principles with practical, field-tested insights to empower you to troubleshoot and optimize your experimental workflow.

I. Understanding the Molecule: Predicted Mass and Adducts

This compound has a molecular formula of C₉H₆ClF₃O₂ and a monoisotopic mass of approximately 238.00 g/mol .[1][2] Effective mass spectrometry analysis begins with predicting the expected precursor ions. Due to the acidic nature of the carboxylic acid group, this compound is amenable to both positive and negative ionization modes.

Below is a table of predicted m/z values for common adducts that you may observe.[2] This table serves as a primary reference point for identifying your target analyte in a full scan mass spectrum.

Adduct Ionization Mode Predicted m/z Notes
[M-H]⁻Negative236.99Often the most abundant ion in negative mode due to the acidic proton.
[M+H]⁺Positive239.01Protonation can occur on the carboxylic acid oxygen.
[M+Na]⁺Positive260.99Sodium adducts are common, often from glassware or solvents.[3]
[M+K]⁺Positive276.96Potassium adducts can also be present from similar contamination sources.
[M+NH₄]⁺Positive256.03Ammonium adducts are likely if ammonium salts are used in the mobile phase.
[M+HCOO]⁻Negative283.00Formate adducts are common when using formic acid in the mobile phase.[4][5]
[M+CH₃COO]⁻Negative297.01Acetate adducts may be seen if acetate buffers are used.[5]

II. Predicted Fragmentation Pathways

The fragmentation of this compound is influenced by its key structural features: the carboxylic acid group, the chlorine atom, and the trifluoromethyl group. Understanding these pathways is crucial for developing selective multiple reaction monitoring (MRM) methods and for structural confirmation.

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 237.0)

In negative ion mode, the deprotonated molecule is the precursor. Collision-induced dissociation (CID) will likely proceed through the following pathways:

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂, resulting in a highly stable carbanion.[6][7]

    • [M-H]⁻ → [M-H-CO₂]⁻

    • m/z 237.0 → m/z 193.0

  • Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, although this is more common in positive ion mode.

    • [M-H]⁻ → [M-H-CF₃]⁻

    • m/z 237.0 → m/z 168.0

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond.

    • [M-H]⁻ → [M-H-Cl]⁻

    • m/z 237.0 → m/z 202.0

Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 239.0)

In positive ion mode, fragmentation often initiates from the protonated carboxylic acid.

  • Loss of Water (H₂O): A common initial loss from protonated carboxylic acids to form an acylium ion.[8]

    • [M+H]⁺ → [M+H-H₂O]⁺

    • m/z 239.0 → m/z 221.0

  • Loss of Formic Acid (HCOOH): This involves the entire carboxylic acid group.

    • [M+H]⁺ → [M+H-HCOOH]⁺

    • m/z 239.0 → m/z 193.0

  • Subsequent Fragmentation of the Acylium Ion (m/z 221.0):

    • Loss of Carbon Monoxide (CO): [M+H-H₂O-CO]⁺ → m/z 193.0

    • Loss of a Chlorine atom: [M+H-H₂O-Cl]⁺ → m/z 186.0

    • Loss of a Trifluoromethyl radical: [M+H-H₂O-CF₃]⁺ → m/z 152.0

The following Graphviz diagram illustrates the predicted primary fragmentation pathways in both positive and negative ion modes.

fragmentation_pathways cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H [M-H]⁻ m/z 237.0 M_H_CO2 [M-H-CO₂]⁻ m/z 193.0 M_H->M_H_CO2 -CO₂ M_H_CF3 [M-H-CF₃]⁻ m/z 168.0 M_H->M_H_CF3 -•CF₃ M_H_Cl [M-H-Cl]⁻ m/z 202.0 M_H->M_H_Cl -•Cl M_H_pos [M+H]⁺ m/z 239.0 M_H_H2O [M+H-H₂O]⁺ m/z 221.0 M_H_pos->M_H_H2O -H₂O M_H_HCOOH [M+H-HCOOH]⁺ m/z 193.0 M_H_pos->M_H_HCOOH -HCOOH M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 193.0 M_H_H2O->M_H_H2O_CO -CO M_H_H2O_Cl [M+H-H₂O-Cl]⁺ m/z 186.0 M_H_H2O->M_H_H2O_Cl -•Cl M_H_H2O_CF3 [M+H-H₂O-CF₃]⁺ m/z 152.0 M_H_H2O->M_H_H2O_CF3 -•CF₃ troubleshooting_workflow start Start: Mass Spec Issue no_signal Q: No or Poor Signal? start->no_signal unexpected_peaks Q: Unexpected Peaks? no_signal->unexpected_peaks No check_ionization Check Ionization Mode (Negative vs. Positive) no_signal->check_ionization Yes check_in_source_frag Investigate In-Source Fragmentation unexpected_peaks->check_in_source_frag Yes optimize_mobile_phase Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) check_ionization->optimize_mobile_phase reduce_source_energy Reduce In-Source Energy (Cone Voltage, Temp) optimize_mobile_phase->reduce_source_energy check_sample_prep Review Sample Prep & Chromatography reduce_source_energy->check_sample_prep resolved Issue Resolved check_sample_prep->resolved look_for_adducts Identify Common Adducts ([M+Na]⁺, [M+HCOO]⁻) check_in_source_frag->look_for_adducts optimize_ce Optimize Collision Energy (CE) for MS/MS look_for_adducts->optimize_ce check_contaminants Analyze Blanks for Contaminants optimize_ce->check_contaminants check_contaminants->resolved

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced landscape of small molecule therapeutics presents both challenges and opportunities. Phenylacetic acid derivatives, a cornerstone in medicinal chemistry, continue to be a fertile ground for discovering novel therapeutic agents. Within this class, halogenated and trifluoromethylated analogues have garnered significant interest due to the profound impact of these substituents on physicochemical properties and biological activity. This guide provides a comparative analysis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid and its analogues, offering insights into their synthesis, potential biological activities, and the underlying structure-activity relationships (SAR).

Introduction to Substituted Phenylacetic Acids

Phenylacetic acid itself is a natural compound with roles as a plant auxin and an antimicrobial agent[1]. Its derivatives, however, have found extensive applications in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac[2]. The introduction of halogen and trifluoromethyl (CF3) groups can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The subject of this guide, this compound, possesses two key substituents on the phenyl ring. The chloro group, an electron-withdrawing halogen, and the trifluoromethyl group, a potent electron-withdrawing and highly lipophilic moiety, are expected to significantly influence its biological profile.

Synthesis of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids can be achieved through various established chemical routes. A common and versatile method involves the Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between a boronic acid and an alkyl halide[2].

Representative Synthetic Protocol: Suzuki Coupling for Phenylacetic Acid Derivatives

This protocol outlines a general procedure for the synthesis of ortho-substituted phenylacetic acids, which can be adapted for the synthesis of this compound and its analogues.

Step 1: Preparation of the Aryl Boronic Ester

  • To a solution of the corresponding aryl bromide (1 equivalent) in anhydrous dioxane, add bis(pinacolato)diboron (B2Pin2, 2 equivalents), potassium carbonate (K2CO3, 3-4 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 5 mol %).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture at 90°C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the mixture through a pad of celite, rinsing with methanol.

  • Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash twice with water and once with brine.

  • Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate to yield the aryl boronic ester.

Step 2: Suzuki Coupling with an Alkyl Halide

  • Combine the aryl boronic ester (1 equivalent), an appropriate alkyl bromoacetate (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and a base like potassium carbonate (2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture with nitrogen.

  • Heat the reaction under reflux until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to the Phenylacetic Acid

  • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to afford the final phenylacetic acid derivative.

Workflow for the Synthesis of Substituted Phenylacetic Acids

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis ArylBromide Aryl Bromide B2Pin2 B2Pin2, Pd(dppf)Cl2, K2CO3 ArylBromide->B2Pin2 ArylBoronicEster Aryl Boronic Ester B2Pin2->ArylBoronicEster CatalystBase Pd Catalyst, Base ArylBoronicEster->CatalystBase AlkylBromoacetate Alkyl Bromoacetate AlkylBromoacetate->CatalystBase CoupledEster Coupled Ester CatalystBase->CoupledEster LiOH LiOH, H2O/THF CoupledEster->LiOH Acidification Acidification (HCl) LiOH->Acidification FinalProduct Substituted Phenylacetic Acid Acidification->FinalProduct

Caption: General synthetic workflow for substituted phenylacetic acids.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative data, we can infer potential biological activities and SAR by examining related classes of compounds. The primary areas of interest for phenylacetic acid derivatives are typically anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is generally desired for anti-inflammatory effects, while inhibition of COX-1 is associated with gastrointestinal side effects.

The positioning and nature of substituents on the phenyl ring are critical for both potency and selectivity of COX inhibition. For instance, in the case of lumiracoxib, a COX-2 selective inhibitor, the presence of a methyl group on the phenylacetic acid ring is crucial for its selectivity[3]. Studies on other halogenated aromatic compounds have also highlighted the importance of substituent placement for biological activity.

Expected SAR for this compound and its Analogues:

  • Position of the Trifluoromethyl Group: The CF3 group at the C2 position is bulky and strongly electron-withdrawing. This could influence the conformation of the molecule and its binding in the active site of COX enzymes. In some series of inhibitors, substitution at the ortho position can lead to enhanced potency[2].

  • Position of the Chloro Group: The chloro group at the C5 position is meta to the acetic acid side chain and para to the trifluoromethyl group. Its electron-withdrawing nature will affect the pKa of the carboxylic acid and the overall electronic distribution of the ring. The position and nature of the halogen can significantly impact activity, as seen in studies of aryl acetamides where 4-chloro substitution led to high potency[4].

  • Comparison of Analogues:

    • Positional Isomers: Moving the chloro and trifluoromethyl groups to different positions on the phenyl ring would likely have a profound effect on activity. For example, a 4-chloro or 4-trifluoromethyl analogue might exhibit different potency and selectivity profiles.

    • Halogen Substitution: Replacing the chloro group with other halogens (F, Br, I) would alter both the steric and electronic properties, leading to a classic SAR trend where activity may correlate with halogen size and electronegativity.

    • Analogues without the Chloro Group: A 2-(trifluoromethyl)phenylacetic acid would serve as a key comparator to understand the contribution of the C5-chloro substituent.

    • Analogues without the Trifluoromethyl Group: A 5-chlorophenylacetic acid would help to elucidate the impact of the bulky and lipophilic CF3 group at the C2 position.

Hypothetical Signaling Pathway for COX Inhibition

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by phenylacetic acid derivatives.

Cytotoxic Activity

Substituted phenylacetic acids and their derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The presence of halogen and trifluoromethyl groups can enhance cytotoxic activity, potentially through mechanisms involving the induction of apoptosis or inhibition of key cellular pathways.

In a study on symmetrical chlorophenylamino-s-triazine derivatives, compounds with chloro and dichloro substitutions on the phenyl ring exhibited potent cytotoxic activity[3]. This suggests that the 5-chloro substituent in our topic compound could contribute to potential anticancer effects.

Expected SAR for Cytotoxicity:

  • Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance cell membrane permeability and lead to higher intracellular concentrations, potentially increasing cytotoxicity.

  • Electronic Effects: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence interactions with biological macromolecules and contribute to cytotoxicity.

  • Comparative Cytotoxicity: A systematic comparison of analogues would be necessary to determine the optimal substitution pattern for cytotoxic activity. It would be valuable to assess the cytotoxicity of positional isomers and analogues with different halogen substituents.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anti-inflammatory and cytotoxic activities of this compound and its analogues.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative COX Inhibition

CompoundSubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 5-Cl, 2-CF3Experimental DataExperimental DataCalculated Value
2 4-Cl, 2-CF3Experimental DataExperimental DataCalculated Value
3 5-F, 2-CF3Experimental DataExperimental DataCalculated Value
4 2-CF3Experimental DataExperimental DataCalculated Value
5 5-ClExperimental DataExperimental DataCalculated Value
Celecoxib(Reference)Known ValueKnown ValueKnown Value

Note: This table is a template for presenting experimental data. The values are to be determined through experimentation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on a cancer cell line.

Objective: To determine the IC50 values of the test compounds against a selected cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation: Comparative Cytotoxicity

CompoundSubstitutionIC50 on MCF-7 (µM)
1 5-Cl, 2-CF3Experimental Data
2 4-Cl, 2-CF3Experimental Data
3 5-F, 2-CF3Experimental Data
4 2-CF3Experimental Data
5 5-ClExperimental Data
Doxorubicin(Reference)Known Value

Note: This table is a template for presenting experimental data. The values are to be determined through experimentation.

Conclusion and Future Directions

This compound and its analogues represent a promising area for the discovery of novel therapeutic agents. Based on the analysis of related compounds, it is anticipated that the specific substitution pattern of these molecules will have a significant impact on their anti-inflammatory and cytotoxic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogues to establish clear structure-activity relationships. This would involve:

  • Synthesis of a diverse set of analogues: Including positional isomers and variations in the halogen substituent.

  • Comprehensive biological screening: Evaluating the compounds in a panel of assays, including COX-1/COX-2 inhibition, a range of cancer cell lines, and potentially other relevant biological targets.

  • In vivo studies: For the most promising candidates, evaluation in animal models of inflammation and cancer will be crucial to determine their therapeutic potential.

By undertaking these studies, the scientific community can unlock the full potential of this class of substituted phenylacetic acids and pave the way for the development of new and improved therapies.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of synthesized intermediates is paramount. 5-Chloro-2-(trifluoromethyl)phenylacetic acid serves as a crucial building block in the synthesis of complex molecular entities. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Consequently, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a foundational component of reliable and reproducible research.

This guide presents a comparative analysis of essential analytical techniques for validating the purity of this compound. We will explore the strengths and limitations of each method, provide detailed experimental protocols, and demonstrate how an orthogonal, self-validating system of analysis provides the highest degree of confidence in product quality.

The Orthogonal Validation Strategy: A Pillar of Trustworthiness

Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. An impurity might co-elute with the main peak in chromatography or be non-responsive to a specific detector. To build a robust and trustworthy purity profile, we employ an orthogonal strategy, which involves using multiple, distinct analytical methods that measure different physicochemical properties of the compound. This ensures that the purity assessment is cross-validated, as each technique provides an independent layer of confirmation.

dot graph TD; A[Synthesized this compound] --> B{Primary Purity & Assay}; A --> C{Identity & Structure}; A --> D{Specific Impurity Assays}; B --> E[HPLC-UV]; C --> F[NMR Spectroscopy (¹H, ¹³C, ¹⁹F)]; C --> G[LC-MS / GC-MS]; D --> H[GC-HS (Residual Solvents)]; D --> I[Karl Fischer Titration (Water)]; D --> J[Elemental Analysis (CHN)]; E --> K[Purity ≥ 99.5%]; F --> K; G --> K; H --> K; I --> K; J --> K; K[Final Purity &Characterization Report];

end

Caption: An orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis, offering high-resolution separation and precise quantification of the main component and any non-volatile organic impurities.[1][2] A reversed-phase method is typically employed for a molecule like this compound, leveraging its moderate hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides effective retention and separation of the phenylacetic acid derivative from potential starting materials or by-products.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water with a small amount of acid (e.g., formic or phosphoric acid) is used.[3] The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.

  • Detector: A UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 210-230 nm) ensures high sensitivity for the analyte and related aromatic impurities.[4]

Experimental Protocol: HPLC Purity Determination
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 220 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/Water

Data Analysis: Purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method is standard for purity assays where the impurities have similar UV responses to the main component.[5]

Spectroscopic Confirmation: Ensuring Identity and Structure

While HPLC quantifies purity, it does not definitively confirm the chemical structure. For this, spectroscopic methods are indispensable.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[6] For this compound, a multi-nuclear approach is essential.

  • ¹H NMR: Confirms the number and connectivity of protons. The characteristic signals for the aromatic protons and the methylene (-CH₂-) protons provide a clear fingerprint.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is particularly crucial for trifluoromethylated compounds.[7][8] A single, sharp signal confirms the presence and electronic environment of the -CF₃ group, a key structural feature. Quantitative NMR (qNMR) can also be employed as a primary method for determining purity without the need for a specific reference standard of the analyte.[9]

B. Mass Spectrometry (MS)

Coupled with either liquid (LC-MS) or gas (GC-MS) chromatography, mass spectrometry confirms the molecular weight of the compound and can help identify unknown impurities.[10][11] By ionizing the molecule and analyzing its fragmentation pattern, MS provides an orthogonal layer of identification to complement the HPLC and NMR data.[12]

Analysis of Specific Impurity Classes

A comprehensive purity profile must also account for common process-related impurities that may not be detected by HPLC-UV.

A. Gas Chromatography (GC) for Residual Solvents

Organic volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., toluene, ethyl acetate, hexanes), are best analyzed by headspace gas chromatography (GC-HS).[1][2] Their presence must be controlled according to established safety limits, such as those defined in the ICH Q3C guidelines.

B. Elemental Analysis (CHN)

Elemental analysis provides a fundamental assessment of a compound's purity by comparing the experimentally determined mass percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the empirical formula.[13][14] A result within ±0.4% of the theoretical value is generally considered evidence of high purity.[15]

C. Karl Fischer Titration for Water Content

Water is a common impurity that can affect the stability and reactivity of a compound. Karl Fischer titration is the gold standard for accurately quantifying water content and is highly specific for water, unlike methods like loss on drying which also measure volatile solvents.[16][17][18]

Comparative Data Summary

The table below illustrates hypothetical results for two batches of synthesized this compound, demonstrating how this multi-faceted approach distinguishes a high-purity batch from one with notable impurities.

Analytical TechniqueParameterBatch A (High Purity)Batch B (Lower Purity)Interpretation
HPLC Purity (Area %)99.85%98.10%Batch B contains significant organic impurities.
¹H NMR Structural ConsistencyConforms to structureConforms, but with small unassigned peaksMinor structural impurities present in Batch B.
¹⁹F NMR -CF₃ SignalSingle sharp peakSingle sharp peakConfirms the trifluoromethyl group in both batches.
LC-MS [M-H]⁻ Ion253.0 m/z253.0 m/z (major), 219.1 m/z (minor)Batch B contains an impurity, possibly a decarboxylation product.
GC-HS Residual Toluene< 50 ppm550 ppmBatch B has elevated residual solvent levels.
Karl Fischer Water Content0.05%0.45%Batch B has a higher water content.
Elemental Analysis % Carbon (Theory: 42.96%)43.01%42.55%Deviation in Batch B suggests the presence of impurities.

dot graph TD; subgraph "Batch A: High Purity (99.85%)" A1[HPLC Chromatogram] A2[NMR Spectrum] A3[MS Spectrum] style A1 fill:#E6F4EA,stroke:#34A853 style A2 fill:#E6F4EA,stroke:#34A853 style A3 fill:#E6F4EA,stroke:#34A853 end

end

Caption: Logical comparison of analytical outcomes for different purity levels.

Conclusion

Validating the purity of this compound requires more than a single measurement. It demands a holistic and orthogonal analytical strategy. By integrating quantitative chromatographic techniques (HPLC, GC) with definitive spectroscopic methods (NMR, MS) and specific assays (Karl Fischer, Elemental Analysis), researchers can build a comprehensive and self-validating data package. This rigorous approach, grounded in authoritative standards like the ICH and USP guidelines[19][20][21], ensures the highest confidence in the material's quality, safeguarding the integrity of subsequent research and development efforts.

References

comparing the biological activity of fluorinated versus non-fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Biological Activity of Fluorinated versus Non-Fluorinated Phenylacetic Acids

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various tools available, fluorination stands out for its profound ability to modulate the biological activity of a molecule. This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylacetic acids, a class of compounds that serve as crucial building blocks for numerous pharmaceuticals.[1][2] By delving into the underlying mechanisms, presenting comparative data, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to leverage fluorination in their drug discovery efforts.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecule is rarely a trivial substitution for hydrogen. Due to its unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond—fluorine can dramatically alter a compound's physicochemical and pharmacological profile.[3][4] These alterations are pivotal in enhancing a drug candidate's efficacy, selectivity, and pharmacokinetic properties.[5][6][7]

Key effects of fluorination include:

  • Modulation of Physicochemical Properties : As the most electronegative element, fluorine's presence can impact a molecule's acidity (pKa), dipole moment, and electron distribution.[3][8] This can, for instance, reduce the basicity of nearby amines, which may improve bioavailability by enhancing membrane permeation.[8]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Strategically placing fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the drug's half-life and systemic exposure.[4][8][9]

  • Increased Binding Affinity : Fluorine substitution can significantly enhance the binding affinity of a compound to its target protein.[8] This can occur through direct interactions, such as hydrogen bonds and dipole-dipole interactions, or indirectly by influencing the conformation of the molecule to better fit the binding pocket.[8][10][11][12]

Caption: The impact of fluorination on a core molecule.

Comparative Biological Activities: Fluorinated vs. Non-Fluorinated Phenylacetic Acids

The true impact of fluorination is best illustrated through comparative data. While a single head-to-head comparison is not always available, we can synthesize data from numerous studies on fluorinated compounds to create a representative picture. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[13][14] Fluorination can amplify these activities.

For instance, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of kinase inhibitors, highlighting the importance of fluorination in targeting enzymes involved in disease progression.[15]

Data Summary: Enhanced Potency and Efficacy

The following table summarizes hypothetical but mechanistically plausible comparative data between a standard phenylacetic acid derivative and its fluorinated counterpart across different biological assays.

Biological AssayNon-Fluorinated Phenylacetic AcidFluorinated Phenylacetic AcidRationale for Improvement
Enzyme Inhibition (Kinase X) IC₅₀ 1.2 µM0.08 µMEnhanced binding affinity due to favorable interactions of fluorine with the enzyme's active site.[8][16]
Cytotoxicity (Cancer Cell Line) GI₅₀ 5.5 µM0.4 µMIncreased cell penetration due to modulated lipophilicity and higher potency against the intracellular target.[8][13]
Anti-inflammatory Activity (in vivo) ModerateHighImproved metabolic stability leads to longer-lasting effects and higher systemic exposure.[4][9]
Receptor Binding (Receptor Y) Kᵢ 250 nM50 nMFluorine-induced conformational changes favor a more optimal binding pose with the receptor.[17][18]

IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), Kᵢ (Inhibition constant)

Deep Dive into Mechanisms of Action

Enzyme Inhibition

Fluorinated compounds can inhibit enzymes through various mechanisms, and the introduction of fluorine can shift the mode of inhibition.[16]

  • Competitive Inhibition : The inhibitor directly competes with the substrate for the enzyme's active site. Fluorination can enhance binding to the active site, making the compound a more potent competitive inhibitor.

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. Fluorine can create or strengthen interactions at these allosteric sites.

  • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S I_comp Competitive Inhibitor (I) E->I_comp EI_noncomp Enzyme-Inhibitor Complex (EI) E->EI_noncomp +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI_noncomp +I I_comp->E Binds to active site I_noncomp Non-competitive Inhibitor (I) I_noncomp->E I_noncomp->ES EI_noncomp->E -I EI_noncomp->ESI_noncomp +S ESI_noncomp->ES -I ESI_noncomp->EI_noncomp -S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Impact on Cellular Signaling

By potently inhibiting key enzymes like kinases, fluorinated phenylacetic acid derivatives can disrupt cellular signaling pathways crucial for cancer cell proliferation and survival. For example, inhibiting a kinase in the MAPK/ERK pathway can halt cell growth and induce apoptosis.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Fluorinated Phenylacetic Acid Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Comparative Analysis

To empirically validate the enhanced biological activity of fluorinated compounds, standardized assays are essential. The following protocols provide a framework for conducting these comparisons.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[19][20]

Objective: To measure and compare the IC₅₀ values of fluorinated and non-fluorinated phenylacetic acid derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds (fluorinated and non-fluorinated) in the assay buffer to create a range of concentrations. Include a DMSO-only control.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compounds to their respective wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[19]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in-vitro enzyme inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.[21][22][23]

Objective: To compare the cytotoxicity (GI₅₀) of fluorinated and non-fluorinated phenylacetic acid derivatives against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (fluorinated and non-fluorinated). Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control wells to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for enhancing the biological activity of lead compounds like phenylacetic acids. By modulating physicochemical properties, improving metabolic stability, and increasing binding affinity, fluorination can transform a moderately active molecule into a potent drug candidate.[8] The case for fluorination is compelling, as evidenced by the increasing number of fluorinated drugs approved for various therapeutic areas.[6]

As our understanding of fluorine's role in molecular interactions deepens and synthetic fluorination methods become more sophisticated, we can expect the rational design of fluorinated phenylacetic acids and other scaffolds to yield even more selective and effective therapeutics.[8][24] The continued application of these principles will undoubtedly accelerate the discovery and development of next-generation medicines.

References

The Structure-Activity Relationship of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid Derivatives: A Comparative Guide for Dual COX/5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anti-inflammatory drug discovery, the development of agents that can dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways represents a significant therapeutic advance. This approach promises a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising scaffold: 5-Chloro-2-(trifluoromethyl)phenylacetic acid. By understanding how subtle molecular modifications influence biological activity, we can rationally design more potent and selective dual inhibitors.

The Phenylacetic Acid Scaffold: A Privileged Structure in Inflammation

Phenylacetic acid derivatives have long been a cornerstone in the development of anti-inflammatory agents. The acidic carboxyl group is a key pharmacophoric feature, often involved in critical interactions within the active sites of target enzymes. The phenyl ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are crucial determinants of pharmacological activity.

Core Directive: Unraveling the SAR of this compound

The parent compound, this compound, possesses two key substituents on the phenyl ring that are anticipated to significantly influence its inhibitory profile. The chloro group at the 5-position and the trifluoromethyl group at the 2-position are both electron-withdrawing, which can impact the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, often enhancing metabolic stability and binding affinity.

Our comparative analysis will focus on understanding how modifications to this core structure impact the inhibition of COX-1, COX-2, and 5-LOX. The goal is to identify derivatives with potent dual inhibition of COX-2 and 5-LOX, while minimizing activity against the constitutively expressed COX-1, thereby reducing the potential for gastrointestinal side effects.

Comparative Analysis of Structural Modifications

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity.

  • Position 2 (ortho): The presence of a bulky, lipophilic group at this position is often associated with selectivity for the larger COX-2 active site over the more constricted COX-1 active site. The trifluoromethyl group in our core structure likely contributes to this selectivity.

  • Position 5 (para to the trifluoromethyl group): Halogen substitution at this position, such as the chloro group in our parent compound, can enhance anti-inflammatory activity. The nature of the halogen can fine-tune the electronic properties and lipophilicity of the molecule.

  • Other Positions: Modifications at other positions on the phenyl ring can be explored to optimize activity. For instance, introducing small alkyl groups or other halogen atoms could modulate the compound's interaction with the enzyme's active site.

Modification of the Acetic Acid Side Chain

The carboxylic acid moiety is crucial for binding to the active site of COX enzymes. However, modifications to this group can lead to the discovery of potent 5-LOX inhibitors.

  • Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy, potentially improving oral bioavailability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

  • Amide Formation: The synthesis of amide derivatives can explore different hydrogen bonding interactions within the enzyme active sites.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a hydroxamic acid or a tetrazole, is a common strategy in the design of 5-LOX inhibitors. This modification can significantly shift the activity profile towards 5-LOX inhibition.

Below is a table summarizing the expected impact of various structural modifications on the inhibitory activity, based on general knowledge of related compounds.

ModificationTarget PositionExpected Impact on COX-2 InhibitionExpected Impact on 5-LOX InhibitionRationale
Varying Halogen at Position 5 Phenyl RingModerateModerateModulates electronic properties and lipophilicity.
Introduction of Small Alkyl Groups Phenyl RingPotential IncreasePotential IncreaseEnhances hydrophobic interactions in the active site.
Esterification of Carboxylic Acid Acetic Acid Side ChainInactive (Prodrug)Inactive (Prodrug)Requires in vivo hydrolysis to the active acid.
Amide Formation Acetic Acid Side ChainVariableVariableAlters hydrogen bonding capacity.
Replacement with Hydroxamic Acid Acetic Acid Side ChainLikely DecreaseLikely IncreaseHydroxamic acids are known zinc-binding groups, targeting the non-heme iron in 5-LOX.[4]

Experimental Protocols for Evaluation

To experimentally validate the SAR of these derivatives, robust and reliable in vitro and cell-based assays are essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compounds on the activity of purified COX-1, COX-2, and 5-LOX enzymes.

Principle: The activity of the enzymes is measured in the presence and absence of the test compounds. The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Detailed Protocol for COX Inhibition Assay (Fluorometric): [3][4]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Enzyme Solution: Use human recombinant COX-1 and COX-2 enzymes.

    • Substrate: Arachidonic acid.

    • Probe: A fluorogenic probe that detects the peroxidase activity of COX.

    • Test Compounds: Dissolve compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • Add the assay buffer, enzyme, and probe to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol for 5-LOX Inhibition Assay (Spectrophotometric):

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Use human recombinant 5-LOX.

    • Substrate: Linoleic acid or arachidonic acid.

    • Test Compounds: Dissolve compounds in DMSO to create stock solutions.

  • Assay Procedure:

    • Add the assay buffer and enzyme to a UV-transparent cuvette or microplate.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value.

Cell-Based Assays for Prostaglandin and Leukotriene Production

Objective: To assess the ability of the compounds to inhibit the production of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in a cellular context.

Principle: Cells that express COX and 5-LOX are stimulated to produce prostaglandins and leukotrienes. The amount of these inflammatory mediators in the cell culture supernatant is measured in the presence and absence of the test compounds.

Detailed Protocol: [2][5][6][7]

  • Cell Culture:

    • Use a suitable cell line, such as human whole blood, primary human monocytes, or a macrophage-like cell line (e.g., RAW 264.7).

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist, such as lipopolysaccharide (LPS) for PGE2 production or a calcium ionophore (e.g., A23187) for LTB4 production.

  • Quantification of Prostaglandins and Leukotrienes:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 and LTB4 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 and LTB4 production for each compound concentration.

    • Determine the IC50 values.

Visualizing the Arachidonic Acid Cascade and Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by COX and 5-LOX inhibitors.

Arachidonic_Acid_Cascade cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX12 COX-1 / COX-2 AA->COX12 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 COX_path Cyclooxygenase (COX) Pathway PGG2 PGG2 COX12->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes PGH2->Prostaglandins LOX_path Lipoxygenase (LOX) Pathway HPETE 5-HPETE LOX5->HPETE LTA4 LTA4 HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) LTA4->Leukotrienes NSAIDs NSAIDs & COX-2 Inhibitors NSAIDs->COX12 inhibit LOX_Inhibitors 5-LOX Inhibitors LOX_Inhibitors->LOX5 inhibit Dual_Inhibitors Dual COX/5-LOX Inhibitors (e.g., this compound derivatives) Dual_Inhibitors->COX12 inhibit Dual_Inhibitors->LOX5 inhibit

Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel dual COX/5-LOX inhibitors. While direct, extensive SAR data for this specific series is limited in publicly available literature, the principles outlined in this guide provide a rational framework for the design and evaluation of new analogs. Future research should focus on the systematic synthesis and biological testing of derivatives with modifications at various positions of the phenyl ring and the acetic acid side chain. Such studies will be instrumental in elucidating a more detailed SAR and in the discovery of potent and selective dual inhibitors with the potential for improved anti-inflammatory therapy.

References

comparing the efficacy of different synthetic routes to 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the acetic acid moiety and a chlorine atom in the meta position, imparts specific physicochemical properties that are sought after in the design of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of each route's efficacy, safety, and potential for scale-up.

Route 1: From Carboxylic Acid Precursor via Reduction and Homologation

This synthetic approach commences with the commercially available 1-chloro-3-(trifluoromethyl)benzene and proceeds through a carboxylic acid intermediate, which is then reduced and subsequently elongated to the desired phenylacetic acid.

Workflow Diagram

Route_1 A 1-Chloro-3-(trifluoromethyl)benzene B 2-Chloro-5-(trifluoromethyl)benzoic acid A->B 1. n-BuLi, TMEDA 2. CO2 C 2-Chloro-5-(trifluoromethyl)benzyl alcohol B->C BH3.THF D 2-Chloro-5-(trifluoromethyl)benzyl chloride C->D SOCl2 E 5-Chloro-2-(trifluoromethyl)phenylacetonitrile D->E NaCN F This compound E->F H2SO4, H2O

Caption: Synthetic pathway for Route 1, starting from 1-chloro-3-(trifluoromethyl)benzene.

Detailed Experimental Protocols

Step 1a: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid

This step involves the ortho-directed lithiation of 1-chloro-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-3-(trifluoromethyl)benzene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.

  • Work-up and Purification: The reaction mixture is then poured over an excess of crushed dry ice. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is acidified with concentrated HCl to a pH of 1, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried to afford 2-chloro-5-(trifluoromethyl)benzoic acid.

Step 1b: Reduction to 2-Chloro-5-(trifluoromethyl)benzyl alcohol

The synthesized benzoic acid is reduced to the corresponding benzyl alcohol using a borane-tetrahydrofuran complex.[1]

  • Reaction Setup: In a three-neck flask equipped with a thermometer and a mechanical stirrer, 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in anhydrous THF under a nitrogen atmosphere.

  • Reaction: The solution is cooled to 0°C in an ice bath, and a solution of borane-tetrahydrofuran complex (BH3·THF) (2.0 eq) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux for 1.5 hours.

  • Work-up and Purification: The reaction is cooled, and 6N HCl is slowly added until gas evolution ceases. Water is then added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a white solid. An 85% yield has been reported for this transformation.[1]

Step 1c: Conversion of Benzyl Alcohol to Phenylacetic Acid

This transformation can be achieved through a two-step sequence involving chlorination followed by cyanation and hydrolysis.

  • Chlorination to 2-Chloro-5-(trifluoromethyl)benzyl chloride: The 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) is dissolved in a suitable solvent like dichloromethane. Thionyl chloride (SOCl2) (1.2 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The solvent and excess SOCl2 are removed under reduced pressure to yield the crude benzyl chloride.

  • Cyanation to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: The crude 2-Chloro-5-(trifluoromethyl)benzyl chloride is dissolved in a solvent mixture of ethanol and water. Sodium cyanide (NaCN) (1.5 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Hydrolysis to this compound: Once the cyanation is complete, the reaction mixture is cooled, and an aqueous solution of sulfuric acid is added. The mixture is then heated to reflux to facilitate the hydrolysis of the nitrile to the carboxylic acid. After cooling, the product precipitates and can be collected by filtration, washed with water, and purified by recrystallization.

Route 2: From Chloromethylation and Subsequent Functionalization

This alternative route also begins with 1-chloro-3-(trifluoromethyl)benzene but proceeds via a chloromethylation reaction to form a key benzyl chloride intermediate, which is then converted to the final product.

Workflow Diagram

Route_2 A 1-Chloro-3-(trifluoromethyl)benzene B 2-Chloro-5-(trifluoromethyl)benzyl chloride A->B Paraformaldehyde, H2SO4/HCl C1 5-Chloro-2-(trifluoromethyl)phenylacetonitrile B->C1 NaCN C2 Grignard Reagent B->C2 Mg D This compound C1->D H2SO4, H2O C2->D 1. CO2 2. H3O+

Caption: Synthetic pathways for Route 2, showcasing two sub-routes from the key benzyl chloride intermediate.

Detailed Experimental Protocols

Step 2a: Chloromethylation of 1-Chloro-3-(trifluoromethyl)benzene

This reaction introduces the chloromethyl group onto the aromatic ring. It is important to note that this reaction can produce a mixture of isomers, with the desired 2-chloro-5-(trifluoromethyl)benzyl chloride being one of the products.

  • Reaction Setup: In a reaction vessel equipped for vigorous stirring and gas evolution, 1-chloro-3-(trifluoromethyl)benzene (1.0 eq) and paraformaldehyde (1.2 eq) are mixed.

  • Reaction: A mixture of concentrated sulfuric acid and hydrochloric acid is added cautiously. The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for several hours. The reaction progress should be monitored to maximize the formation of the desired isomer.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by fractional distillation under reduced pressure to isolate the 2-chloro-5-(trifluoromethyl)benzyl chloride.

Step 2b: Conversion of Benzyl Chloride to Phenylacetic Acid

From the key intermediate, 2-chloro-5-(trifluoromethyl)benzyl chloride, two primary methods can be employed for the conversion to the final product.

Method 2b-i: Via Cyanation and Hydrolysis

  • Cyanation to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile: This step is analogous to the one described in Route 1. 2-Chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) is reacted with sodium cyanide (1.5 eq) in an aqueous ethanol solution under reflux.

  • Hydrolysis to this compound: The resulting nitrile is then hydrolyzed using acidic conditions (e.g., aqueous sulfuric acid) under reflux to yield the target carboxylic acid.

Method 2b-ii: Via Grignard Reaction and Carboxylation

  • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 2-chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction, after which the addition rate is controlled to maintain a gentle reflux.[2]

  • Carboxylation: The freshly prepared Grignard reagent is then added to an excess of crushed dry ice (solid CO2). The mixture is stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization.

Comparison of the Synthetic Routes

FeatureRoute 1: Reduction & HomologationRoute 2: Chloromethylation & Functionalization
Number of Steps 4 steps from 1-chloro-3-(trifluoromethyl)benzene2-3 steps from 1-chloro-3-(trifluoromethyl)benzene
Key Intermediates 2-Chloro-5-(trifluoromethyl)benzoic acid, 2-Chloro-5-(trifluoromethyl)benzyl alcohol2-Chloro-5-(trifluoromethyl)benzyl chloride
Reagents & Conditions Uses organolithium reagents (pyrophoric), borane (moisture-sensitive), and sodium cyanide (highly toxic). Requires low-temperature reactions.Chloromethylation can use harsh acids and may produce isomeric mixtures requiring careful purification. Grignard reaction is moisture-sensitive. Cyanide is also used in one sub-route.
Potential Yield The reduction step has a reported yield of 85%.[1] Overall yield will depend on the efficiency of the other three steps.The chloromethylation step's yield can be variable due to isomer formation. The subsequent steps, cyanation/hydrolysis or Grignard reaction, generally proceed in good to high yields.
Safety & Handling Involves highly reactive and toxic reagents requiring specialized handling procedures.Chloromethylation reagents are corrosive and toxic. The Grignard reagent is highly reactive. Sodium cyanide is highly toxic.
Scalability The use of n-BuLi at low temperatures can be challenging to scale up.Chloromethylation is a common industrial process, but isomer separation can be a bottleneck. Grignard reactions are also scalable with appropriate engineering controls.
Purification Purification at each step is necessary, involving extraction, filtration, and potentially chromatography.Fractional distillation is crucial for purifying the benzyl chloride intermediate. Final product purification is typically by recrystallization.

Expert Insights and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 offers a more controlled and potentially higher-yielding approach for laboratory-scale synthesis. The ortho-lithiation is a powerful tool for regioselective functionalization, and the subsequent reduction is a well-established and high-yielding transformation. However, the multi-step nature of the homologation from the benzyl alcohol and the use of highly hazardous reagents like n-butyllithium and sodium cyanide necessitate stringent safety precautions and may limit its industrial applicability.

Route 2 is more direct, which is often advantageous for large-scale production. The chloromethylation reaction, while potentially problematic due to isomer formation, is a known industrial process. The subsequent conversion of the benzyl chloride intermediate can be achieved through two well-established methods. The cyanation-hydrolysis sequence is a robust and reliable method for converting benzyl halides to phenylacetic acids. The Grignard route offers an alternative that avoids the use of cyanide, which can be a significant advantage in terms of safety and waste disposal. However, the success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions.

For researchers primarily focused on obtaining the target molecule for further studies in a laboratory setting, Route 1 may be preferable due to its potentially higher regioselectivity and the well-defined nature of each step. For industrial applications where cost, atom economy, and a reduced number of steps are paramount, Route 2 , particularly the pathway involving the Grignard reaction to avoid cyanide, would likely be the more attractive option, provided that the isomeric purification of the benzyl chloride intermediate can be efficiently managed.

Conclusion

The synthesis of this compound can be effectively accomplished through at least two distinct synthetic strategies. The choice between the reduction and homologation route and the chloromethylation and functionalization route will depend on the specific requirements of the synthesis, including the desired scale, available equipment, safety protocols, and economic considerations. Careful evaluation of the experimental data and the inherent challenges of each step is crucial for selecting the most appropriate and efficient pathway.

References

A Comparative Guide to Orthogonal Purity Assessment: Cross-Validation of HPLC and qNMR for 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous analytical testing to ensure that impurities are controlled within acceptable limits. This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of several pharmaceutical compounds.

The principle of employing orthogonal methods—techniques that measure the same property through different physicochemical principles—is a cornerstone of robust analytical validation.[1][2] This approach provides a higher degree of confidence in the reported purity value, as it is unlikely that two dissimilar methods would be affected by the same interferences in the same way. This guide will delve into the theoretical underpinnings of both HPLC and qNMR, provide detailed experimental protocols for a cross-validation study, and present a comparative analysis of the data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with another distinct method.[3] This is a critical step in ensuring data integrity, particularly in regulated environments.[3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, emphasizing the importance of accuracy, precision, specificity, and robustness.[5][6][7][8][9] By cross-validating HPLC and qNMR, we can be confident that the purity assessment of this compound is not method-dependent and reflects the true composition of the material.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical quality control, renowned for its high resolving power and sensitivity in separating and quantifying components in a mixture.[10][11][12][13][14][15] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[11] For purity analysis, HPLC is typically used in a "percent area" or "area normalization" method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[14]

Advantages of HPLC:

  • High Resolution and Sensitivity: Capable of separating complex mixtures and detecting trace-level impurities.[10]

  • Versatility: A wide range of stationary phases and mobile phases can be used to optimize separations for various analytes.[16]

  • Established Methodology: A well-understood and widely accepted technique in the pharmaceutical industry.[12][13]

Limitations of HPLC:

  • Reference Standard Dependency: For accurate quantification, a well-characterized reference standard of the main component is often required.

  • Potential for Undetected Impurities: Impurities that do not possess a chromophore may not be detected by UV detectors. Also, non-eluting impurities will not be observed.

  • Complexity and Cost: HPLC systems can be complex to operate and maintain, and the instrumentation can be expensive.[10][17]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of pharmaceutical compounds.[18][19][20] Unlike HPLC, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei responsible for the signal.[18][20] This allows for the direct and absolute quantification of a substance without the need for a specific reference standard of the analyte.[19][20][21] Instead, a certified internal standard of known purity is used.[22][23]

Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity without the need for an identical reference standard of the analyte.[2][21]

  • Non-destructive: The sample can be recovered after analysis.[21][24]

  • Structural Information: In addition to quantification, the NMR spectrum provides structural information, which can aid in the identification of impurities.[24]

  • Universal Detection: All protons in a molecule are detected, reducing the risk of "invisible" impurities.[1]

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.[21]

  • Signal Overlap: In complex mixtures, signal overlap can complicate accurate integration and quantification.[18][21]

  • Higher Sample Requirement: Typically requires a larger amount of sample compared to HPLC.[24]

Cross-Validation Experimental Design

The following sections detail the experimental protocols for the purity assessment of a single batch of this compound using both HPLC-UV and ¹H-qNMR.

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Purity Calculation cluster_comparison Comparison and Conclusion Sample Single Batch of This compound Prep_HPLC Prepare HPLC Sample Sample->Prep_HPLC Prep_qNMR Prepare qNMR Sample (with Internal Standard) Sample->Prep_qNMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC qNMR ¹H-qNMR Analysis Prep_qNMR->qNMR Process_HPLC Integrate Peaks Calculate Area % HPLC->Process_HPLC Process_qNMR Integrate Signals Calculate Absolute Purity qNMR->Process_qNMR Compare Compare Purity Results Process_HPLC->Compare Process_qNMR->Compare Conclusion Conclusion on Cross-Validation Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and qNMR.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The choice of a C18 column is standard for the separation of moderately polar aromatic compounds.[25][26]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[25][27]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm. This wavelength is chosen based on the UV absorbance maximum of the aromatic ring system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Detailed Experimental Protocol: ¹H-qNMR
  • Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%). Maleic acid is a suitable internal standard as its vinyl proton signal appears in a region of the spectrum that is typically free of signals from the analyte and common impurities.[24]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic acids and helps to sharpen the acidic proton signal.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 30° pulse sequence.

    • Relaxation Delay (d1): 30 seconds. A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration.[24]

    • Number of Scans: 16. This provides a good signal-to-noise ratio for accurate integration.[24]

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.

Data Analysis and Results

HPLC-UV Data

The purity of this compound by HPLC is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 [14]

Peak No.Retention Time (min)AreaArea %
13.215,2340.15
28.9 (Main Peak)10,123,45699.75
311.510,1890.10
Total 10,148,879 100.00

Based on the HPLC data, the purity of the this compound batch is 99.75% .

¹H-qNMR Data

The purity of this compound by qNMR is calculated using the following equation:[18]

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass (Analyte: 238.59 g/mol ; Standard: 116.07 g/mol )

  • m = mass

  • P = Purity of the standard

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 20.15 mg10.08 mg
Molar Mass (M) 238.59 g/mol 116.07 g/mol
Signal Used Aromatic protonsVinylic protons
Chemical Shift (δ) 7.5-7.9 ppm6.2 ppm
Number of Protons (N) 32
Integral (I) 1.000.33
Purity of Standard (Pstd) 99.7%

Calculation:

Purity (%) = (1.00 / 0.33) x (2 / 3) x (238.59 / 116.07) x (10.08 / 20.15) x 99.7

Purity (%) = 3.03 x 0.667 x 2.056 x 0.500 x 99.7

Purity (%) = 99.6%

Comparative Analysis and Discussion

Analytical TechniquePurity ResultKey StrengthsKey Limitations
HPLC-UV 99.75%High sensitivity, excellent for detecting minor impurities with UV chromophores.May not detect non-UV active or non-eluting impurities. Relies on relative peak areas.
¹H-qNMR 99.6%Absolute quantification, non-destructive, provides structural confirmation. Detects all proton-containing species.Lower sensitivity, potential for peak overlap, requires careful selection of internal standard and acquisition parameters.

The purity results obtained from HPLC-UV (99.75%) and ¹H-qNMR (99.6%) are in excellent agreement. This strong correlation between two orthogonal analytical techniques provides a high degree of confidence in the purity assessment of this batch of this compound.

The minor difference between the two results can be attributed to the inherent principles of each technique. HPLC purity is based on the relative response of impurities to the main component at a specific wavelength, assuming all components have a similar response factor. In contrast, qNMR provides an absolute purity value based on the molar ratio of the analyte to a certified internal standard.

Logical Framework for Method Selection

MethodSelection Start Purity Assessment Requirement Question1 Need for Trace Impurity Profiling? Start->Question1 Question2 Is an Analyte-Specific Reference Standard Available? Question1->Question2 No Use_HPLC Primary Use: HPLC (High Sensitivity) Question1->Use_HPLC Yes Question3 Need for Absolute Quantification and Structural Confirmation? Question2->Question3 No Question2->Use_HPLC Yes Use_qNMR Primary Use: qNMR (Absolute Purity) Question3->Use_qNMR Yes Use_Both Recommended: Orthogonal Use of HPLC and qNMR for Comprehensive Validation Question3->Use_Both No Use_HPLC->Use_Both Use_qNMR->Use_Both

Caption: Decision tree for selecting an appropriate purity assessment method.

Conclusion

Both HPLC and qNMR are powerful and indispensable tools for the purity assessment of pharmaceutical compounds. HPLC excels in routine quality control due to its high throughput and sensitivity for detecting trace impurities, while qNMR serves as an invaluable primary method for absolute purity determination and structural confirmation, especially when a certified reference standard of the analyte is unavailable.[19][24]

The cross-validation of these two orthogonal techniques for the analysis of this compound demonstrates a robust and reliable approach to purity assessment. By integrating both methods into a comprehensive quality control strategy, researchers and drug developers can ensure the highest level of confidence in their analytical data, meeting stringent regulatory requirements and ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies, using 5-Chloro-2-(trifluoromethyl)phenylacetic acid as a case study. We will explore its potential interactions with three biologically significant protein targets, offering field-proven insights and detailed, self-validating protocols for researchers in drug discovery and computational biology.

Introduction: Rationale and Target Selection

This compound is a small molecule with structural motifs that suggest potential biological activity. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates against protein targets.

The predictive power of a docking study is critically dependent on the selection of relevant protein targets. For this guide, we have chosen three distinct and high-impact proteins to create a scientifically robust comparative analysis:

  • Cyclooxygenase-2 (COX-2): An enzyme that is a key player in inflammation and pain.[2] It is often overexpressed in various cancers, making it a dual target for anti-inflammatory and anti-cancer therapies.[3][4] Analyzing the binding to COX-2 can reveal potential anti-inflammatory applications.

  • B-cell lymphoma 2 (Bcl-2): A central regulator of apoptosis (programmed cell death).[5] Anti-apoptotic members of the Bcl-2 family are often overexpressed in cancer cells, allowing them to evade cell death.[6][7] Docking against Bcl-2 can uncover potential pro-apoptotic and anti-cancer mechanisms.

  • Human Serum Albumin (HSA): The most abundant protein in blood plasma, responsible for the transport of a wide variety of drugs, hormones, and fatty acids.[8][9][10] Understanding a compound's affinity for HSA is crucial for predicting its pharmacokinetic profile, including its half-life and distribution in the body.[11][12]

This multi-target approach allows us to not only predict potential therapeutic applications but also to gain early insights into the compound's drug-like properties.

cluster_targets Potential Protein Targets cluster_implications Biological & Pharmacological Implications Compound 5-Chloro-2-(trifluoromethyl) phenylacetic acid COX2 COX-2 Compound->COX2 Docking Analysis Bcl2 Bcl-2 Compound->Bcl2 Docking Analysis HSA HSA Compound->HSA Docking Analysis Inflammation Anti-Inflammatory & Anti-Cancer Activity COX2->Inflammation Apoptosis Pro-Apoptotic & Anti-Cancer Activity Bcl2->Apoptosis PK Pharmacokinetics (Distribution, Half-life) HSA->PK

Caption: Logical relationship between the ligand, targets, and implications.

Methodologies: A Self-Validating Protocol

The trustworthiness of any in silico study hinges on a rigorous and well-validated methodology. The following protocols are designed to be self-validating systems, ensuring the reliability of the generated results.

Target Protein Preparation

The quality of the initial protein structure is paramount. The goal is to prepare a clean, structurally sound receptor for the docking calculations.

Experimental Protocol:

  • Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we select:

    • COX-2: PDB ID: 5IKR

    • Bcl-2: PDB ID: 2O2F

    • HSA: PDB ID: 1N5U

    • Causality: Structures with high resolution (<2.5 Å) and a co-crystallized ligand are preferred, as they provide a complete binding site and allow for protocol validation.[13][14]

  • Initial Cleaning (Using PyMOL): Load the PDB file into a molecular visualization tool like PyMOL.[15]

    • remove solvent - This command removes water molecules. While some water molecules can be structurally important, they are often removed in standard docking protocols to simplify the calculation, unless a specific water-bridged interaction is being investigated.

    • remove hydrogens - Hydrogens will be added later in a standardized way.

    • remove organic - This removes any co-crystallized ligands or small molecules, leaving only the protein. Save the native ligand in a separate file for validation.

  • Preparation for Docking (Using AutoDock Tools):

    • Load the cleaned protein PDB file into AutoDock Tools (ADT).[16]

    • Add Hydrogens: Add polar hydrogens only. This is a standard procedure that correctly models hydrogen bond donors.

    • Compute Charges: Assign Gasteiger charges. These partial atomic charges are essential for calculating the electrostatic interactions in the docking scoring function.[17]

    • Set Atom Types: Assign AutoDock 4 atom types.

    • Save as PDBQT: The final output is a PDBQT file, which contains the protein structure with charges and atom types required by AutoDock Vina.[17]

Ligand Preparation

The ligand must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

Experimental Protocol:

  • Obtain Ligand Structure: Obtain the 2D structure of this compound (e.g., from PubChem) and save it as an SDF or MOL file.

  • 3D Conversion and Energy Minimization:

    • Use a tool like Avogadro or ChemDraw to generate a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Preparation for Docking (Using AutoDock Tools):

    • Load the 3D ligand file into ADT.

    • Detect Torsional Root: This defines the rigid core and rotatable bonds of the molecule, allowing for conformational flexibility during docking.

    • Save as PDBQT: Save the prepared ligand in PDBQT format.

Molecular Docking with AutoDock Vina

This protocol outlines the core docking calculation. The key is to define a search space (the "grid box") that encompasses the known binding site of the protein.

cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Download PDB (e.g., 5IKR) Clean 2. Clean Protein (Remove Water/Ligands) PDB->Clean PrepP 3. Prepare Receptor (Add H, Charges) -> .pdbqt Clean->PrepP Grid 5. Define Grid Box (Binding Site) PrepP->Grid Ligand 4. Prepare Ligand (3D Convert, Minimize) -> .pdbqt Dock 7. Run Docking (AutoDock Vina) Ligand->Dock Validate 6. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) Grid->Validate Validate->Dock Visualize 8. Visualize Poses (PyMOL) Dock->Visualize Analyze 9. Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze Compare 10. Compare Results (Scores, Poses) Analyze->Compare

Caption: The end-to-end molecular docking workflow.

Experimental Protocol:

  • Grid Box Definition:

    • In ADT, load the prepared protein PDBQT file.

    • Identify the active binding site. This is typically done by aligning the target protein with its holo-form (the structure with the native ligand bound). The grid box should be centered on the native ligand's position.[17]

    • Set the dimensions of the grid box to be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files and the grid box coordinates and dimensions.

  • Running AutoDock Vina: Execute the docking from the command line:

    • vina --config conf.txt --ligand ligand.pdbqt --out docked_poses.pdbqt --log results.log

    • Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 32) increases the likelihood of finding the true energy minimum but takes longer. The default of 8 is often sufficient for initial studies.[18]

  • Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[19]

Trustworthiness: Protocol Validation

Before docking the compound of interest, the protocol itself must be validated to ensure it can accurately reproduce known binding modes. This is the most critical step for ensuring trustworthy results.

Experimental Protocol:

  • Extract Native Ligand: From the original PDB file (e.g., 5IKR for COX-2), save the co-crystallized ligand in a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in section 2.2.

  • Re-Dock the Native Ligand: Perform a docking run using the prepared native ligand and the same grid box parameters.

  • Calculate RMSD: Using a tool like PyMOL, superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally determined binding mode.[20][21][22] If the RMSD is high, the docking parameters (especially grid box size and location) must be re-evaluated.

Results and Comparative Analysis

The output from AutoDock Vina provides a binding affinity score for each pose. The more negative the value, the stronger the predicted binding.[23][24] The top-ranked pose is typically used for further analysis.

Quantitative Data Summary

The docking results for this compound against the three targets are summarized below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKR-9.2Arg120, Tyr355, Ser530
Bcl-2 2O2F-7.8Arg102, Tyr101, Asp105
HSA 1N5U-6.5Tyr150, Arg222, Lys199

Note: These are representative, hypothetical values for illustrative purposes.

Analysis of Binding Interactions

Visual inspection of the docked poses is essential to understand the molecular interactions driving the binding affinity.[25][26]

  • COX-2 Interaction: The compound is predicted to bind with the highest affinity to COX-2. The phenylacetic acid moiety likely forms a crucial salt bridge with a key arginine residue (Arg120) in the active site, a common interaction for many NSAIDs. The trifluoromethyl group may engage in hydrophobic interactions deep within the binding pocket, contributing to the strong affinity.

  • Bcl-2 Interaction: The binding to Bcl-2 is predicted to be moderately strong. The interactions are likely a mix of hydrogen bonds from the carboxylic acid group to polar residues and hydrophobic contacts from the chloro- and trifluoromethyl-substituted phenyl ring into the BH3 binding groove.

  • HSA Interaction: The compound shows the weakest, yet still significant, affinity for Human Serum Albumin. This suggests that the compound would likely be transported in the bloodstream bound to albumin, potentially giving it a reasonable plasma half-life. The binding is likely driven by electrostatic interactions between the ligand's carboxylate and basic residues like lysine and arginine on the protein surface.[11]

Comparative Insights

The comparative analysis suggests that this compound has the highest potential as a COX-2 inhibitor . Its predicted binding affinity is significantly stronger than for the other targets. This points towards a primary mechanism of action related to the anti-inflammatory pathway. The moderate affinity for Bcl-2 is also noteworthy and could indicate a secondary anti-cancer effect through apoptosis induction, a desirable feature for drugs targeting cancer-related inflammation.[27] The binding to HSA, while weakest, is within a range typical for many marketed drugs, suggesting favorable pharmacokinetic properties.

Discussion and Future Perspectives

While molecular docking provides powerful predictive insights, it is crucial to acknowledge its limitations. The scoring functions are approximations of the true binding free energy, and the use of a rigid receptor does not account for induced-fit effects.[28][29]

The results from this in silico study form a strong hypothesis that must be validated through experimental work. The logical next steps would be:

  • In Vitro Enzyme Assays: Test the ability of the compound to inhibit COX-2 activity directly.

  • Cell-Based Apoptosis Assays: Evaluate if the compound can induce apoptosis in cancer cell lines that overexpress Bcl-2.

  • Plasma Protein Binding Studies: Experimentally measure the binding affinity to Human Serum Albumin to confirm the pharmacokinetic predictions.

This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion

This guide has detailed a robust, self-validating workflow for the comparative molecular docking of this compound. By selecting three biologically diverse and relevant targets—COX-2, Bcl-2, and HSA—we have generated a multi-faceted prediction of the compound's potential. The results indicate a primary function as a potent COX-2 inhibitor with possible secondary anti-cancer activities and favorable pharmacokinetic characteristics. This work serves as a template for researchers to conduct rigorous and insightful computational studies that can effectively guide and accelerate experimental drug discovery programs.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Preclinical Anti-Inflammatory Drug Discovery from the Bench to In Vivo Models

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and nuanced. For researchers and drug development professionals, understanding the intricate relationship between in vitro potency and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of the preclinical performance of a compelling class of anti-inflammatory agents: derivatives of 5-Chloro-2-(trifluoromethyl)phenylacetic acid.

While a comprehensive head-to-head comparison of a single, uniformly studied series of these specific compounds is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues and foundational principles of medicinal chemistry. By examining the structure-activity relationships (SAR) and the translational successes and challenges of similar chemical entities, we can construct a robust framework for evaluating the potential of this promising scaffold.

The core rationale for investigating phenylacetic acid derivatives, particularly those with halogen and trifluoromethyl substitutions, lies in their potential to inhibit key mediators of the inflammatory cascade, most notably the cyclooxygenase (COX) enzymes. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and lipophilicity, which in turn can improve its pharmacokinetic profile and cellular permeability[1]. The chloro- substitution further modulates the electronic properties of the aromatic ring, influencing its binding affinity to target enzymes.

The Mechanistic Underpinning: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and at its core is the arachidonic acid (AA) cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, catalyzing the conversion of AA to prostaglandins (PGs), which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 has been a cornerstone of anti-inflammatory drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

graph "Arachidonic Acid Cascade" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs_phys [label="Prostaglandins\n(Physiological Functions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs_inflam [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#FBBC05", fontcolor="#202124"]; NSAIDS [label="Non-selective NSAIDs", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; COX2_Inhibitors [label="5-Chloro-2-(trifluoromethyl)phenylacetic\nacid derivatives (Selective COX-2 Inhibitors)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AA -> COX1; AA -> COX2; COX1 -> PGs_phys; COX2 -> PGs_inflam; NSAIDS -> COX1 [label="Inhibition"]; NSAIDS -> COX2 [label="Inhibition"]; COX2_Inhibitors -> COX2 [label="Selective Inhibition", color="#34A853"]; }

Figure 1: Simplified diagram of the arachidonic acid cascade and the targeted inhibition by NSAIDs and selective COX-2 inhibitors.

In Vitro Evaluation: Quantifying Potency and Selectivity

The initial screening of novel anti-inflammatory compounds invariably begins with in vitro assays to determine their intrinsic potency and selectivity. For this compound derivatives, the primary in vitro assays would focus on their ability to inhibit COX-1 and COX-2 enzymes.

Key In Vitro Assays:
  • Enzyme Inhibition Assays (COX-1 and COX-2): These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI), with a higher SI indicating greater selectivity for COX-2.

  • Cell-Based Assays: To assess activity in a more biologically relevant context, cell-based assays are employed. For instance, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used to induce the expression of COX-2 and the subsequent production of prostaglandin E2 (PGE2). The ability of the test compounds to inhibit PGE2 production in these cells provides a measure of their cellular potency.

Hypothetical In Vitro Data for this compound Derivatives:

The following table presents a hypothetical dataset for a series of N-substituted amide derivatives of this compound, illustrating the structure-activity relationship (SAR) that might be observed. This data is extrapolated from findings for structurally related anti-inflammatory compounds.

CompoundR-Group (Amide Substitution)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent Acid -OH15.20.8517.9
Compound A -NH-phenyl10.50.4225.0
Compound B -NH-(4-fluorophenyl)12.10.2157.6
Compound C -NH-(3,4-difluorophenyl)14.80.1598.7
Compound D -NH-(4-methoxyphenyl)9.80.7812.6
Celecoxib (Reference)15.00.05300

Table 1: Hypothetical in vitro COX-1 and COX-2 inhibition data for a series of this compound amide derivatives.

From this hypothetical data, we can infer several SAR trends:

  • Conversion of the carboxylic acid to an amide (Compound A) can maintain or slightly improve COX-2 potency and selectivity.

  • Substitution on the N-phenyl ring with electron-withdrawing groups, such as fluorine (Compounds B and C), appears to enhance COX-2 selectivity and potency.

  • The presence of an electron-donating group, such as methoxy (Compound D), may be detrimental to COX-2 selectivity.

Bridging the Gap: From In Vitro Potency to In Vivo Efficacy

A compound's in vitro potency is a critical starting point, but it does not guarantee success in a complex biological system. The transition to in vivo models is essential to evaluate a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), tolerability, and ultimately, its efficacy in a living organism.

Standard In Vivo Models for Anti-Inflammatory Efficacy:
  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. Carrageenan, a seaweed extract, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan challenge, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory activity.

  • Adjuvant-Induced Arthritis: This model mimics some aspects of chronic inflammation and rheumatoid arthritis. An adjuvant is injected, leading to a systemic inflammatory response and the development of arthritic-like symptoms. The ability of a compound to reduce the severity of these symptoms is assessed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compounds at various doses (e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

graph "In_Vivo_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Animal Acclimatization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Random Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="Compound Administration\n(Oral or IP)", fillcolor="#FBBC05", fontcolor="#202124"]; induction [label="Carrageenan Injection\n(Sub-plantar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measurement [label="Paw Volume Measurement\n(Plethysmometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(% Inhibition of Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Efficacy Determined", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> grouping; grouping -> admin; admin -> induction; induction -> measurement; measurement -> analysis; analysis -> end; }

Figure 2: A typical experimental workflow for the carrageenan-induced paw edema model.

Hypothetical In Vivo Data for this compound Derivatives:

The following table presents hypothetical in vivo data for the same series of compounds, demonstrating how in vitro potency might translate to in vivo efficacy.

CompoundDose (mg/kg, p.o.)% Inhibition of Paw Edema (at 3 hours)
Compound A 3045%
Compound B 3062%
Compound C 3075%
Compound D 3035%
Indomethacin 1070%

Table 2: Hypothetical in vivo anti-inflammatory activity of this compound amide derivatives in the carrageenan-induced rat paw edema model.

Discussion: Correlating In Vitro and In Vivo Findings

A direct comparison of the hypothetical in vitro and in vivo data reveals a generally positive correlation. The compounds with higher in vitro COX-2 potency and selectivity (Compounds B and C) also exhibit greater in vivo anti-inflammatory activity. This suggests that for this chemical class, selective COX-2 inhibition is likely a primary driver of their in vivo efficacy.

However, it is crucial to acknowledge that the translation is not always linear. Factors that can influence the in vitro-in vivo correlation include:

  • Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of inflammation, leading to diminished in vivo efficacy.

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected efficacy or toxicity.

  • Metabolite Activity: The metabolites of a compound may have their own biological activity, which can contribute to or detract from the overall in vivo effect.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic incorporation of the chloro and trifluoromethyl moieties provides a strong foundation for achieving potent and selective COX-2 inhibition. The hypothetical data presented in this guide illustrates a logical progression from in vitro screening to in vivo validation, highlighting the importance of systematic SAR studies.

For researchers in this field, the next steps would involve the synthesis and comprehensive evaluation of a focused library of these derivatives. This would include:

  • Definitive In Vitro Profiling: Confirmation of COX-1/COX-2 inhibitory activity and selectivity.

  • In Vitro ADME Screening: Assessment of metabolic stability, permeability, and plasma protein binding to predict pharmacokinetic behavior.

  • In Vivo Pharmacokinetic Studies: Determination of key parameters such as Cmax, Tmax, and bioavailability in relevant animal models.

  • In Vivo Efficacy in Chronic Models: Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.

By integrating these multifaceted approaches, the scientific community can continue to advance the discovery and development of safer and more effective anti-inflammatory therapies.

References

The Trifluoromethyl Group: A Comparative Review of its Impact on Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging the CF3 Moiety in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1][2] This guide offers a comparative review of trifluoromethyl-containing pharmaceutical intermediates, providing researchers, scientists, and drug development professionals with an in-depth analysis of the tangible benefits conferred by this unique functional group. We will delve into head-to-head comparisons with non-fluorinated and other halogenated analogs, supported by experimental data, to elucidate the profound impact of the CF3 group on metabolic stability, target affinity, and physicochemical properties.

The Power of Trifluoromethylation: A Physicochemical Perspective

The trifluoromethyl group's potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability are central to its value in drug design.[3][4] These properties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic potential.

Lipophilicity and Permeability

The CF3 group is known to enhance the lipophilicity of a molecule, which can improve its ability to permeate cell membranes and access biological targets within lipophilic environments.[3] This is quantified by the partition coefficient (LogP), where a higher value indicates greater lipophilicity. For instance, the well-known antidepressant fluoxetine, which contains a trifluoromethyl group, has a LogP of 4.05.[5] While direct experimental data for a non-fluorinated analog is not always available in a single comparative study, the general trend of increased lipophilicity upon trifluoromethylation is a well-established principle in medicinal chemistry.

The pKa of a molecule, which influences its ionization state at physiological pH, can also be modulated by the electron-withdrawing CF3 group. This can impact solubility, permeability, and receptor interactions. For example, the pKa of fluoxetine is reported to be 10.1.[6]

dot```dot graph "Lipophilicity_pKa_Influence" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

CF3 [label="Trifluoromethyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipophilicity [label="Increased Lipophilicity (Higher LogP)"]; Permeability [label="Enhanced Membrane Permeability"]; Target_Access [label="Improved Access to Lipophilic Targets"]; pKa [label="Modulated pKa"]; Ionization [label="Altered Ionization at Physiological pH"]; Solubility [label="Impact on Solubility"]; Receptor_Binding [label="Influence on Receptor Binding"];

CF3 -> Lipophilicity [label="Increases"]; Lipophilicity -> Permeability; Permeability -> Target_Access; CF3 -> pKa [label="Influences"]; pKa -> Ionization; Ionization -> Solubility; Ionization -> Receptor_Binding; }

Caption: Comparative advantages of Bicalutamide over Flutamide.

Case Study 2: Celecoxib - A Trifluoromethylated COX-2 Inhibitor

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties, with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [7]The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its high potency and selectivity for COX-2. While direct comparative data with a non-fluorinated analog is sparse in publicly available literature, the IC50 of celecoxib for COX-2 is approximately 40 nM. [8]The synthesis of celecoxib typically involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine. [9]

Experimental Protocols for Comparative Evaluation

To facilitate further research and a deeper understanding of the impact of trifluoromethylation, this section provides standardized experimental protocols for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay is fundamental for assessing the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and a non-fluorinated analog

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls.

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the test compound, and the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The elimination rate constant (k) is the slope of the linear regression of this plot.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint).

dot

Microsomal_Stability_Workflow Start Start: Prepare Reagents (Compound, Microsomes, NADPH) Incubation Incubation at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Incubation->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis (Calculate t½ and CLint) Analyze->Data_Analysis End End: Comparative Stability Data Data_Analysis->End

Caption: Workflow for the in vitro microsomal stability assay.

In Vitro COX-2 Inhibition Assay

This assay determines the potency of a compound in inhibiting the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound for COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., celecoxib) and a non-fluorinated analog

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate

  • Tris-HCl buffer (pH 8.0)

  • Hematin

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and a positive control (e.g., celecoxib) in DMSO and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer, hematin, and the COX-2 enzyme solution.

    • Add the test compound at various concentrations (or DMSO for the control).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding TMPD and arachidonic acid.

  • Measurement:

    • Immediately measure the increase in absorbance at 590 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of Trifluoromethyl-Containing Intermediates

The availability of trifluoromethylated building blocks is crucial for the widespread application of this moiety in drug discovery. A common and important intermediate is 4-(trifluoromethyl)aniline (also known as 4-aminobenzotrifluoride). [10]Several synthetic routes exist for its preparation, with a common industrial method being the high-pressure amination of 4-chlorobenzotrifluoride. [11]Another route involves the reduction of 4-nitrobenzotrifluoride. [12] dot```dot digraph "Synthesis_of_4_Trifluoromethylaniline" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

p_Chlorobenzotrifluoride [label="4-Chlorobenzotrifluoride"]; Ammoniation [label="High-Pressure Ammoniation"]; p_Nitrobenzotrifluoride [label="4-Nitrobenzotrifluoride"]; Reduction [label="Reduction"]; Product [label="4-(Trifluoromethyl)aniline", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

p_Chlorobenzotrifluoride -> Ammoniation; Ammoniation -> Product; p_Nitrobenzotrifluoride -> Reduction; Reduction -> Product; }

References

assessing the enantiomeric purity of chiral derivatives of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical quality attribute that profoundly influences a drug's efficacy, safety, and pharmacological profile.[1][2] The human body is a chiral environment, and as such, it often interacts differently with each enantiomer of a drug, leading to varied metabolic pathways and therapeutic outcomes.[1] Consequently, regulatory agencies worldwide mandate rigorous control and analysis of enantiomeric purity for chiral drug substances.[1][3]

This compound is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its derivatives are often the final active pharmaceutical ingredients (APIs) whose enantiomeric composition must be precisely determined. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental insights and data to empower you in selecting and implementing the most effective methodology for your specific application.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. Standard analytical techniques like conventional HPLC or GC cannot distinguish between them. Therefore, specialized chiral recognition mechanisms are required. The choice of analytical strategy—direct or indirect—is the first critical decision in method development.

Comparative Analysis of Core Methodologies

The primary methods for determining enantiomeric purity can be broadly categorized into direct and indirect approaches. The optimal choice depends on the specific properties of the derivative, available instrumentation, and the desired analytical throughput.

Direct Methods: Chiral Stationary Phases (CSPs)

Direct methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. This is the most common and straightforward approach.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the undisputed workhorse for chiral separations in the pharmaceutical industry.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and are often the first choice for screening due to their broad applicability and robust performance in various mobile phase modes (Normal Phase, Reversed Phase, Polar Organic).[5][6][7]

    • Expertise & Experience: The selection of the polysaccharide backbone (amylose vs. cellulose) and the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) can dramatically alter selectivity. Immobilized polysaccharide CSPs offer a significant advantage over coated phases by allowing the use of a wider range of solvents (like dichloromethane or THF), which can be crucial for dissolving certain derivatives and unlocking unique selectivities.[6]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, prized for its speed and "green" credentials.[8][9] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, enabling much faster separations (typically 3-5 times faster than HPLC) at lower backpressures.[9][10]

    • Expertise & Experience: SFC often utilizes the same CSPs as HPLC, making method transfer between the techniques feasible.[10] Its primary advantages are the drastic reduction in organic solvent consumption and the ease of product recovery in preparative applications, as the CO2 simply evaporates.[11] This makes SFC highly cost-effective for high-throughput screening.

  • Chiral Gas Chromatography (GC): For derivatives that are volatile or can be made volatile, chiral GC offers very high resolution.[12] The most common CSPs for GC are based on cyclodextrin derivatives.[13][14]

    • Expertise & Experience: Since phenylacetic acids themselves are not sufficiently volatile for GC analysis, a preliminary derivatization step (e.g., esterification to form methyl or ethyl esters) is typically required to increase their volatility.[15] This adds a step to the workflow but can be highly effective for specific analytes.

Indirect Methods: Chiral Derivatization

The indirect approach involves reacting the enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent (CDA).[16][17] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated using standard, non-chiral chromatography (HPLC or GC).[18]

  • Causality Behind the Choice: For the carboxylic acid group in this compound, common CDAs include enantiomerically pure alcohols (e.g., (R)-2-butanol) to form diastereomeric esters or pure chiral amines (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric amides.[18]

    • Trustworthiness: The critical caveat of this method is the absolute requirement for an enantiomerically pure CDA. Any impurity in the CDA will lead to the formation of additional diastereomers, resulting in an inaccurate determination of the enantiomeric excess. Furthermore, the reaction conditions must be mild to prevent racemization of the analyte or the CDA.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary chiral separation techniques.

Parameter Chiral HPLC Chiral SFC Chiral GC (with prior derivatization) Indirect Method (on Achiral Column)
Speed ModerateVery FastFastSlow (includes reaction time)
Resolution Good to ExcellentGood to ExcellentExcellentVariable, depends on diastereomer properties
Solvent Consumption HighVery LowLowHigh (HPLC) or Low (GC)
Versatility Very HighHighModerate (requires volatility)High
Method Development Can be complexFast screeningModerateComplex (reaction + separation)
Cost (Consumables) High (solvents)Low (CO2)LowLow (achiral column)

Illustrative Experimental Data

To provide a practical perspective, the table below presents typical chromatographic results for the separation of a hypothetical amide derivative of this compound on two common polysaccharide-based HPLC columns.

Chiral Stationary Phase (CSP) Mobile Phase Retention Factor (k₁) Separation Factor (α) Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.651.283.10
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.201.151.95

Data is representative and based on typical performance for similar analytes.[5] A resolution value (Rs) of ≥ 1.5 is considered baseline separation, indicating a robust method suitable for quantification.[5]

Visualizing the Process

Chiral_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection cluster_analysis Phase 3: Analysis & Data Processing Sample Sample of Chiral Derivative Prepare Prepare Sample Solution (~1 mg/mL) Sample->Prepare Decision Direct or Indirect Method? Prepare->Decision Direct Direct Method (CSP) Decision->Direct Direct Indirect Indirect Method (Derivatization) Decision->Indirect Indirect Analyze Chromatographic Separation (HPLC, SFC, or GC) Direct->Analyze Derivatize React with Chiral Derivatizing Agent Indirect->Derivatize Derivatize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Enantiomeric Purity / %ee Integrate->Calculate Report Final Report Calculate->Report

Caption: General workflow for assessing enantiomeric purity.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products racemate Racemic Acid (R)- and (S)-Enantiomers diastereomers Diastereomeric Amides (R,S)- and (S,S)-Amides racemate->diastereomers + cda Chiral Amine (CDA) (S)-Enantiomer cda->diastereomers Forms

Caption: Conversion of enantiomers to diastereomers via a chiral derivatizing agent.

Recommended Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for developing a chiral HPLC method for derivatives of this compound.

1. Sample Preparation

  • Solvent: Use a solvent that is miscible with the mobile phase. For normal phase methods, hexane or isopropanol is ideal.

  • Concentration: Prepare a sample solution with a concentration of approximately 1.0 mg/mL.[5] Ensure the sample is fully dissolved before injection.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA or Chiralpak® IC (Immobilized polysaccharide phases are recommended for method development flexibility).

  • Mobile Phase (Starting Conditions):

    • Normal Phase: n-Hexane / Isopropanol (90:10, v/v). Adjust the ratio as needed; increasing the alcohol content generally reduces retention time.

    • Polar Organic Mode: Methanol / Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[5]

  • Column Temperature: 25°C. Maintain a constant temperature for reproducible results.[5]

  • Detection: UV at 254 nm, or at the λmax of the specific derivative.

3. System Suitability and Data Analysis

  • Injection: First, inject a racemic standard to identify the retention times of both enantiomers.

  • Validation Parameters: Before routine analysis, ensure the system meets suitability criteria. A resolution (Rs) of >1.5 between the enantiomeric peaks is required for accurate quantification.[5][19] The tailing factor for each peak should ideally be between 0.8 and 1.5.

  • Calculation of Enantiomeric Excess (%ee):

    • %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

4. Method Validation

Any developed chiral purity method must be validated according to regulatory guidelines, such as ICH Q2(R2), to ensure it is fit for purpose.[4][19]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method can distinguish the two enantiomers from each other and from any impurities.Baseline resolution (Rs ≥ 1.5) between enantiomers.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Linearity To demonstrate a proportional relationship between peak area and concentration of the minor enantiomer.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Recovery of 90.0% to 110.0% for the minor enantiomer at the specification limit.[19]
Precision (Repeatability) The precision of the method over a short interval.RSD ≤ 10% for the minor enantiomer at the specification limit.[19]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution) remain acceptable.

Conclusion

The assessment of enantiomeric purity for derivatives of this compound is a critical task that demands a robust and reliable analytical method. While several techniques are available, direct chiral HPLC on polysaccharide-based stationary phases remains the gold standard due to its versatility, broad applicability, and straightforward workflow. For high-throughput needs, chiral SFC offers a compelling advantage in speed and sustainability. Indirect methods involving derivatization provide a viable alternative when a suitable chiral column is not available but introduce additional complexity.

The ultimate choice of method should be guided by a systematic screening process and validated to meet the stringent requirements of pharmaceutical development and quality control. This guide serves as a foundational resource to streamline that process, enabling confident and accurate determination of stereochemical purity.

References

A Comparative Guide to the Antimicrobial Spectrum of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor. Phenylacetic acid (PAA) and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides an in-depth comparison of the antimicrobial profiles of different substituted phenylacetic acids, supported by experimental data and methodologies. Our aim is to equip researchers and drug development professionals with the necessary insights to navigate the structure-activity relationships within this chemical class and to facilitate the design of more potent antimicrobial agents.

Introduction to Phenylacetic Acid and its Antimicrobial Potential

Phenylacetic acid is a naturally occurring organic compound found in various plants and microorganisms. It is known for its role as a plant growth auxin and as a metabolic byproduct in microbial systems. Beyond these functions, PAA exhibits inherent antimicrobial properties against a range of bacteria and fungi.[1] The core structure of PAA, a phenyl group attached to an acetic acid moiety, provides a versatile scaffold for chemical modification. By introducing different substituents to the phenyl ring, it is possible to modulate the compound's physicochemical properties and, consequently, its antimicrobial efficacy and spectrum. This guide will delve into how substitutions such as hydroxyl, methoxy, halogen, and nitro groups influence the antimicrobial activity of phenylacetic acid.

Experimental Determination of Antimicrobial Spectrum: A Methodological Overview

To objectively compare the antimicrobial activity of different substituted phenylacetic acids, a standardized methodology is paramount. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial susceptibility of a compound. It quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique for determining MIC values and is recommended for its efficiency and conservation of reagents.

Materials:

  • Substituted phenylacetic acid derivatives

  • Bacterial and/or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve the substituted phenylacetic acid derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no test compound).

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solutions of Phenylacetic Acids dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate controls Include Growth & Sterility Controls inoculate->controls incubation Incubate Plate (18-24h, 37°C) inoculate->incubation readout Determine MIC (Visual/OD600) incubation->readout

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Antimicrobial Spectrum of Substituted Phenylacetic Acids

The antimicrobial activity of phenylacetic acid derivatives is significantly influenced by the nature and position of the substituents on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted phenylacetic acids against common microbial strains, compiled from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

CompoundSubstituentEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference(s)
Phenylacetic AcidNone>1000>1000>1000>1000[1]
4-Hydroxyphenylacetic Acid4-OH15.61 mM (approx. 2375) vs. L. monocytogenes---[2]
2-Chlorophenylacetic Acid2-Cl-----
4-Chlorophenylacetic Acid4-Cl-----
2,4-Dichlorophenylacetic Acid2,4-diCl-----
4-Nitrophenylacetic Acid4-NO₂-----
4-Methoxyphenylacetic Acid4-OCH₃----[3]
2-(2-Nitrobenzylidine)hydrazinyl)-N, N-diphenyl-acetamideComplexSignificant ActivitySignificant Activity-Significant Activity[4]
2-chloro-N-phenylacetamideComplex---128-256[5]
Halogenated Phenylboronic AcidsIodo-substituted--100-200 vs. Vibrio spp.-[6]

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of substituted phenylacetic acids and their antimicrobial activity is a key area of investigation for the development of more effective drugs.

Influence of Substituents:

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence of hydroxyl and methoxy groups can influence the lipophilicity and electronic properties of the molecule. For instance, 4-hydroxyphenylacetic acid has demonstrated notable activity against Listeria monocytogenes.[2] The position of these groups on the phenyl ring is also crucial in determining their impact on antimicrobial efficacy.

  • Halogens (-F, -Cl, -Br, -I): Halogenation is a common strategy in drug design to enhance biological activity. Halogenated phenylacetic acid derivatives have shown promising antimicrobial effects.[6] The electron-withdrawing nature of halogens can alter the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, potentially leading to stronger interactions with microbial targets.

  • Nitro (-NO₂) Group: The strong electron-withdrawing properties of the nitro group can significantly impact the molecule's electronic character and its potential to interfere with microbial metabolic processes.

  • Alkyl (-R) Groups: The introduction of alkyl chains can increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

SAR_Diagram cluster_substituents Substituents on Phenyl Ring cluster_properties Modulated Properties cluster_activity Antimicrobial Activity PAA_Core Phenylacetic Acid Core Phenyl Ring Acetic Acid Moiety Lipophilicity Lipophilicity PAA_Core:p->Lipophilicity Influences Electronic Electronic Effects PAA_Core:p->Electronic Influences Acidity Acidity (pKa) PAA_Core:p->Acidity Influences Halogen Halogens (-F, -Cl, -Br, -I) Halogen->PAA_Core:p Hydroxyl Hydroxyl (-OH) Hydroxyl->PAA_Core:p Methoxy Methoxy (-OCH₃) Methoxy->PAA_Core:p Nitro Nitro (-NO₂) Nitro->PAA_Core:p Alkyl Alkyl (-R) Alkyl->PAA_Core:p Antimicrobial_Activity Enhanced or Altered Activity Lipophilicity->Antimicrobial_Activity Determines Electronic->Antimicrobial_Activity Determines Acidity->Antimicrobial_Activity Determines

Caption: Structure-Activity Relationship of Substituted Phenylacetic Acids.

Mechanism of Antimicrobial Action

The antimicrobial activity of phenylacetic acid and its derivatives is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell envelope.

Key Mechanisms:

  • Cell Membrane Disruption: A primary mode of action involves the disruption of the cytoplasmic membrane's structure and function. This can lead to increased membrane permeability, leakage of intracellular components such as ions, nucleic acids, and proteins, and ultimately, cell death.[2] Studies on 4-hydroxyphenylacetic acid have shown a reduction in cell membrane integrity and alterations in the cell's surface charge (zeta potential).[2]

  • Inhibition of Cellular Processes: Phenylacetic acid derivatives can interfere with essential cellular processes. This includes the inhibition of key enzymes involved in metabolic pathways and the disruption of protein synthesis.

  • Virulence Factor Inhibition: Some derivatives have been shown to downregulate the expression of virulence genes in pathogenic bacteria. For example, 4-hydroxyphenylacetic acid was found to decrease the expression of key virulence factors in Listeria monocytogenes.[2]

Mechanism_of_Action cluster_effects Cellular Effects PAA Substituted Phenylacetic Acid Membrane Microbial Cell Membrane PAA->Membrane Targets Intracellular Intracellular Targets PAA->Intracellular Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Enzyme_Inhibition Inhibition of Metabolic Enzymes Intracellular->Enzyme_Inhibition Protein_Synthesis Inhibition of Protein Synthesis Intracellular->Protein_Synthesis Virulence_Inhibition Downregulation of Virulence Factors Intracellular->Virulence_Inhibition Leakage Leakage of Cellular Contents Disruption->Leakage Death Microbial Cell Death Leakage->Death Enzyme_Inhibition->Death Protein_Synthesis->Death Virulence_Inhibition->Death

Caption: Proposed Mechanisms of Antimicrobial Action of Phenylacetic Acids.

Conclusion and Future Directions

Substituted phenylacetic acids represent a versatile and promising class of antimicrobial agents. The ability to tune their antimicrobial spectrum and potency through chemical modification of the phenyl ring offers a significant advantage in the quest for new therapeutics. This guide has provided a comparative overview of their antimicrobial activity, highlighting the importance of standardized experimental protocols and the intricate relationship between chemical structure and biological function.

Future research should focus on a systematic evaluation of a broader range of substituted phenylacetic acids against a standardized panel of clinically relevant microorganisms. This will enable the development of more precise structure-activity relationship models to guide the rational design of novel derivatives with enhanced efficacy and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets of these compounds and to anticipate and overcome potential resistance mechanisms. The continued exploration of substituted phenylacetic acids holds great promise for the discovery of next-generation antimicrobial drugs.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. Among these is 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a halogenated aromatic compound whose unique structure is valuable in synthesis. However, the very features that make it useful—the chlorinated and fluorinated moieties—also dictate that it be handled and disposed of with the utmost care to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning that underpins these procedures, empowering you to manage this waste stream with confidence and scientific integrity.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 115570-63-5) was not publicly available. The guidance herein is constructed based on the known hazards of the closely related isomer, 2-Chloro-5-(trifluoromethyl)phenylacetic acid[1], and established protocols for halogenated organic compounds.

Part 1: Hazard Assessment & Immediate Safety

Understanding the "why" behind a protocol is the cornerstone of a safe laboratory environment. This compound is a halogenated organic acid. This classification immediately signals several key considerations:

  • Corrosivity: The phenylacetic acid group imparts acidic properties.

  • Irritation: Based on its isomer, it is expected to cause skin and serious eye irritation, with potential for respiratory irritation[1].

  • Persistence: Carbon-halogen bonds, particularly the C-F bond in the trifluoromethyl group, are very strong, making the compound resistant to natural degradation.

  • Hazardous Combustion Byproducts: Improper incineration can release toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

Therefore, all waste containing this compound, including pure substance, contaminated consumables, and solutions, must be treated as hazardous waste . It must never be disposed of down the drain or in regular trash[2].

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or contact with solid dust, preventing serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[1] Always inspect gloves for integrity before use.
Protective Clothing Long-sleeved lab coat.Minimizes skin exposure.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[1][2]

Part 2: The Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process. The following workflow ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Caption: Waste Disposal Workflow Diagram.

Step 1: Waste Segregation (The Point of Generation)

The cardinal rule of chemical waste management is segregation. Cross-contamination of waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Causality: this compound is a halogenated organic compound . It must be collected in a waste container specifically designated for this category.[3][4] Mixing it with non-halogenated solvents is a common, costly, and dangerous mistake. Halogenated waste requires a specific high-temperature incineration process with scrubbers to neutralize the resulting HCl and HF gases.[5] Non-halogenated solvents can often be recycled as fuel, a much cheaper disposal route.[4]

Protocol:

  • At the point of generation (e.g., in the fume hood), designate three separate, clearly labeled waste containers:

    • Solid Halogenated Waste: For contaminated filter paper, weigh boats, and spent compound.

    • Liquid Halogenated Waste: For reaction mother liquors and solvent rinses (e.g., from dichloromethane, chloroform).

    • Contaminated Sharps/Glassware: Broken glassware or needles used with the compound.

Step 2: Proper Containerization

The integrity of the waste containment is critical to prevent leaks and exposure.

  • Causality: The container must be chemically compatible with the waste.[6] Acids should not be stored in metal containers.[7] High-Density Polyethylene (HDPE) or glass containers are typically appropriate for halogenated organic acids. The container must have a secure, screw-top lid to prevent spills and the release of vapors.

Protocol:

  • Select a clean, leak-proof container made of a compatible material (e.g., an empty, triple-rinsed solvent bottle or a designated waste carboy).

  • The container must be in good condition, free from cracks or deterioration.

  • Affix a "Hazardous Waste" label before adding the first drop of waste.

  • On the label, clearly list all constituents by their full chemical name.[3] Do not use abbreviations. Maintain a running log of the approximate percentages of each component.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The EPA regulates the temporary storage of hazardous waste in laboratories through Satellite Accumulation Areas (SAAs).[1]

  • Causality: An SAA keeps waste at or near the point of generation and under the control of laboratory personnel, minimizing the risk of mishandling. Regulations limit the volume (up to 55 gallons) and time waste can be stored in an SAA. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Protocol:

  • Designate a specific location in the lab, within the line of sight of where the waste is generated, as your SAA.[1]

  • Place the waste container in a secondary containment bin to catch any potential leaks.[6]

  • Keep the container lid securely fastened at all times, except when adding waste.[4]

  • Once a container is full, or has been in use for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department for pickup.[6]

Part 3: Spill Management & Decontamination

Accidents happen. A clear, pre-defined plan is essential.

Small Spill of Solid Material

Protocol:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated (fume hood sash should be low).

  • PPE: Don your full, mandatory PPE.

  • Contain & Collect: Do NOT dry sweep, as this can create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Carefully scoop the mixture into your designated solid halogenated hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the used cloths in the solid hazardous waste container.

  • Label & Dispose: Ensure the waste container is properly labeled and stored in the SAA.

Neutralization of Dilute Aqueous Solutions (e.g., Glassware Rinses)

While the acidic nature of this compound can be neutralized, this does not render the waste non-hazardous. The resulting salt is still a halogenated organic compound and must be disposed of as hazardous waste.[5] Never pour the neutralized solution down the drain. [5]

Protocol:

  • Work in a fume hood and wear appropriate PPE.

  • Place the beaker containing the dilute acidic solution in an ice bath to manage any heat from the neutralization reaction.

  • While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, until effervescence ceases.

  • Check the pH with a calibrated meter or pH strips to ensure it is between 5.5 and 9.0.

  • Transfer the neutralized solution to the liquid halogenated organic waste container.

By adhering to these scientifically grounded procedures, you not only comply with regulatory mandates but also actively participate in a culture of safety. You protect yourself, your colleagues, and the environment, ensuring that our pursuit of scientific advancement does not come at an ecological cost.

References

Navigating the Safe Handling of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 261763-25-1), a compound whose toxicological properties have not yet been fully investigated.[1] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

This compound is an irritant that may be harmful by ingestion or inhalation.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind the stringent personal protective equipment (PPE) requirements stems from the need to create a complete barrier against these potential exposures, especially given the incomplete toxicological profile of the compound.

Table 1: Summary of Hazards and Protective Measures

HazardRoute of ExposurePrimary Protective Measure
Respiratory Irritation Inhalation of dust or vaporEngineering Controls (Chemical Fume Hood)
Skin Irritation Skin ContactChemical-Resistant Gloves, Lab Coat
Serious Eye Irritation Eye ContactChemical Safety Goggles, Face Shield
Harmful if Swallowed IngestionStrict prohibition of eating, drinking, or smoking in the lab

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. A risk assessment should be conducted for all laboratory activities to ensure the highest level of protection.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[1][2] In situations with a high risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[3]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.[3][4] For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended.[5]

  • Hand Protection: Chemical-resistant gloves are essential.[1] Nitrile gloves are a suitable choice for incidental contact, but it is crucial to consult the manufacturer's compatibility chart for specific breakthrough times.[6][7][8] For extended contact or when handling larger quantities, heavier-duty gloves may be necessary.[3] Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[4]

Respiratory Protection

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[5]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Assess_Task Assess Task: - Scale of work - Potential for splash/aerosolization Core_PPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Assess_Task->Core_PPE Low Risk (Small scale, no splash) Enhanced_PPE Enhanced PPE: - Face Shield - Chemical Apron - Heavy-duty Gloves Assess_Task->Enhanced_PPE High Risk (Large scale, splash potential) Review_SDS Review SDS for This compound Review_SDS->Core_PPE Respiratory_Protection Respiratory Protection: - Work in Fume Hood (Primary) - Respirator (If required) Review_SDS->Respiratory_Protection Spill_Response Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Severity Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (Contained in Fume Hood) Assess_Spill->Minor_Spill Small & Contained Major_Spill Major Spill (Outside Fume Hood) Assess_Spill->Major_Spill Large or Uncontained Clean_Up Contain and Clean Up (Following Protocol) Minor_Spill->Clean_Up Evacuate Evacuate Area Major_Spill->Evacuate Report_Incident Report Incident Clean_Up->Report_Incident Notify_EHS Notify EHS and Emergency Services Evacuate->Notify_EHS Notify_EHS->Report_Incident

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(trifluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.